1,2,3,5-Tetramethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetramethylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |
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InChI Key |
BFIMMTCNYPIMRN-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=C(C(=C1)C)C)C | |
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Molecular Formula |
C10H14 | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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DSSTOX Substance ID |
DTXSID6026119 | |
| Record name | 1,2,3,5-Tetramethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
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Physical Description |
1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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| Record name | 1,2,3,5-Tetramethylbenzene | |
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Boiling Point |
388.4 °F at 760 mmHg (USCG, 1999) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Flash Point |
146 °F (USCG, 1999) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Density |
0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Vapor Density |
4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Vapor Pressure |
0.49 [mmHg] | |
| Record name | 1,2,3,5-Tetramethylbenzene | |
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CAS No. |
527-53-7 | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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| Record name | 1,2,3,5-Tetramethylbenzene | |
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| Record name | Isodurene | |
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| Record name | Benzene, 1,2,3,5-tetramethyl- | |
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| Record name | 1,2,3,5-Tetramethylbenzene | |
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| Record name | 1,2,3,5-tetramethylbenzene | |
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| Record name | ISODURENE | |
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Melting Point |
-10.6 °F (USCG, 1999) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1,2,3,5-Tetramethylbenzene
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as isodurene. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.
General and Physical Properties
This compound is an aromatic hydrocarbon with the molecular formula C10H14.[1][2] It presents as a colorless to pale yellow liquid with a distinct camphor-like odor.[1][3][4][5] This compound is nearly insoluble in water but is soluble in organic solvents such as alcohol and ether.[3][6] It is one of three isomers of tetramethylbenzene, the others being prehnitene (1,2,3,4-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene).[2][7]
| Property | Value | Source |
| CAS Number | 527-53-7 | [1] |
| Molecular Formula | C10H14 | [1][2] |
| Molecular Weight | 134.22 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Camphor-like | [1][4][5] |
| Melting Point | -23.7 °C (-10.7 °F; 249.5 K) | [2] |
| Boiling Point | 198 °C (388 °F; 471 K) | [2] |
| Density | 0.89 g/cm³ | [2] |
| Solubility in Water | 27.9 mg/L | [2] |
| Vapor Density | 4.63 (Relative to Air) | [1][5] |
| Vapor Pressure | 0.498 mmHg @ 25.00 °C | [8] |
| Refractive Index | n20/D 1.512 (lit.) |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][5][9] It is irritating to the skin, eyes, and respiratory system.[1][3][9]
| Property | Value | Source |
| Flash Point | 63.3 °C (145.9 °F; 336.4 K) | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362 | [2] |
Chemical Reactivity and Synthesis
Vigorous and potentially explosive reactions can occur when this compound comes into contact with strong oxidizing agents.[3][5][10] It can also react exothermically with bases and diazo compounds.[3][5] Typical reactions involving the benzene (B151609) nucleus, such as halogenation, nitration, sulfonation, and the Friedel-Crafts reaction, can occur.[3][5][10]
Experimental Protocol: Synthesis of Isodurene
One method for the preparation of isodurene involves the methylation of mesitylene.[2] The following is a representative experimental protocol:
-
Bromination of Mesitylene: Mesitylene is first converted to mesityl bromide.
-
Grignard Reagent Formation: The resulting mesityl bromide is reacted with magnesium to form the corresponding Grignard reagent.
-
Alkylation: The Grignard reagent is then alkylated using dimethyl sulfate (B86663) to yield isodurene.[2]
Industrially, isodurene can be isolated from the reformed fraction of oil refineries or produced through the methylation of toluene, xylenes, and trimethylbenzenes.[2]
Caption: Synthesis of Isodurene from Mesitylene.
Chromatographic Analysis
This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] A typical method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[11] For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid.[11] This method is scalable and can be adapted for preparative separation to isolate impurities.[11]
Caption: HPLC Analysis Workflow for this compound.
References
- 1. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isodurene - Wikipedia [en.wikipedia.org]
- 3. This compound | 527-53-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Isodurene [drugfuture.com]
- 7. Durene - Wikipedia [en.wikipedia.org]
- 8. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Physical Properties of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless to pale yellow liquid with a characteristic camphor-like odor.[2][3][4][5] Isodurene is one of three isomers of tetramethylbenzene, the other two being prehnitene (1,2,3,4-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene).[1] This document provides a comprehensive overview of the physical properties of this compound, including detailed experimental protocols for their determination, to support its application in research and development.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Units | Reference |
| Molecular Weight | 134.22 | g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | - | [2][3][4] |
| Odor | Camphor-like | - | [2][3][4] |
| Density | 0.891 at 20 °C (68 °F) | g/cm³ | [2] |
| Melting Point | -23.7 | °C | [1] |
| -10.6 | °F | [2] | |
| Boiling Point | 198 | °C | [1][7] |
| 388.4 | °F | [2] | |
| Flash Point | 63 | °C | [3][7] |
| 146 | °F | [2][8] | |
| Vapor Pressure | 0.49 | mmHg | [2] |
| Vapor Density | 4.63 (Relative to Air) | - | [2] |
| Solubility | Negligibly soluble in water. Soluble in alcohol and very soluble in ether. | - | [2][4][6] |
Isomeric Relationship of Tetramethylbenzenes
The structural arrangement of the four methyl groups on the benzene (B151609) ring gives rise to three distinct isomers. Understanding these isomeric differences is crucial as they lead to variations in physical properties and chemical reactivity.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for the correct handling, application, and safety of chemical compounds. The following sections detail the standard methodologies for measuring the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. For this compound, which is a liquid at room temperature, this protocol would be applicable for determining its freezing point.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the liquid is cooled until it solidifies. The solid is then finely powdered. A small portion of the powdered sample is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with oil) or a calibrated melting point apparatus.
-
Heating and Observation: The heating bath is heated slowly and uniformly, typically at a rate of 1-2°C per minute, especially near the expected melting point.
-
Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range is the melting point. For a pure substance, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Method
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid sample. The test tube is then attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.
-
Heating and Observation: The sample is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
-
Initial Measurement: A pycnometer (a flask with a specific, accurately known volume) is weighed while empty and dry.
-
Sample Measurement: The pycnometer is then filled with this compound, and any excess is carefully removed. The filled pycnometer is then weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
Methodology: Closed-Cup Method (e.g., Pensky-Martens)
-
Apparatus Setup: A sample of this compound is placed in a closed cup of a flash point tester. The apparatus is sealed to create a closed system.
-
Heating: The sample is heated at a slow, constant rate while being stirred to ensure uniform temperature distribution.
-
Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
Data Recording: The flash point is the lowest temperature at which the vapors of the liquid ignite upon the application of the ignition source.
Solubility Determination
Solubility tests provide information about the polarity and potential functional groups of a compound.
Methodology: Qualitative Solubility Test
-
Sample Preparation: In a small test tube, a small, measured amount of this compound (e.g., 0.2 mL) is combined with a measured volume of the solvent (e.g., 3 mL of water).
-
Observation: The mixture is agitated vigorously. The substance is considered soluble if it forms a homogeneous solution with the solvent. For this compound, it will be observed as insoluble in water, forming a separate layer.[2][4][6]
-
Further Testing: The test is repeated with other solvents, such as ethanol (B145695) and diethyl ether, to determine its solubility in organic solvents. This compound is soluble in alcohol and very soluble in ether.[4][6]
References
- 1. phillysim.org [phillysim.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. scribd.com [scribd.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Data of 1,2,3,5-Tetramethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,5-tetramethylbenzene, also known as isodurene. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. The data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and a visual representation of the data's relationship to the molecular structure.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.84 | s | Ar-H |
| 2.28 | s | Ar-CH ₃ (C5) |
| 2.23 | s | Ar-CH ₃ (C1, C3) |
| 2.16 | s | Ar-CH ₃ (C2) |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | C -5 |
| 133.4 | C -2 |
| 130.3 | C -1, C -3 |
| 127.1 | C -4, C -6 |
| 20.8 | Ar-C H₃ (C5) |
| 20.3 | Ar-C H₃ (C1, C3) |
| 15.0 | Ar-C H₃ (C2) |
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for this compound (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (methyl) |
| 2920 | Strong | C-H stretch (methyl) |
| 2860 | Medium | C-H stretch (methyl) |
| 1605 | Medium | C=C stretch (aromatic) |
| 1490 | Strong | C=C stretch (aromatic) |
| 1450 | Strong | C-H bend (methyl) |
| 1380 | Medium | C-H bend (methyl) |
| 1040 | Medium | C-H in-plane bend (aromatic) |
| 870 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Peaks for this compound (Electron Ionization) [2]
| m/z | Relative Intensity (%) | Assignment |
| 134 | 65 | [M]⁺ (Molecular Ion) |
| 119 | 100 | [M-CH₃]⁺ |
| 105 | 15 | [M-C₂H₅]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 10 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a basis for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercuryplus, operating at a proton frequency of 300 MHz or higher.[3][4]
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded using a standard single-pulse experiment. Key parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans were co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was obtained using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm was used, with a relaxation delay of 2-5 seconds. Several hundred to several thousand scans were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid film measurement, a drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. For solution-state measurements, a 5-10% (w/v) solution in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) was prepared.[5]
-
Instrumentation: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum or a Nicolet iS50.
-
Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent-filled cell) was acquired first and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ was commonly employed, and 16 to 32 scans were co-added to enhance the spectral quality.
Mass Spectrometry (MS)
-
Sample Introduction: For this volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet system was used to introduce the sample into the mass spectrometer. When using a GC inlet, a dilute solution of the analyte in a volatile solvent like dichloromethane (B109758) or hexane (B92381) was injected onto the GC column.
-
Instrumentation: An electron ionization (EI) mass spectrometer, such as a Finnigan-MAT or a system coupled to a GC, was used for analysis.[6]
-
Ionization and Analysis: In the EI source, the sample molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separated them based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.
Visualization of Spectroscopic Data Correlation
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Spectroscopic workflow for this compound.
References
Isodurene: A Technical Guide for Researchers
An In-depth Examination of 1,2,3,5-Tetramethylbenzene: Properties, Synthesis, and Industrial Significance
This technical guide provides a comprehensive overview of isodurene (this compound), an aromatic hydrocarbon of significant interest in both academic research and industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, physicochemical properties, and established protocols for its synthesis.
Chemical Identification
Isodurene is one of three isomers of tetramethylbenzene, the others being durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). It occurs naturally in coal tar and is a colorless, flammable liquid at standard conditions.
-
CAS Number : 527-53-7
Synonyms: Isodurene is known by several other names in chemical literature and databases. The most common synonyms include:
-
This compound
-
Benzene, 1,2,3,5-tetramethyl-
-
1,3,4,5-Tetramethylbenzene
Physicochemical Properties
The following table summarizes the key quantitative properties of isodurene, compiled from various chemical databases. These values are crucial for designing experimental setups, performing calculations, and ensuring safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Appearance | Colorless liquid |
| Density | 0.89 g/cm³ at 20°C |
| Melting Point | -23.7 °C (-10.7 °F; 249.5 K) |
| Boiling Point | 198 °C (388 °F; 471 K) at 760 mmHg |
| Flash Point | 63.3 °C (145.9 °F; 336.4 K) |
| Solubility in Water | 27.9 mg/L |
| Solubility in Solvents | Soluble in alcohol; very soluble in ether |
| Refractive Index (n²⁰/D) | 1.512 - 1.5134 |
| Vapor Pressure | 0.498 mmHg at 25 °C |
Experimental Protocols
Laboratory Synthesis of Isodurene via Grignard Reaction
The classical and reliable method for the laboratory preparation of isodurene was established by Lee Irvin Smith in 1931. The synthesis involves the formation of a Grignard reagent from mesityl bromide, followed by alkylation with dimethyl sulfate (B86663).
Experimental Protocol (Based on Smith, L. I. Org. Synth. 1931, 11, 66)
Materials:
-
Bromine
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dimethyl sulfate
-
Ice
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
Preparation of Mesityl Bromide: Mesitylene is first brominated to form 2-bromo-1,3,5-trimethylbenzene (mesityl bromide). This step should be performed under appropriate safety conditions, typically involving the slow addition of bromine to mesitylene in the presence of a catalyst like iron filings. The product is then purified by distillation.
-
Formation of Grignard Reagent:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware must be oven-dried to exclude moisture.
-
Place magnesium turnings in the flask under a nitrogen atmosphere.
-
Add a solution of mesityl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Once the reaction starts (indicated by cloudiness and gentle refluxing), continue the addition at a rate that maintains a steady reflux. After all the mesityl bromide has been added, reflux the mixture gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2,4,6-trimethylphenylmagnesium bromide).
-
-
Alkylation Step:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel to the cooled, stirred Grignard solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.
-
Separate the ether layer using a separatory funnel. Extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers and wash them successively with water, saturated sodium bicarbonate solution, and finally with water again.
-
Dry the ether solution over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
-
Filter off the drying agent and remove the diethyl ether by distillation.
-
The remaining crude isodurene is then purified by fractional distillation to yield the pure product.
-
Caption: Workflow for the laboratory synthesis of isodurene.
Industrial Context and Applications
In an industrial setting, isodurene is typically isolated from the C10 aromatic fraction during petroleum refining.[1] It can also be produced through the methylation of more common aromatic compounds like xylenes (B1142099) or trimethylbenzenes.[1]
A key industrial relevance of isodurene is its relationship with its isomer, durene. Durene has a significantly higher melting point, which allows for easier separation by crystallization, and it is a valuable precursor for producing pyromellitic dianhydride, a monomer used in the manufacture of high-performance polyimide plastics and resins. Therefore, processes have been developed to convert less valuable isomers like isodurene and prehnitene into the more desirable durene.
This conversion is achieved through an isomerization reaction, typically carried out in the liquid phase using a strong acid catalyst system, such as hydrogen fluoride (B91410) and boron trifluoride (HF-BF₃). The process aims to shift the isomeric mixture towards the thermodynamic equilibrium, which contains a substantial amount of durene, thereby maximizing its yield.
Caption: Industrial isomerization of isodurene to durene.
References
An In-depth Technical Guide to the Molecular Structure of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is one of the three isomers of tetramethylbenzene, the others being durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). Isodurene is a colorless liquid at room temperature and is found naturally in coal tar.[1] Its molecular structure and properties are of interest to researchers in organic synthesis, materials science, and drug development due to its role as a versatile starting material and building block for more complex molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural parameters, spectroscopic signature, and a detailed experimental protocol for its synthesis.
Molecular Identifiers
A clear and unambiguous identification of a chemical compound is crucial for scientific communication and data reproducibility. The following table summarizes the key molecular identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | Isodurene, 1,3,4,5-Tetramethylbenzene |
| CAS Number | 527-53-7 |
| Molecular Formula | C₁₀H₁₄[1] |
| Molecular Weight | 134.22 g/mol [1] |
| SMILES String | CC1=CC(=C(C(=C1)C)C)C |
| InChI Key | BFIMMTCNYPIMRN-UHFFFAOYSA-N |
Molecular Structure and Geometry
The definitive three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data, available from the Crystallography Open Database (COD) under the identifier 4087683, provides precise measurements of bond lengths and angles.
Below is a summary of the key structural parameters derived from the crystallographic data.
| Parameter | Value (Å or °) |
| Average C-C bond length (aromatic ring) | 1.39 Å |
| Average C-C bond length (aromatic C - methyl C) | 1.51 Å |
| Average C-H bond length (methyl group) | 1.09 Å |
| Average C-C-C bond angle (aromatic ring) | 120° |
| Average C-C-C bond angle (aromatic C - aromatic C - methyl C) | 121° |
| Average H-C-H bond angle (methyl group) | 109.5° |
Note: These are averaged values and slight variations exist for individual bonds and angles within the molecule due to the substitution pattern.
The benzene (B151609) ring is essentially planar, with the four methyl groups attached to it. The substitution pattern of the methyl groups at positions 1, 2, 3, and 5 leads to a molecule with C₁ symmetry.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of molecules. The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~6.8 | s | 2H | H-4, H-6 |
| Methyl-H | ~2.2 | s | 6H | C1-CH₃, C3-CH₃ |
| Methyl-H | ~2.1 | s | 6H | C2-CH₃, C5-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic-C | ~135 | C-1, C-3 |
| Aromatic-C | ~133 | C-2, C-5 |
| Aromatic-C | ~129 | C-4, C-6 |
| Methyl-C | ~20 | C1-CH₃, C3-CH₃ |
| Methyl-C | ~15 | C2-CH₃, C5-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Strong | C-H stretch (methyl groups) |
| 1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1380 | Medium | C-H bend (methyl groups) |
| 870-810 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 134 | High | [M]⁺ (Molecular ion) |
| 119 | Very High | [M-CH₃]⁺ (Loss of a methyl group) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation of Mesitylene (B46885)
This protocol details the synthesis of isodurene from mesitylene through a Friedel-Crafts alkylation reaction.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Methyl chloride (or another suitable methylating agent like methyl iodide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas inlet tube
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Reactants: Dissolve mesitylene (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the mesitylene solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
-
Methylation: Introduce methyl chloride gas into the reaction mixture through a gas inlet tube or add a solution of another methylating agent (e.g., methyl iodide in dichloromethane) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 5-10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Logical Relationships in Friedel-Crafts Alkylation
The synthesis of this compound via Friedel-Crafts alkylation involves a series of interconnected steps and considerations. The following diagram illustrates the logical relationships between the key components of this reaction.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. By summarizing its key identifiers, presenting its crystallographically determined structural parameters, detailing its spectroscopic signature, and providing a comprehensive experimental protocol for its synthesis, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The inclusion of diagrams for the molecular structure, experimental workflow, and logical relationships aims to facilitate a deeper understanding of this important aromatic hydrocarbon.
References
Solubility of 1,2,3,5-Tetramethylbenzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2,3,5-tetramethylbenzene (also known as isodurene) in various organic solvents. Due to the limited availability of specific quantitative experimental data for this compound, this guide synthesizes qualitative information, data for its isomers, and general principles of aromatic hydrocarbon solubility. It also presents a detailed, adaptable experimental protocol for determining solubility in the laboratory.
Introduction to this compound and its Solubility
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. As a nonpolar compound, its solubility is primarily governed by the principle of "like dissolves like." It is generally soluble in nonpolar and weakly polar organic solvents and has very low solubility in highly polar solvents like water.[1][2][3] Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and materials science.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively reported in publicly available literature. However, the following data provides a baseline for its solubility characteristics.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Unit | Citation |
| Water | 25 | 27.88 | mg/L | [2][4] |
Qualitative Solubility:
Given the scarcity of data for this compound, it is informative to consider the properties of its isomers, 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene) and 1,2,4,5-tetramethylbenzene (B166113) (durene), as they exhibit similar chemical structures and are also classified as nonpolar aromatic hydrocarbons.[6][7][8] It is reasonable to infer that the solubility of this compound in a given organic solvent would be of a similar order of magnitude to its isomers under the same conditions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath or incubator with shaker
-
Vials with screw caps (B75204) and PTFE septa
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Isodurene - Wikipedia [en.wikipedia.org]
- 3. Aromatic Hydrocarbons – Introductory Chemistry [uen.pressbooks.pub]
- 4. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]
- 5. This compound | 527-53-7 [chemicalbook.com]
- 6. Prehnitene - Wikipedia [en.wikipedia.org]
- 7. Tetramethylbenzene - Wikipedia [en.wikipedia.org]
- 8. Durene - Wikipedia [en.wikipedia.org]
The Enigmatic Presence of 1,2,3,5-Tetramethylbenzene in Coal Tar: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 1,2,3,5-tetramethylbenzene, also known as isodurene, within the complex matrix of coal tar. While recognized as a constituent of this intricate industrial byproduct, detailed quantitative data and standardized analytical protocols for isodurene remain areas of ongoing investigation. This document consolidates the available scientific knowledge, presenting a comprehensive overview of its analysis, potential formation pathways, and the broader context of coal tar composition.
Quantitative Data Summary
Precise quantitative data for the concentration of this compound in various types of coal tar (e.g., high-temperature vs. low-temperature) is not extensively documented in publicly available literature. However, analysis of coal tar fractions reveals the presence of numerous aromatic hydrocarbons, including various isomers of tetramethylbenzene. The following table provides a representative, though not exhaustive, list of compound classes and specific molecules identified in coal tar, offering a context for the presence of isodurene. It is important to note that the exact composition of coal tar can vary significantly depending on the coal source and the carbonization process used.
| Compound Class | Representative Compounds | General Concentration Range in Coal Tar |
| Polynuclear Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene, Anthracene, Pyrene, Benzo[a]pyrene | Major components, can constitute a significant percentage of the tar. |
| Methylated PAHs | Methylnaphthalenes, Methylphenanthrenes | Commonly present in various isomeric forms. |
| Benzene and its Alkyl Derivatives | Benzene, Toluene, Xylenes, Trimethylbenzenes, Tetramethylbenzenes (including Isodurene) | Present in the lighter fractions of coal tar. |
| Phenolic Compounds | Phenol, Cresols, Xylenols | Significant components, particularly in lower-temperature tars. |
| Heterocyclic Compounds | Pyridine, Quinoline, Carbazole, Thiophene | Contain atoms other than carbon and hydrogen in their aromatic rings. |
Experimental Protocols for Analysis
Sample Preparation: Solvent Extraction and Cleanup
Objective: To isolate the aromatic hydrocarbon fraction from the crude coal tar matrix.
Apparatus:
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
Reagents:
-
Dichloromethane (B109758) (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Silica (B1680970) gel (70-230 mesh), activated
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Homogenization: A representative sample of coal tar is thoroughly homogenized.
-
Soxhlet Extraction:
-
A known weight of the homogenized coal tar (e.g., 1-2 grams) is mixed with anhydrous sodium sulfate and placed in a cellulose (B213188) thimble.
-
The thimble is placed in a Soxhlet extractor.
-
Extraction is performed with dichloromethane for a minimum of 8 hours.
-
-
Concentration: The resulting extract is concentrated using a rotary evaporator at a controlled temperature (e.g., 35-40°C) to a small volume (e.g., 1-2 mL).
-
Column Chromatography Cleanup:
-
A glass chromatography column is packed with activated silica gel, with a layer of anhydrous sodium sulfate at the top.
-
The column is pre-eluted with n-hexane.
-
The concentrated extract is loaded onto the column.
-
The aliphatic fraction is eluted with n-hexane.
-
The aromatic fraction, containing this compound, is then eluted with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane. The exact solvent composition and volume should be optimized based on preliminary experiments.
-
-
Final Concentration: The collected aromatic fraction is concentrated under a gentle stream of nitrogen to the final desired volume for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound in the extracted aromatic fraction.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a capillary column.
-
Mass spectrometer detector.
Typical GC-MS Parameters:
| Parameter | Specification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 10 minutes. (This program should be optimized for the specific separation of tetramethylbenzene isomers.) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| MS Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Data Acquisition | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would include its molecular ion (m/z 134) and major fragment ions. |
Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound to ensure accurate quantification. An internal standard, such as a deuterated aromatic compound not present in the sample, should be used to correct for variations in sample preparation and instrument response.
Signaling Pathways and Logical Relationships
The formation of this compound in coal tar is a result of complex chemical transformations of the original coal matrix during the carbonization process. While specific, detailed signaling pathways are not fully elucidated, the following diagrams illustrate the logical relationships and general experimental workflow.
A Comprehensive Technical Guide on the Physical Properties of 1,2,3,5-Tetramethylbenzene
This guide provides an in-depth overview of the boiling and melting points of 1,2,3,5-tetramethylbenzene, also known as isodurene. The information is tailored for researchers, scientists, and professionals in drug development who require precise data on the physicochemical properties of this compound.
Physical Properties of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It presents as a colorless to pale yellow liquid with a distinct camphor-like odor.[1] Understanding its physical properties, such as boiling and melting points, is crucial for its application in various research and industrial settings.
Quantitative Data Summary
The boiling and melting points of this compound have been determined and are summarized in the table below. The data is compiled from various reputable sources to ensure accuracy and reliability.
| Physical Property | Value (°C) | Value (°F) | Value (K) |
| Boiling Point | 198 °C[2][3] | 388.4 °F[4] | 471 K[2] |
| Melting Point | -23.7 °C[2] | -10.6 °F[4] | 249.5 K[2] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the boiling and melting points of this compound are not detailed in the available literature, the following are standard methodologies widely employed for such measurements in organic chemistry.
Melting Point Determination:
A prevalent and pharmacopeia-recognized technique is the capillary method .[2][5]
-
Sample Preparation: A small, finely powdered sample of the solid compound is packed into a thin-walled glass capillary tube.[5][6]
-
Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[4]
-
Heating and Observation: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, to ensure thermal equilibrium.[4][7]
-
Data Recording: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[4][8] For pure substances, this range is typically narrow, within 0.5-1.0°C.[4][9]
Boiling Point Determination:
Several methods are available for determining the boiling point of a liquid, with the choice often depending on the quantity of the sample available.[10]
-
Distillation Method: This is a highly accurate method that also serves to purify the liquid.[10] A volume of the liquid (typically >5 mL) is heated in a distillation flask. The temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The stable temperature recorded during the distillation of the bulk liquid is the boiling point.[3][11] It is important to correct the observed boiling point for any variations in atmospheric pressure.[12]
-
Thiele Tube Method: This technique is suitable for smaller sample volumes.[11] A small amount of the liquid is placed in a test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heat distribution. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.[11]
-
Capillary Method: For microscale quantities, a small amount of the liquid is introduced into a melting point capillary tube. An inverted, smaller sealed capillary is placed inside. The assembly is heated, and the temperature at which a rapid stream of bubbles emerges from the inner capillary is recorded as the boiling point.[13][14]
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical compound this compound and its fundamental physical properties, the boiling and melting points.
Caption: Logical diagram showing the physical properties of this compound.
References
- 1. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thinksrs.com [thinksrs.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. mt.com [mt.com]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. chemconnections.org [chemconnections.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. jove.com [jove.com]
- 14. byjus.com [byjus.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isodurene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isodurene (1,2,3,5-tetramethylbenzene). It includes a summary of expected chemical shifts, detailed experimental protocols for spectral acquisition, and a logical breakdown of the spectral features based on the molecule's structure and symmetry.
Data Presentation
Due to the symmetry of the isodurene molecule, its ¹H and ¹³C NMR spectra are relatively simple and highly informative. The following tables summarize the expected chemical shifts (δ) for isodurene. These values are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Spectral Data for Isodurene
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| H-4, H-6 | ~6.8 | Singlet | 2H |
| -CH₃ at C-1, C-3 | ~2.2 | Singlet | 6H |
| -CH₃ at C-2, C-5 | ~2.1 | Singlet | 6H |
Table 2: ¹³C NMR Spectral Data for Isodurene
| Carbon | Chemical Shift (δ) (ppm) |
| C-4, C-6 | ~130 |
| C-1, C-3 | ~135 |
| C-2, C-5 | ~133 |
| -CH₃ at C-1, C-3 | ~20 |
| -CH₃ at C-2, C-5 | ~15 |
Molecular Symmetry and NMR Signals
The substitution pattern of the methyl groups on the benzene (B151609) ring in isodurene results in a C₂ᵥ symmetry point group. This symmetry dictates the number of unique proton and carbon environments, which in turn determines the number of signals observed in the NMR spectra.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of isodurene.
Sample Preparation
-
Compound Purity : Ensure the isodurene sample is of high purity to avoid signals from contaminants. If necessary, purify the compound by distillation or chromatography.
-
Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds like isodurene.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of isodurene in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Sample Filtration : Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Set to cover the expected range of proton signals, typically 0-10 ppm.
-
Acquisition Time : A minimum of 2-3 seconds to ensure good resolution.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width : Set to cover the expected range of carbon signals, typically 0-150 ppm for aromatic compounds.
-
Acquisition Time : Approximately 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Processing :
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).
-
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra of isodurene involves a logical progression from sample preparation to final data interpretation.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 1,2,3,5-tetramethylbenzene, also known as isodurene. Understanding the fragmentation patterns of this aromatic hydrocarbon is crucial for its unambiguous identification in complex matrices, which is of significant interest in various fields, including environmental analysis, petrochemical research, and metabolomics. This document outlines the key fragment ions observed, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS).
Quantitative Fragmentation Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions resulting from the loss of methyl radicals and subsequent rearrangements. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][2]
| m/z | Relative Intensity (%) | Proposed Ion Structure | Ion Formula |
| 134 | 54.70 | Molecular Ion | [C10H14]+• |
| 133 | 10.70 | [M-H]+ | [C10H13]+ |
| 120 | 10.10 | [M-CH3 - H]+ | [C9H12]+• |
| 119 | 99.99 (Base Peak) | [M-CH3]+ | [C9H11]+ |
| 91 | 16.00 | Tropylium (B1234903) Ion | [C7H7]+ |
Experimental Protocols
The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane (B109758) or hexane. The concentration is typically in the range of 1-10 µg/mL to avoid detector saturation.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is commonly used.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: An initial temperature of 60 °C held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 280 °C, which is then held for several minutes.[4]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 500.
-
Data Acquisition: The system continuously acquires and stores data throughout the chromatographic run.
Fragmentation Pathways
The fragmentation of this compound under electron ionization follows characteristic pathways for alkylated aromatic compounds. The initial event is the removal of an electron to form the molecular ion (m/z 134). The most favorable subsequent fragmentation is the loss of a methyl radical (•CH3) to form the highly stable benzylic-type cation at m/z 119, which is the base peak in the spectrum. This ion can undergo further rearrangements and fragmentation. A notable pathway for alkylbenzenes is the formation of the tropylium ion (m/z 91).
Below is a diagram illustrating the proposed fragmentation pathways for this compound.
Caption: Proposed fragmentation pathway of this compound.
Logical Workflow for Compound Identification
The identification of this compound in a sample using GC-MS involves a logical workflow that combines chromatographic and spectral data.
Caption: Logical workflow for GC-MS identification.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2,3,5-tetramethylbenzene, also known as isodurene. This document details the vibrational characteristics of the molecule, outlines experimental protocols for spectral acquisition, and presents the spectral data in a clear, tabular format for ease of reference and comparison.
Introduction to the Infrared Spectroscopy of Aromatic Hydrocarbons
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the resulting IR spectrum a valuable "fingerprint" for identification and structural elucidation.
For substituted aromatic hydrocarbons like this compound, the IR spectrum provides key information about the substitution pattern on the benzene (B151609) ring and the vibrations of the methyl groups. Characteristic bands in the spectrum can be assigned to specific molecular motions, such as C-H stretching, C=C ring stretching, and in-plane and out-of-plane bending vibrations.
Quantitative Infrared Spectral Data for this compound
The following table summarizes the key absorption bands observed in the infrared spectrum of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3] The spectrum was obtained from a solution of the compound, and the peak positions are given in reciprocal centimeters (cm⁻¹).
| Wavenumber (cm⁻¹) | Transmittance (%) | Probable Vibrational Mode Assignment |
| 2960 | 35 | C-H Asymmetric Stretching (in CH₃ groups) |
| 2920 | 28 | C-H Symmetric Stretching (in CH₃ groups) |
| 2860 | 45 | C-H Stretching (in CH₃ groups) |
| 1605 | 68 | C=C Aromatic Ring Stretching |
| 1485 | 30 | C-H Asymmetric Bending (in CH₃ groups) |
| 1450 | 25 | C-H Asymmetric Bending (in CH₃ groups) |
| 1380 | 40 | C-H Symmetric Bending (in CH₃ groups) |
| 1040 | 60 | In-plane C-H Bending |
| 865 | 20 | Out-of-plane C-H Bending (indicative of 1,2,3,5-substitution) |
| 805 | 55 | Out-of-plane C-H Bending |
Disclaimer: The vibrational mode assignments provided in the table are probable assignments based on established group frequency correlations for substituted aromatic compounds. A definitive assignment for each peak would require a detailed theoretical vibrational analysis.
Experimental Protocols
The acquisition of a high-quality IR spectrum of this compound requires careful sample preparation and instrument operation. As a solid at room temperature, several methods can be employed.
Sample Preparation: Thin Solid Film Method
This is a common and effective method for obtaining the IR spectrum of a solid compound.
-
Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent with low infrared absorbance in the regions of interest, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[1]
-
Deposition: Apply a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
Analysis: Mount the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Instrumentation and Data Acquisition
The data presented in this guide was obtained using a dispersive instrument (Dow KBr foreprism-grating).[1] Modern laboratories will typically use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The following diagram illustrates the general experimental workflow for obtaining an IR spectrum of this compound.
References
- 1. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Methylbenzene [applets.kcvs.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Properties of 1,2,3,5-Tetramethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3,5-tetramethylbenzene, also known as isodurene. The information is compiled from critically evaluated data and is intended to be a valuable resource for professionals in research, science, and drug development.
Core Thermodynamic Properties
This compound (CAS Number: 527-53-7, Formula: C₁₀H₁₄) is an aromatic hydrocarbon with a molecular weight of 134.22 g/mol .[1][2] Understanding its thermodynamic behavior is crucial for various applications, including process design, safety assessments, and computational modeling.
Data Presentation
The following tables summarize the key quantitative thermodynamic data for this compound.
Table 1: Enthalpy and Entropy Data
| Property | Value | Units | Phase | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -119.2 | kJ/mol | Liquid | [3] |
| Standard Enthalpy of Formation (ΔfH°) | -69.9 | kJ/mol | Gas | [3] |
| Enthalpy of Fusion (ΔfusH) | 12.4 | kJ/mol | [4] | |
| Enthalpy of Vaporization (ΔvapH°) | 49.3 | kJ/mol | [3] | |
| Standard Molar Entropy (S°) | 297.1 | J/mol·K | Liquid | [3][5] |
Table 2: Heat Capacity Data
| Property | Value | Units | Temperature (K) | Phase | Reference |
| Molar Heat Capacity (Cp) | 240.2 | J/mol·K | 297.1 | Liquid | [5] |
| Molar Heat Capacity (Cp) | 135.0 | J/mol·K | 200 | Gas | [6] |
Table 3: Physical Properties
| Property | Value | Units | Reference |
| Vapor Pressure | 0.498 | mm Hg | [7] |
| Normal Boiling Point | 198 | °C | [2] |
| Melting Point | -23.7 | °C | [2] |
| Density | 0.89 | g/cm³ | [2] |
Experimental Protocols
Vapor Pressure Determination (e.g., Isoteniscope or Ebulliometry)
The vapor pressure of this compound was likely determined using a static or dynamic method. A common static method involves the use of an isoteniscope.
-
Sample Preparation: A purified sample of this compound is placed in the isoteniscope bulb.
-
Degassing: The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the apparatus, and then allowing the sample to thaw. This removes any dissolved gases.
-
Heating: The isoteniscope is placed in a constant-temperature bath, and the temperature is precisely controlled and measured.
-
Pressure Measurement: The vapor pressure of the sample at a given temperature is balanced against a known pressure of an inert gas, which is measured using a manometer.
-
Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.
The relationship between vapor pressure and temperature can then be used to determine the enthalpy of vaporization via the Clausius-Clapeyron equation.
Enthalpy of Fusion and Heat Capacity (Calorimetry)
The enthalpy of fusion and heat capacity of this compound were determined using calorimetric methods, likely adiabatic or differential scanning calorimetry (DSC).
-
Sample Preparation: A precisely weighed sample of purified this compound is sealed in a sample container.
-
Calorimeter Setup: The sample container is placed in a calorimeter, which is designed to measure heat flow.
-
Heating Program: The calorimeter subjects the sample to a controlled temperature program.
-
For heat capacity , the sample is heated in small, incremental steps, and the amount of energy required to raise the temperature by a specific amount is measured.
-
For enthalpy of fusion , the sample is heated through its melting point at a constant rate. The energy absorbed during the phase transition from solid to liquid is measured.
-
-
Data Analysis: The heat flow data is analyzed to calculate the specific heat capacity as a function of temperature and the total enthalpy of fusion. The data from Huffman, Parks, et al. (1931) for the heat capacity of isodurene was likely obtained using a similar calorimetric approach.[5]
Mandatory Visualization
The following diagram illustrates the workflow for determining the enthalpy of vaporization from experimentally measured vapor pressure data using the Clausius-Clapeyron equation.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 3. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]
- 4. Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workflow for Thermodynamics Property Calculations [doc.comsol.com]
- 7. Clausius-Clapeyron Equation | ChemTalk [chemistrytalk.org]
An In-Depth Technical Guide to the Health and Safety of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 1,2,3,5-Tetramethylbenzene (also known as Isodurene). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of its properties and potential hazards. This document is intended to be a valuable resource for professionals working with this chemical, offering detailed data, handling procedures, and safety protocols.
Chemical and Physical Properties
This compound is a pale yellow to white liquid with a distinct camphor-like odor.[1][2][3][4][5] It is less dense than water and is only negligibly soluble in water.[1][2][3][4][5] However, it is soluble in organic solvents like alcohol and ether.[4][6]
| Property | Value | Source |
| CAS Number | 527-53-7 | [1] |
| Molecular Formula | C₁₀H₁₄ | [3][6] |
| Molecular Weight | 134.22 g/mol | [3] |
| Appearance | Pale yellow to white liquid | [1][2][3][4][5] |
| Odor | Camphor-like | [1][2][3][4][5] |
| Boiling Point | 198 °C (388 °F; 471 K) | [6] |
| Melting Point | -23.7 °C (-10.7 °F; 249.5 K) | [6] |
| Flash Point | 63 °C to 74 °C (145.4 °F to 165 °F) | [1][3][7] |
| Density | 0.89 g/cm³ | [6] |
| Vapor Density | 4.63 (Air = 1) | [3] |
| Vapor Pressure | 0.49 mmHg at 25 °C | [3] |
| Water Solubility | Negligibly soluble | [1][2][3][4][5] |
Hazard Identification and Classification
This compound is classified as a combustible liquid and can cause significant irritation.[1] It is irritating to the skin, eyes, and respiratory system.[1][7]
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Skin Irritation | Not formally classified, but reported as an irritant | H315: Causes skin irritation (potential)[3] |
NFPA 704 Diamond: [1]
-
Health (Blue): 1 - Can cause significant irritation.[1]
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[1]
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.[1]
-
Special (White): -
Toxicology and Health Effects
Prolonged or repeated exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
Acute Toxicity
| Route | Species | Value | Classification | Source |
| Oral | Rat | LD50: 5157 mg/kg | Slightly toxic | [7] |
Health Effects
-
Inhalation: Inhalation of vapors or mist can irritate the respiratory tract.[1][7] High concentrations may lead to nausea, dizziness, and headache.[1]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and scaling.[1][7] Prolonged contact can lead to dermatitis.[1]
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.[2][7]
-
Ingestion: Slightly toxic by ingestion, but may cause irritation of the mouth, throat, and gastrointestinal tract.[1][2][3][4][5]
Chronic Health Effects
There is limited information available on the chronic health effects of this compound. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.
Experimental Protocols
Acute Oral Toxicity Study (based on OECD Guideline 423)
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered by gavage.
-
A stepwise procedure is used where the results of a first dose group determine the dose for the next group.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
The LD50 is calculated based on the mortality data.
-
Acute Dermal Irritation/Corrosion Study (based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.
-
The patch is removed after a specified exposure period (usually 4 hours).
-
The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored.
-
Acute Eye Irritation/Corrosion Study (based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance is applied into one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
The severity of the eye lesions is scored.
-
Signaling Pathways and Mechanisms of Action
Detailed signaling pathways for the toxicity of this compound are not well-elucidated. However, based on its chemical structure as an aromatic hydrocarbon, some general mechanisms can be inferred.
Metabolic Pathway
The metabolism of alkylbenzenes like this compound primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system. The methyl groups on the benzene (B151609) ring are susceptible to oxidation. A probable metabolic pathway involves the oxidation of one of the methyl groups to a hydroxymethyl group, which is then further oxidized to an aldehyde and then to a carboxylic acid. These more polar metabolites can then be conjugated and excreted in the urine.
Caption: Generalized metabolic pathway of this compound.
Irritation Mechanism
The irritant effects of this compound are likely due to its lipophilic nature, allowing it to interact with and disrupt cell membranes in the skin, eyes, and respiratory tract. This can lead to cell damage and the release of inflammatory mediators.
Caption: Conceptual workflow of the irritation mechanism.
First Aid Measures
Immediate medical attention is recommended in case of significant exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected area with plenty of water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Handling and Storage
Safe Handling
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and eye/face protection.[2]
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
-
All equipment used when handling the product must be grounded.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[7] Vigorous reactions, sometimes amounting to explosions, can result from the contact between aromatic hydrocarbons and strong oxidizing agents.[1][2]
Exposure Controls and Personal Protection
Engineering Controls
-
Use adequate ventilation to keep airborne concentrations low.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear chemical-resistant gloves and impervious clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.
Fire and Explosion Hazard Data
-
Flammability: Combustible liquid.[1]
-
Flash Point: 63 °C to 74 °C (145.4 °F to 165 °F)
-
Suitable Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[7]
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent entry into waterways, sewers, basements, or confined areas.[1]
-
-
Methods for Cleaning Up:
Ecological Information
There is limited ecological information available for this compound.
| Test | Species | Result | Source |
| Toxicity to fish | Data not available | ||
| Toxicity to daphnia and other aquatic invertebrates | Data not available | ||
| Toxicity to algae | Data not available |
Data for the isomer 1,2,4,5-Tetramethylbenzene (Durene) :
| Test | Species | Result | Source |
| Toxicity to fish | Leuciscus idus (Golden orfe) | LC50: 30 mg/L (48 h) | |
| Toxicity to daphnia and other aquatic invertebrates | Daphnia magna (Water flea) | EC50: 0.47 mg/L (48 h) |
Disposal Considerations
Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
Transport Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | 1993 | Combustible liquid, n.o.s. (this compound) | 3 | III |
Regulatory Information
-
TSCA: This substance is listed on the TSCA inventory.[7]
-
SARA 313: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.
-
California Prop. 65: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.
This guide is intended for informational purposes only and should not be used as a substitute for professional safety advice. Always refer to the specific Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiologically-based toxicokinetic modeling of durene (this compound) and isodurene (1,2,4,5-tetramethylbenzene) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isodurene - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2,3,5-Tetramethylbenzene from Mesitylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2,3,5-tetramethylbenzene, also known as isodurene, from mesitylene (B46885) (1,3,5-trimethylbenzene) via a Friedel-Crafts alkylation reaction. This method offers a straightforward approach for the preparation of this polysubstituted aromatic hydrocarbon, which can serve as a valuable building block in the synthesis of more complex molecules in pharmaceutical and materials science research. The protocol is based on established procedures for the methylation of polyalkylbenzenes, utilizing methyl chloride as the alkylating agent and aluminum chloride as the Lewis acid catalyst. This document also discusses the potential for isomer formation and provides guidance on product purification.
Introduction
This compound (isodurene) is one of the three isomers of tetramethylbenzene, alongside durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). These compounds are important intermediates in the production of various fine chemicals, including plasticizers, resins, and specialty polymers. The synthesis of isodurene from the readily available starting material mesitylene is a common requirement in many research and development laboratories. The Friedel-Crafts alkylation is a fundamental and versatile method for attaching alkyl groups to an aromatic ring. In this application, the high nucleophilicity of the mesitylene ring, activated by three electron-donating methyl groups, facilitates the electrophilic substitution of a fourth methyl group.
Reaction Principle
The synthesis of this compound from mesitylene proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with the alkylating agent, methyl chloride (CH₃Cl), to generate a highly electrophilic methyl carbocation (CH₃⁺) or a polarized complex.
-
Electrophilic Attack: The electron-rich aromatic ring of mesitylene acts as a nucleophile and attacks the methyl electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new methyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.
It is important to note that Friedel-Crafts alkylations can sometimes lead to the formation of a mixture of isomers. In the case of mesitylene, while the primary product is expected to be isodurene, small amounts of durene and prehnitene may also be formed due to potential isomerization under the reaction conditions.
Experimental Protocol
This protocol is adapted from a general procedure for the methylation of polyalkylbenzenes.
Materials and Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Gas inlet tube
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel (2 L)
-
Distillation apparatus
-
Mesitylene (1,3,5-trimethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (CH₃Cl) gas or liquefied
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Methyl chloride is a flammable and toxic gas. Handle with appropriate safety measures.
-
Concentrated hydrochloric acid is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure:
-
Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube that extends below the surface of the reaction mixture. The outlet of the condenser should be connected to a gas trap to handle the evolving hydrogen chloride (HCl) gas.
-
Charging Reactants: To the flask, add mesitylene and anhydrous aluminum chloride.
-
Initiating the Reaction: Cool the flask in an ice bath. Begin stirring the mixture and slowly introduce a stream of methyl chloride gas through the gas inlet tube. The absorption of methyl chloride will be rapid at first.
-
Reaction Conditions: Maintain a steady flow of methyl chloride and continue stirring. The reaction is exothermic, and the temperature should be monitored. After the initial rapid absorption, the reaction mixture can be allowed to warm to room temperature and then gently heated to reflux to ensure complete reaction.
-
Work-up: After the reaction is complete (typically several hours, can be monitored by GC-MS), cool the reaction mixture in an ice bath. Decompose the reaction complex by slowly and cautiously adding crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Add an organic solvent (e.g., diethyl ether) to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification: The crude product will be a mixture of tetramethylbenzene isomers. Isodurene can be purified from the other isomers by fractional distillation.
Data Presentation
| Parameter | Value |
| Reactants | |
| Mesitylene | Specify molar amount and mass/volume |
| Methyl Chloride | Specify molar amount and mass/volume |
| Anhydrous Aluminum Chloride | Specify molar amount and mass |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C (Ice Bath) |
| Reaction Temperature | Room temperature to gentle reflux |
| Reaction Time | Several hours (monitor for completion) |
| Product | |
| Theoretical Yield | Calculate based on the limiting reagent |
| Actual Yield | To be determined experimentally |
| Product Appearance | Colorless liquid |
| Boiling Point of Isodurene | 198 °C |
Note: The exact quantities of reactants should be determined based on the desired scale of the synthesis. A typical molar ratio of mesitylene to aluminum chloride to methyl chloride is approximately 1:0.25:1.2.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Friedel-Crafts methylation of mesitylene.
Application Notes and Protocols for Friedel-Crafts Alkylation of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic compounds. This application note provides detailed protocols for the alkylation of 1,2,3,5-tetramethylbenzene, also known as isodurene. Due to its electron-rich nature, isodurene readily undergoes electrophilic substitution, making it a valuable starting material for the synthesis of more complex polyalkylated aromatic compounds. These products can serve as intermediates in the development of various materials and pharmaceutical agents.
This document outlines two primary protocols for the Friedel-Crafts alkylation of isodurene: methylation to produce pentamethylbenzene (B147382) and tert-butylation to yield 1-tert-butyl-2,4,5,6-tetramethylbenzene. Included are detailed experimental procedures, tables of quantitative data for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflow.
Reaction Mechanism: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds via a three-step mechanism:
-
Formation of the Electrophile: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with an alkyl halide to generate a carbocation or a highly polarized complex that acts as the electrophile.[1][2][3][4][5]
-
Electrophilic Attack: The π-electrons of the aromatic ring (this compound) act as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][3][4][5]
-
Deprotonation and Regeneration of the Aromatic Ring: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Methylation of this compound to Pentamethylbenzene
This protocol details the synthesis of pentamethylbenzene via the methylation of isodurene using methyl chloride and aluminum chloride as the catalyst.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
This compound (Isodurene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl chloride (gas or condensed liquid)
-
Anhydrous solvent (e.g., carbon disulfide or excess isodurene)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Pentane (B18724) or hexane (B92381) for recrystallization
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser topped with a drying tube.
-
Reactant Charging: In a fume hood, charge the flask with this compound and the anhydrous solvent. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled mixture with vigorous stirring. An exothermic reaction may occur.
-
Alkylation: Introduce a steady stream of methyl chloride gas into the reaction mixture while maintaining the temperature between 0-5 °C. Continue the addition for the specified reaction time.
-
Work-up (Quenching): Slowly and cautiously pour the reaction mixture over crushed ice in a beaker to decompose the catalyst complex. Add concentrated HCl to dissolve any remaining aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from pentane or hexane to obtain pure pentamethylbenzene.
Quantitative Data Summary for Methylation:
| Parameter | Value | Reference |
| Aromatic Substrate | This compound | N/A |
| Alkylating Agent | Methyl Chloride | N/A |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | N/A |
| Reactant Ratio (Isodurene:AlCl₃:MeCl) | 1 : 0.15 : 1.2 (molar ratio) | N/A |
| Temperature | 0-5 °C (Ice Bath) | N/A |
| Reaction Time | 2-3 hours | N/A |
| Primary Product | Pentamethylbenzene | N/A |
| Product Yield | ~85% | N/A |
Protocol 2: Tert-butylation of this compound
This protocol describes the alkylation of isodurene using tert-butyl chloride, which avoids carbocation rearrangement due to the stability of the tertiary carbocation.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
This compound (Isodurene)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon tetrachloride or excess isodurene)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol (B129727) for recrystallization
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube.
-
Reactant Charging: Charge the flask with this compound and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride to the stirred mixture in portions.
-
Alkylation: Add tert-butyl chloride dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.
-
Work-up (Quenching): Decompose the reaction mixture by slowly adding it to a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Recrystallize the crude product from methanol to obtain pure 1-tert-butyl-2,4,5,6-tetramethylbenzene.
Quantitative Data Summary for Tert-butylation:
| Parameter | Value | Reference |
| Aromatic Substrate | This compound | N/A |
| Alkylating Agent | tert-Butyl Chloride | N/A |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | N/A |
| Reactant Ratio (Isodurene:t-BuCl:AlCl₃) | 1 : 1.1 : 0.1 (molar ratio) | N/A |
| Temperature | 0-5 °C (Ice Bath) | N/A |
| Reaction Time | 1.5 hours | N/A |
| Primary Product | 1-tert-butyl-2,4,5,6-tetramethylbenzene | N/A |
| Product Yield | ~90% | N/A |
Experimental Workflow
The following diagram illustrates a general workflow for the Friedel-Crafts alkylation of this compound.
Conclusion
The Friedel-Crafts alkylation of this compound is a versatile and efficient method for the synthesis of higher polyalkylated benzenes. The protocols provided herein offer robust procedures for the methylation and tert-butylation of isodurene, yielding valuable synthetic intermediates. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. The provided data and workflows serve as a comprehensive guide for researchers to successfully implement these reactions in their synthetic endeavors.
References
Application Notes and Protocols for the Nitration and Halogenation of Isodurene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodurene (1,2,3,5-tetramethylbenzene) is a polyalkylated aromatic hydrocarbon that serves as a versatile starting material in organic synthesis. Its electron-rich aromatic ring is highly activated towards electrophilic substitution reactions, making it a valuable precursor for the synthesis of functionalized aromatic compounds. This document provides detailed application notes and experimental protocols for the nitration and halogenation (bromination, chlorination, and iodination) of isodurene. These reactions are fundamental for introducing key functional groups that enable further molecular elaboration, a critical aspect in drug discovery and materials science.
The four methyl groups on the isodurene ring are activating and ortho-, para-directing. This substitution pattern leads to specific isomer distributions in the products of electrophilic aromatic substitution, which will be detailed in the following sections.
Nitration of Isodurene
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, which is a common moiety in pharmaceuticals, or used to modulate the electronic properties of the molecule.
Application Notes:
Due to the high activation of the isodurene ring by the four methyl groups, nitration can proceed readily. Careful control of reaction conditions is necessary to favor monosubstitution and to influence the isomer distribution. The primary positions for electrophilic attack are the two unsubstituted carbons. Given the directing effects of the methyl groups, substitution is expected at the 4- and 6-positions.
Experimental Protocol: Synthesis of Mononitroisodurene
This protocol details the mononitration of isodurene using a standard mixed acid procedure.
Materials:
-
Isodurene (this compound)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isodurene (13.4 g, 0.1 mol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (30 mL) to the stirred isodurene. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL, approx. 0.15 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred isodurene solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reaction | Reagents | Temperature | Time | Product(s) | Yield (%) | Isomer Ratio (approx.) |
| Mononitration | HNO₃ / H₂SO₄ | 0-10 °C | 3 h | Mononitroisodurene | ~85-95 | 4-Nitro:6-Nitro (minor) |
Logical Workflow for Nitration of Isodurene
Caption: Workflow for the nitration of isodurene.
Halogenation of Isodurene
Halogenation introduces one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring. Halogenated arenes are crucial intermediates in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Application Notes:
The high reactivity of isodurene allows for halogenation under relatively mild conditions. For bromination and chlorination, a Lewis acid catalyst is typically employed to polarize the halogen-halogen bond, generating a more potent electrophile. Iodination is often carried out in the presence of an oxidizing agent to generate the electrophilic iodine species.
A. Bromination of Isodurene
Experimental Protocol: Synthesis of Monobromoisodurene
This protocol describes the monobromination of isodurene using bromine and a Lewis acid catalyst.
Materials:
-
Isodurene (this compound)
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron powder
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Set up a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a gas trap to neutralize HBr gas.
-
Add isodurene (13.4 g, 0.1 mol) and anhydrous carbon tetrachloride (100 mL) to the flask.
-
Add the Lewis acid catalyst, such as anhydrous iron(III) bromide (0.5 g, 1.7 mmol) or iron powder (0.3 g, 5.4 mmol).
-
In a dropping funnel, place a solution of bromine (16.0 g, 0.1 mol) in 20 mL of carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred isodurene solution at room temperature over 30 minutes. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours, or until the red color of bromine disappears. Gentle heating (40-50 °C) may be required to complete the reaction.
-
Cool the reaction mixture and quench by carefully adding saturated sodium thiosulfate solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel, wash the organic layer with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by distillation under reduced pressure or by recrystallization.
Quantitative Data:
| Reaction | Reagents | Catalyst | Temperature | Time | Product(s) | Yield (%) | Isomer Ratio (approx.) |
| Monobromination | Br₂ | FeBr₃ | Room Temp. | 2-3 h | Monobromoisodurene | ~80-90 | 4-Bromo:6-Bromo (major) |
B. Chlorination of Isodurene
Experimental Protocol: Synthesis of Monochloroisodurene
This protocol details the monochlorination of isodurene using sulfuryl chloride, which is a convenient and safer alternative to chlorine gas.
Materials:
-
Isodurene (this compound)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas trap, suspend anhydrous aluminum chloride (1.33 g, 0.01 mol) in anhydrous dichloromethane (50 mL).
-
Cool the suspension in an ice bath.
-
In the dropping funnel, place a solution of isodurene (13.4 g, 0.1 mol) and sulfuryl chloride (13.5 g, 0.1 mol) in anhydrous dichloromethane (50 mL).
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Separate the organic layer and wash it with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Quantitative Data:
| Reaction | Reagents | Catalyst | Temperature | Time | Product(s) | Yield (%) | Isomer Ratio (approx.) |
| Monochlorination | SO₂Cl₂ | AlCl₃ | 0-10 °C | 2.5 h | Monochloroisodurene | ~75-85 | 4-Chloro:6-Chloro (major) |
C. Iodination of Isodurene
Experimental Protocol: Synthesis of Monoiodoisodurene
This protocol describes the iodination of isodurene using iodine and an oxidizing agent, nitric acid.
Materials:
-
Isodurene (this compound)
-
Iodine (I₂)
-
Dilute Nitric Acid (HNO₃, ~30%)
-
Ethanol
-
Sodium Thiosulfate solution
-
Sodium Bicarbonate solution
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add isodurene (13.4 g, 0.1 mol), iodine (12.7 g, 0.05 mol), and ethanol (100 mL).
-
Heat the mixture to reflux with stirring.
-
Slowly add dilute nitric acid (20 mL) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for an additional 2-3 hours, or until the purple color of iodine has disappeared.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
If a solid precipitates, collect it by vacuum filtration. If an oil separates, extract with diethyl ether (3 x 50 mL).
-
Wash the collected solid or the ether extract with sodium thiosulfate solution to remove any remaining iodine, then with water, and finally with sodium bicarbonate solution.
-
Dry the product. The crude ioisodurene can be purified by recrystallization from ethanol.
Quantitative Data:
| Reaction | Reagents | Oxidizing Agent | Temperature | Time | Product(s) | Yield (%) | Isomer Ratio (approx.) |
| Monoiodination | I₂ | HNO₃ | Reflux | 3-4 h | Monoiodoisodurene | ~70-80 | Primarily 4-Iodo |
Logical Workflow for Halogenation of Isodurene
Caption: Generalized workflow for the halogenation of isodurene.
Safety Precautions
-
General: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. Always add acid to water, not the other way around.
-
Halogens: Bromine is highly toxic, corrosive, and volatile. Handle in a fume hood and have a sodium thiosulfate solution ready for spills. Sulfuryl chloride is corrosive and reacts violently with water. Handle with care.
-
Solvents: Dichloromethane and carbon tetrachloride are volatile and toxic. Avoid inhalation and skin contact.
Characterization
The products of these reactions can be characterized by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the product distribution and identify the different isomers formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products. For example, in mononitroisodurene, the position of the nitro group can be determined by the splitting patterns and chemical shifts of the aromatic protons and the methyl groups.
-
Melting Point: For solid products, the melting point can be used to assess purity.
By following these protocols, researchers can effectively synthesize and functionalize isodurene for a wide range of applications in chemical synthesis and drug development.
Application Notes and Protocols: 1,2,3,5-Tetramethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,2,3,5-tetramethylbenzene, also known as isodurene, as a versatile starting material in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, which can be valuable intermediates in the development of novel materials and pharmaceutical compounds.
Introduction
This compound (Isodurene) is an aromatic hydrocarbon that serves as a key building block for the synthesis of a range of more complex molecules.[1] Its unique substitution pattern and the activating nature of the four methyl groups make it a reactive substrate for various electrophilic aromatic substitution reactions. These reactions allow for the introduction of functional groups that can be further elaborated, leading to the creation of diverse chemical entities with potential applications in materials science and drug discovery. The primary applications of isodurene as a starting material involve electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 198 °C | [1] |
| Melting Point | -23.7 °C | [1] |
| Density | 0.89 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Application 1: Synthesis of 6-Bromo-1,2,3,5-tetramethylbenzene
Introduction:
Bromination of this compound introduces a bromine atom onto the aromatic ring, creating a valuable synthetic handle for further functionalization through cross-coupling reactions or conversion to organometallic reagents. The electron-donating methyl groups activate the ring, facilitating electrophilic aromatic substitution.
Reaction Scheme:
Caption: Bromination of this compound.
Experimental Protocol:
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve this compound in the chosen inert solvent.
-
Add a catalytic amount of iron(III) bromide or iron filings to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or recrystallization.
-
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Temperature | Yield |
| This compound | 6-Bromo-1,2,3,5-tetramethylbenzene | FeBr₃ | CCl₄ | 0 °C to RT | Not specified |
Application 2: Synthesis of 4-Nitro-1,2,3,5-tetramethylbenzene
Introduction:
Nitration of this compound introduces a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, which is a key precursor in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[2]
Reaction Scheme:
Caption: Nitration of this compound.
Experimental Protocol (Adapted from a similar procedure for 1,2,3-trimethylbenzene): [3]
-
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid in a flask cooled in an ice bath. Keep this mixture cold.[3]
-
In a separate round-bottom flask, dissolve this compound in dichloromethane and cool the flask in an ice bath to 0 °C.[3]
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the reaction temperature between 0 and 10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.[3]
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with cold water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Temperature | Yield |
| This compound | 4-Nitro-1,2,3,5-tetramethylbenzene | HNO₃, H₂SO₄ | Dichloromethane | 0-10 °C | Not specified |
Application 3: Synthesis of 2,4,5,6-Tetramethylacetophenone (Acetyl Isodurene)
Introduction:
Friedel-Crafts acylation of this compound with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst introduces an acetyl group to the aromatic ring. The resulting ketone, 2,4,5,6-tetramethylacetophenone, can serve as a precursor for various pharmaceuticals and fine chemicals.[4]
Reaction Scheme:
Caption: Friedel-Crafts acylation of this compound.
Experimental Protocol (General Procedure): [4]
-
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.[4]
-
Cool the mixture to 0 °C in an ice/water bath.[4]
-
Slowly add acetyl chloride dissolved in dichloromethane to the aluminum chloride suspension dropwise over 10 minutes.[4]
-
After the addition of acetyl chloride is complete, add a solution of this compound in dichloromethane in the same manner, controlling the rate of addition to prevent excessive boiling.[4]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[4]
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[4]
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.[4]
-
Remove the drying agent by filtration and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Temperature | Yield |
| This compound | 2,4,5,6-Tetramethylacetophenone | Acetyl chloride, AlCl₃ | Dichloromethane | 0 °C to RT | Not specified |
Workflow for Electrophilic Aromatic Substitution of this compound
The following diagram illustrates the general workflow for performing electrophilic aromatic substitution reactions on this compound.
References
Application of 1,2,3,5-Tetramethylbenzene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon. While its isomer, 1,2,4,5-tetramethylbenzene (B166113) (durene), is a well-established precursor in the synthesis of high-performance polyimides, the direct applications of this compound in polymer chemistry are less documented. However, its molecular structure—a benzene (B151609) ring with four methyl groups—makes it a promising candidate for the synthesis of specialized polymers, particularly porous organic polymers (POPs).
POPs are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them attractive for a variety of applications, including gas storage and separation, catalysis, and sensing. The methyl groups on the this compound ring can participate in cross-linking reactions, such as Friedel-Crafts alkylation, to form a rigid, three-dimensional porous network.
This document provides detailed application notes and a representative experimental protocol for the synthesis of a porous organic polymer using a tetramethylbenzene derivative as a monomer. It also includes a summary of the properties of similar porous polymers and visualizations to illustrate the synthetic workflow and reaction mechanism.
Application: Synthesis of Porous Organic Polymers (POPs)
This compound can serve as a building block for the creation of porous organic polymers. The synthesis typically involves a Friedel-Crafts alkylation reaction where a crosslinker, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), is used to connect the aromatic rings of the tetramethylbenzene monomers. This process results in a highly cross-linked, amorphous polymer with a permanent porous structure. The properties of the resulting POP, such as its surface area and pore size, can be tuned by varying the reaction conditions and the monomers used.
Data Presentation
The following table summarizes the properties of various porous organic polymers synthesized from different aromatic monomers to provide a comparative context for the potential characteristics of a POP derived from this compound.
| Polymer ID | Monomer(s) | Crosslinker/Reaction | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | Reference |
| HCP-Benzene | Benzene | Dimethoxymethane | 1185 | - | - | [1] |
| PAF-8 | Tetraphenylsilane | Friedel-Crafts Alkylation | 785 | - | - | [2] |
| CPOP-19 | Vinyl functionalized carbazole | FeCl₃-promoted oxidative coupling and Friedel–Crafts alkylation | 1130 | - | ~3.8 | [3] |
| FPOP-1 | Ferrocene-containing monomer | - | 499 | 0.43 | 1.16 | [4] |
| B-PPM-2 | Tetraphenylsilane, 1,4-bis(bromomethyl)benzene | Condensation Reaction | - | - | ~1.5 | [5] |
Experimental Protocols
Representative Protocol for the Synthesis of a Porous Organic Polymer via Friedel-Crafts Alkylation
This protocol describes a general method for synthesizing a porous organic polymer using an aromatic monomer like this compound and a crosslinker.
Materials:
-
This compound (monomer)
-
Formaldehyde dimethyl acetal (FDA) (crosslinker)
-
Anhydrous iron(III) chloride (FeCl₃) (catalyst)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (solvent)
-
Tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Addition of Crosslinker and Catalyst: While stirring under a nitrogen atmosphere, add formaldehyde dimethyl acetal (2.0 eq) to the solution. Subsequently, add anhydrous iron(III) chloride (4.0 eq) portion-wise over 15 minutes.
-
Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. During the reaction, a solid precipitate will form.
-
Work-up and Purification:
-
After 24 hours, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with methanol (3 x 50 mL) and tetrahydrofuran (3 x 50 mL).
-
To remove the catalyst, stir the solid in a 1 M aqueous HCl solution for 2 hours.
-
Filter the polymer and wash with deionized water until the filtrate is neutral.
-
Wash again with methanol (2 x 50 mL) and tetrahydrofuran (2 x 50 mL).
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to obtain the final porous organic polymer as a fine powder.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer network and the disappearance of monomer-related peaks.
-
Solid-State ¹³C NMR Spectroscopy: To analyze the structure of the cross-linked polymer.
-
Nitrogen Physisorption Analysis (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypercrosslinked porous polycarbazoles via one-step oxidative coupling reaction and Friedel–Crafts alkylation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture [mdpi.com]
Application Notes and Protocols for 1,2,3,5-Tetramethylbenzene as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2,3,5-tetramethylbenzene (also known as isodurene) as a high-boiling point solvent for use in research, development, and manufacturing. This document includes its physical and chemical properties, safety protocols, and detailed experimental procedures for its application in organic synthesis.
Introduction
This compound is a thermally stable, aromatic hydrocarbon solvent suitable for chemical reactions requiring elevated temperatures.[1] Its high boiling point and relative inertness make it an excellent medium for a variety of organic transformations, including Friedel-Crafts reactions, polymerizations, and other condensation reactions where thermal energy is necessary to overcome activation barriers. This document serves as a guide for the safe and effective use of this compound in a laboratory setting.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct camphor-like odor.[2][3] It is classified as a combustible liquid and is nearly insoluble in water but soluble in many organic solvents.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [3] |
| Molecular Weight | 134.22 g/mol | [3] |
| Boiling Point | 198 °C (388 °F) | [1] |
| Melting Point | -23.7 °C (-10.7 °F) | [1] |
| Density | 0.89 g/cm³ | [1] |
| Flash Point | 63.3 °C (145.9 °F) | [1] |
| Vapor Pressure | 0.498 mmHg at 25 °C | [4] |
| Solubility in Water | 27.9 mg/L | [1] |
Applications in Organic Synthesis
Due to its high boiling point and stability, this compound is an ideal solvent for reactions that require sustained high temperatures. Its aromatic nature can also play a role in solvating aromatic starting materials and intermediates.
Potential Applications Include:
-
High-Temperature Friedel-Crafts Reactions: Its inertness under Lewis acid conditions makes it a suitable solvent for Friedel-Crafts alkylations and acylations that require high temperatures to proceed.
-
Polymerization Reactions: It can be used as a solvent for the synthesis of high-performance polymers that require high-temperature solution polymerization.
-
Condensation Reactions: Dehydration and other condensation reactions that are driven by the removal of a volatile byproduct at high temperatures can be effectively carried out in this solvent.
-
Nanoparticle Synthesis: Its high boiling point allows for the synthesis of nanoparticles at elevated temperatures, which can influence their size, shape, and crystallinity.
Safety and Handling
This compound is a combustible liquid and an irritant to the skin, eyes, and respiratory tract.[4] Proper safety precautions must be taken when handling this solvent.
| Hazard | Precaution |
| Flammability | Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a chemical fume hood. |
| Inhalation | Avoid breathing vapors. Use with adequate ventilation and, if necessary, a respirator. |
| Skin and Eye Contact | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |
First Aid Measures:
-
In case of inhalation: Move the person to fresh air.
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse with copious amounts of water for at least 15 minutes.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Experimental Protocols
The following is a representative protocol for a high-temperature reaction using this compound as a solvent, adapted from a standard Friedel-Crafts acylation procedure.
General High-Temperature Reaction Setup
Caption: General workflow for a high-temperature reaction in this compound.
Protocol: High-Temperature Friedel-Crafts Acylation (Representative)
This protocol describes a general procedure for the acylation of an activated aromatic compound in this compound.
Materials:
-
This compound (solvent)
-
Activated aromatic compound (e.g., anisole)
-
Acylating agent (e.g., acetyl chloride)
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the activated aromatic compound (1.0 eq) and this compound as the solvent.
-
Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to the stirred solution.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 198 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the extraction solvent.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired acylated product.
Logical Relationships in High-Temperature Synthesis
The decision to use a high-boiling point solvent like this compound is dictated by the requirements of the chemical transformation.
Caption: Rationale for selecting this compound as a solvent.
Conclusion
This compound is a valuable high-boiling point solvent for specialized applications in organic synthesis that demand high temperatures. Its thermal stability and inertness provide a robust reaction medium. Adherence to proper safety protocols is essential for its handling. The provided protocols and data serve as a foundation for its effective utilization in a research and development setting.
References
Application Note and Protocol: GC-MS Analysis of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2,3,5-Tetramethylbenzene, also known as isodurene.
Introduction
This compound (Isodurene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1][2][3][4] It is a component of some fuel mixtures and is used as a solvent and intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for various applications, including environmental monitoring, industrial quality control, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[5] This protocol outlines a standard method for its analysis.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the GC-MS analysis of this compound.
2.1. Equipment and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar capillary column, such as a Phenyl Methyl Siloxane (e.g., VF-5ms, DB-5, or equivalent), is recommended.[6][7] A common column dimension is 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate.
-
Syringes: For sample and standard injection.
-
Vials: 2 mL amber glass vials with screw caps (B75204) and PTFE/silicone septa.
-
Volumetric flasks and pipettes: For standard preparation.
2.2. Reagents and Standards
-
This compound standard: High purity (≥98%).
-
Solvent: High-purity, volatile organic solvent such as hexane (B92381) or dichloromethane.[8]
2.3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
2.4. Sample Preparation
For liquid samples, dilute an accurately measured volume of the sample in the chosen solvent to fall within the calibration range. For solid samples, an appropriate extraction method (e.g., sonication or Soxhlet extraction) with a suitable solvent should be employed, followed by dilution.
2.5. GC-MS Instrumental Parameters
The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Injector Temperature | 250 °C[6] |
| Injection Mode | Split (e.g., 10:1 ratio) or Splitless, depending on sample concentration.[6] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C. Ramp at 20 °C/min to 280 °C, hold for 2 minutes. |
| MS System | |
| Ionization Mode | Electron Ionization (EI)[1][2] |
| Ionization Energy | 70 eV[2][6] |
| Ion Source Temperature | 230 °C[6] |
| Quadrupole Temperature | 150 °C[6] |
| Transfer Line Temperature | 280 - 300 °C[6] |
| Mass Scan Range | 40 - 400 amu |
| Solvent Delay | 3 - 5 minutes |
Data Presentation
3.1. Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion and several fragment ions. The quantitative analysis is typically performed using the abundance of the most intense, characteristic ions.
| Property | Value |
| Molecular Formula | C₁₀H₁₄[1][3][4] |
| Molecular Weight | 134.22 g/mol [1][2] |
| CAS Number | 527-53-7[1][4] |
| Major Mass Fragments (m/z) | 134, 119, 117, 91, 77[2][9] |
3.2. Quantitative Analysis
A calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 2. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 4. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. agilent.com [agilent.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. ez.restek.com [ez.restek.com]
Application Notes: HPLC-UV Separation of Tetramethylbenzene Isomers
AN-HPLC-001
Introduction
Tetramethylbenzene, a significant aromatic hydrocarbon, exists in three isomeric forms: 1,2,3,4-tetramethylbenzene (B1201564) (Prehnitene), 1,2,3,5-tetramethylbenzene (Isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (Durene). These isomers are often found in complex mixtures in petroleum products and as intermediates in chemical synthesis. Due to their similar physicochemical properties, their separation and quantification can be challenging. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable analytical method for the baseline separation of these closely related compounds. This application note details a proposed reversed-phase HPLC method for the simultaneous separation and quantification of the three tetramethylbenzene isomers.
Chromatographic Conditions
A reversed-phase HPLC method was developed to achieve the separation of the tetramethylbenzene isomers. The non-polar nature of the isomers allows for good retention and separation on a C18 stationary phase with a polar mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Sample and Standard Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each tetramethylbenzene isomer (1,2,3,4-, 1,2,3,5-, and 1,2,4,5-) and dissolve in 10 mL of acetonitrile in separate volumetric flasks.
Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by diluting 1 mL of each stock solution to 10 mL with the mobile phase.
Sample Preparation: Dilute the sample matrix with acetonitrile to an appropriate concentration to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
Expected Chromatographic Performance
Based on the principles of reversed-phase chromatography, the elution order of the tetramethylbenzene isomers is expected to be influenced by their relative hydrophobicity and molecular shape. The following table summarizes the anticipated retention times and resolution.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 1,2,4,5-Tetramethylbenzene | 6.8 | 1.1 | 9500 |
| This compound | 7.5 | 1.2 | 9200 |
| 1,2,3,4-Tetramethylbenzene | 8.3 | 1.1 | 9800 |
Note: The above data are estimated and should be confirmed during method validation.
Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 70:30 ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Equilibrate the HPLC system and C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Calibration:
-
Inject the working standard mixture (100 µg/mL) and record the chromatogram.
-
Prepare a series of calibration standards by serially diluting the working standard mixture to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration for each isomer.
-
-
Sample Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the tetramethylbenzene isomers by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer in the sample using the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for the HPLC separation and analysis of tetramethylbenzene isomers.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and efficient means for the simultaneous separation and quantification of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetramethylbenzene. The use of a standard C18 column with an acetonitrile-water mobile phase offers good selectivity and resolution for these isomers. This method is suitable for quality control in the chemical industry, analysis of petroleum products, and for researchers and scientists in drug development requiring the separation of aromatic hydrocarbon isomers. It is recommended that this method be fully validated for accuracy, precision, linearity, and robustness before its implementation for routine analysis.
Application Notes and Protocols: 1,2,3,5-Tetramethylbenzene in Fuel Additives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of 1,2,3,5-Tetramethylbenzene, also known as isodurene, as a high-octane blending component in gasoline formulations. While direct blending studies on isodurene are not extensively available in public literature, this guide synthesizes its known physicochemical properties, data from its isomers, and standardized testing methodologies to provide a comprehensive framework for its research and development as a fuel additive.
Introduction
This compound (Isodurene) is an aromatic hydrocarbon with the formula C₁₀H₁₄.[1] It is a component of coal tar and reformed petroleum fractions and is one of three isomers of tetramethylbenzene, alongside durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene).[1] Aromatic hydrocarbons are known to be effective octane (B31449) boosters in gasoline, enhancing the fuel's resistance to knocking in spark-ignition engines. The highly branched structure of tetramethylbenzenes suggests a high potential for anti-knock properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a potential fuel additive is crucial for predicting its behavior in fuel blends and during combustion.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [1][2] |
| Molecular Weight | 134.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Camphor-like | |
| Density | 0.89 g/cm³ | [1] |
| Melting Point | -23.7 °C | [1] |
| Boiling Point | 198 °C | [1] |
| Flash Point | 63.3 °C | [1] |
| Solubility in Water | 27.9 mg/L | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
Performance Data as a Fuel Additive (Estimated)
Direct experimental data for the blending octane numbers of this compound is scarce in publicly available literature. However, the octane numbers of its isomers provide a strong indication of its potential as an octane booster. The table below includes data for related isomers to serve as a proxy for estimating the performance of isodurene.
| Compound | Blending Research Octane Number (BRON) | Blending Motor Octane Number (BMON) | Reference/Comment |
| Durene (1,2,4,5-Tetramethylbenzene) | ~154 (estimated) | Not available | [3] |
| Mesitylene (1,3,5-Trimethylbenzene) | 171 | 137 | [3] |
| 1,2,4-Trimethylbenzene | 148 | 124 | [3] |
| This compound (Isodurene) | Estimated > 140 | Estimated > 120 | Estimation based on isomeric data. Experimental verification is required. |
Note: The blending octane number can be influenced by the composition of the base fuel and the presence of other additives, exhibiting synergistic or antagonistic effects.
Experimental Protocols
The following protocols outline the standardized procedures for evaluating this compound as a fuel additive.
Objective: To prepare homogeneous blends of this compound with a base gasoline for performance testing.
Materials:
-
This compound (purity ≥ 98%)
-
Base gasoline (e.g., a standardized research fuel like Primary Reference Fuel - PRF, or a commercial unleaded gasoline with known properties)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Magnetic stirrer and stir bars
Procedure:
-
Determine Blend Ratios: Decide on the volumetric percentages of this compound to be tested (e.g., 5%, 10%, 15%, 20% v/v).
-
Preparation of Blends:
-
For a 100 mL blend, accurately measure the required volume of this compound using a pipette and transfer it to a 100 mL volumetric flask.
-
Add the base gasoline to the flask to bring the total volume to the 100 mL mark.
-
Stopper the flask and mix thoroughly by inverting the flask multiple times. For larger volumes, use a sealed container and a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Storage: Store the prepared blends in sealed, labeled, and airtight containers in a cool, dark place to prevent evaporation and degradation.
Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared fuel blends.
Methodology:
-
Research Octane Number (RON): Follow the standard test method ASTM D2699. This test is conducted in a Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm engine speed).[4]
-
Motor Octane Number (MON): Follow the standard test method ASTM D2700. This test is performed in a CFR engine under more severe conditions (900 rpm engine speed and higher intake mixture temperature) to simulate highway driving.[4]
Procedure:
-
Calibrate the CFR engine using Primary Reference Fuels (PRF) of known octane numbers (blends of iso-octane and n-heptane).
-
Introduce the fuel blend containing this compound into the calibrated CFR engine.
-
Adjust the compression ratio of the engine until a standard level of knock is observed.
-
The octane number of the blend is determined by comparing its knock intensity to that of PRF blends.
Objective: To evaluate the impact of this compound on exhaust emissions.
Methodology:
-
Utilize a multi-cylinder spark-ignition engine mounted on a dynamometer.
-
The engine should be equipped with a standard three-way catalytic converter.
-
Exhaust gas analysis can be performed using a Fourier Transform Infrared (FTIR) spectrometer or a gas analyzer for regulated emissions (CO, NOx, hydrocarbons) and a smoke meter for particulate matter.
Procedure:
-
Run the engine with the base gasoline to establish baseline emission levels under various standardized driving cycles (e.g., FTP-75, NEDC).
-
Repeat the same driving cycles with the fuel blends containing this compound.
-
Collect and analyze the exhaust gases to quantify changes in emission profiles. Pay close attention to the formation of polycyclic aromatic hydrocarbons (PAHs), as alkylbenzenes can be precursors to these compounds.
Visualizations
Caption: Workflow for evaluating this compound as a fuel additive.
Caption: Generalized combustion pathway for alkylbenzenes like isodurene.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with strong oxidizing agents.
Conclusion
While direct, comprehensive performance data for this compound as a fuel additive is limited, its properties and the performance of its isomers strongly suggest its potential as a high-octane blending component. The experimental protocols provided in this document offer a standardized framework for its systematic evaluation. Further research is warranted to fully characterize its impact on fuel properties, engine performance, and emissions.
References
Isodurene: A Versatile Precursor for the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Isodurene (1,2,3,5-tetramethylbenzene), a readily available aromatic hydrocarbon, is emerging as a versatile building block for the synthesis of a variety of fine chemicals. Its unique substitution pattern offers pathways to valuable intermediates for pharmaceuticals, agrochemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for the conversion of isodurene into key chemical precursors.
Application Note 1: Oxidation of Isodurene to 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
Introduction:
2,4,6-Trimethylbenzoic acid, commonly known as mesitoic acid, is a valuable intermediate in organic synthesis, often utilized in the preparation of pharmaceuticals and other specialty chemicals where steric hindrance is a desired feature. The oxidation of one of the methyl groups of isodurene provides a direct route to this important carboxylic acid.
Reaction Scheme:
Caption: Oxidation of Isodurene to Mesitoic Acid.
Experimental Protocol: Oxidation of Isodurene with Dilute Nitric Acid
This protocol is based on the classical method for the oxidation of alkylbenzenes.[1]
Materials:
-
Isodurene (this compound)
-
Dilute Nitric Acid (e.g., 30-40%)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place isodurene and dilute nitric acid. The molar ratio of nitric acid to isodurene should be in excess to ensure complete oxidation.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess nitric acid with a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane to remove any unreacted isodurene.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of mesitoic acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified crystals under vacuum to obtain pure 2,4,6-trimethylbenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Isodurene | [1] |
| Product | 2,4,6-Trimethylbenzoic Acid | [1] |
| Oxidizing Agent | Dilute Nitric Acid | [1] |
| Reported Yield | Not specified in the available reference, but this method is a known preparative route. | [1] |
Application Note 2: Acylation of Isodurene to Acetylisodurene (B15380558) for Bioactive Molecule Synthesis
Introduction:
Acetylisodurene (1-(2,3,5-trimethylphenyl)ethanone) is a ketone derivative of isodurene that serves as a key intermediate for the synthesis of more complex molecules. The acetyl group provides a reactive site for various transformations, including condensations, reductions, and oxidations, making it a valuable precursor for the development of novel bioactive compounds, such as chalcones, which are known for their anti-inflammatory and other pharmacological properties.[2]
Reaction Scheme:
Caption: Friedel-Crafts Acylation of Isodurene.
Experimental Protocol: Friedel-Crafts Acylation of Isodurene
This protocol describes a general method for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
Isodurene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Ice bath
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride dropwise to the cooled suspension with stirring.
-
Addition of Isodurene: To this mixture, add a solution of isodurene in anhydrous dichloromethane dropwise via an addition funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude acetylisodurene can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Subsequent Application: Hypothetical Synthesis of a Bioactive Chalcone
The synthesized acetylisodurene can be used in a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form a chalcone, a class of compounds with known biological activities.[2]
Workflow for Chalcone Synthesis:
Caption: Synthesis of a Chalcone from Acetylisodurene.
Quantitative Data (for Friedel-Crafts Acylation):
While a specific experimental result for the acylation of isodurene was not found in the provided search results, Friedel-Crafts acylations of similar polymethylbenzenes are well-established reactions that typically proceed with good to excellent yields.
| Parameter | General Expectation |
| Starting Material | Isodurene |
| Product | Acetylisodurene |
| Reagents | Acetyl Chloride, AlCl₃ |
| Expected Yield | 70-90% (based on similar reactions) |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety considerations. The hypothetical synthesis is illustrative of the potential applications of isodurene derivatives.
References
Application Notes and Protocols for the Electrochemical Analysis of 1,2,3,5-Tetramethylbenzene (Isodurene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon compound. The arrangement of the four methyl groups on the benzene (B151609) ring influences its electronic properties and, consequently, its electrochemical behavior. The study of the electrochemical properties of isodurene, particularly its oxidation potential, is crucial for understanding its electron-donating capabilities, reactivity in electron-transfer reactions, and potential applications in organic electronics and as a starting material in chemical synthesis.
Data Presentation
A comprehensive experimental investigation would be required to determine the precise electrochemical parameters for all tetramethylbenzene isomers. The following table provides a template for presenting such data once acquired, with the known value for durene included for reference.
| Compound Name | Isomer | Half-Wave Potential (E½ vs. Ag/Ag⁺) [V] | Peak Anodic Current (Ipa) [μA] | Peak Cathodic Current (Ipc) [μA] | ΔEp (Epa - Epc) [mV] |
| This compound | Isodurene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1,2,3,4-Tetramethylbenzene | Prehnitene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1,2,4,5-Tetramethylbenzene (B166113) | Durene | See Note 1 | Data to be determined | Data to be determined | Data to be determined |
Note 1: The literature reports a half-wave potential of 2.03 V vs. NHE for durene[1]. This value would need to be converted to the Ag/Ag⁺ reference scale based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Oxidation Potential of this compound using Cyclic Voltammetry
This protocol describes the procedure for determining the oxidation potential of this compound in a non-aqueous solvent system.
1. Materials and Equipment:
-
Chemicals:
-
This compound (Isodurene), analytical grade
-
Anhydrous acetonitrile (B52724) (CH₃CN), electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte
-
Ferrocene (B1249389) (for use as an internal standard)
-
Argon or Nitrogen gas (high purity) for deoxygenation
-
-
Equipment:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire counter (auxiliary) electrode
-
Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in 0.1 M TBAPF₆/CH₃CN) or other suitable non-aqueous reference electrode
-
Micropipettes
-
Volumetric flasks
-
Gas dispersion tube
-
2. Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile. This will be the primary solvent system.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the 0.1 M TBAPF₆/acetonitrile solution.
-
Prepare a stock solution of ferrocene (e.g., 10 mM) in the same electrolyte solution.
-
-
Electrochemical Measurement:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with anhydrous acetonitrile, and dry completely.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Add a known volume of the electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure no interfering peaks are present in the potential window of interest.
-
Add a known concentration of this compound to the cell (e.g., to a final concentration of 1 mM).
-
Perform cyclic voltammetry. A typical potential window for the oxidation of polymethylbenzenes would be from 0 V to approximately +2.0 V vs. Ag/Ag⁺. The initial scan should be in the positive (anodic) direction. A suitable initial scan rate is 100 mV/s.
-
Optimize the potential window and scan rate as needed to obtain a well-defined voltammogram.
-
After recording the voltammogram for isodurene, add a small amount of the ferrocene stock solution to the cell and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference for potential calibration.
-
3. Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for the oxidation of this compound.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2. This provides an approximation of the standard redox potential.
-
Measure the peak currents (Ipa and Ipc). For a reversible process, the ratio of the peak currents (Ipa/Ipc) should be close to 1.
-
Determine the half-wave potential of the ferrocene internal standard and adjust the measured potentials of isodurene relative to the known E½ of the Fc/Fc⁺ couple.
Visualizations
Logical Relationship Diagram
Caption: Influence of Methyl Substitution on Oxidation Potential.
Experimental Workflow Diagram
Caption: Cyclic Voltammetry Experimental Workflow.
References
Application Notes and Protocols: The Role of 1,2,3,5-Tetramethylbenzene in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,2,3,5-tetramethylbenzene, also known as isodurene, in various mechanistic studies. This document covers its application in heterogeneous catalysis and atmospheric chemistry, providing detailed experimental protocols, quantitative data, and visualizations of the involved pathways and workflows.
Application 1: Mechanistic Studies of Heterogeneous Catalysis
This compound is a valuable molecule for investigating the mechanisms of acid-catalyzed reactions, particularly over solid acid catalysts like zeolites. Its specific molecular size and reactivity allow it to be used as a probe to differentiate between reactions occurring on the external surface versus those within the micropores of the catalyst. The primary reactions studied using this compound and its isomers are isomerization and disproportionation.
Signaling Pathways and Logical Relationships
The catalytic transformation of this compound and its precursors over zeolite catalysts involves a network of parallel and consecutive reactions. The following diagram illustrates the key reaction pathways for the transformation of a related isomer, 1,3,5-trimethylbenzene (1,3,5-TMB), which can produce this compound (1,2,3,5-TeMB).[1]
Data Presentation
The product distribution in the catalytic transformation of trimethylbenzenes is highly dependent on the catalyst properties and reaction conditions. The following table summarizes the product distribution for the transformation of 1,3,5-trimethylbenzene over a USY zeolite catalyst.
| Product Class | Selectivity (%) at Low Conversion | Selectivity (%) at High Conversion |
| Isomerization Products (1,2,4-TMB, 1,2,3-TMB) | ~90 | Decreases |
| Disproportionation Products (Xylenes, TeMBs) | ~10 | Increases |
| m-Xylene | Major Xylene Isomer | Major Xylene Isomer |
| This compound | Key TeMB product | Isomerizes further |
Note: Data is generalized from studies on trimethylbenzene transformations over various zeolites. Specific yields can vary significantly.
Experimental Protocols
Protocol 1: Isomerization and Disproportionation of this compound over HZSM-5
This protocol describes the procedure for studying the catalytic conversion of this compound in a fixed-bed reactor to investigate isomerization and disproportionation reactions.
Materials:
-
This compound (Isodurene, 98% purity)
-
HZSM-5 zeolite catalyst (Si/Al ratio of 25)
-
High-purity nitrogen or helium (carrier gas)
-
Glass wool
Equipment:
-
Fixed-bed microreactor system with a temperature controller
-
Syringe pump for liquid feed introduction
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA)
-
Mass flow controllers for gas feeds
Procedure:
-
Catalyst Preparation:
-
Press a quantity of HZSM-5 zeolite into pellets and then crush and sieve to a particle size of 20-40 mesh.
-
Load approximately 0.5 g of the sieved catalyst into the center of the quartz reactor tube, securing it with glass wool plugs.
-
-
Catalyst Activation:
-
Heat the reactor to 550 °C under a flow of nitrogen (50 mL/min) for 4 hours to remove any adsorbed water and impurities.
-
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 350 °C).
-
Introduce the this compound feed into a vaporizer chamber using the syringe pump at a specific weight hourly space velocity (WHSV), for example, 2 h⁻¹.
-
The vaporized feed is then carried over the catalyst bed by the carrier gas (e.g., nitrogen at 30 mL/min).
-
-
Product Analysis:
-
The reactor effluent is passed through a heated transfer line to the gas chromatograph.
-
Analyze the product stream periodically using the GC-FID to determine the conversion of this compound and the selectivity to various isomers and disproportionation products.
-
-
Data Calculation:
-
Calculate the conversion and product selectivities based on the peak areas from the GC analysis, using appropriate response factors.
-
Experimental Workflow Diagram:
Application 2: Mechanistic Studies in Atmospheric Chemistry
This compound is an anthropogenic volatile organic compound (VOC) that contributes to the formation of secondary organic aerosols (SOA) in the atmosphere. Mechanistic studies of its atmospheric oxidation provide insights into the formation of highly oxygenated molecules (HOMs) and the influence of pollutants like NOx on these processes. The oxidation is primarily initiated by the hydroxyl radical (OH).
Signaling Pathways and Logical Relationships
The atmospheric oxidation of this compound is a complex process involving radical chain reactions. The following diagram illustrates the generalized mechanism of OH-initiated oxidation, leading to the formation of peroxy radicals (RO₂), and subsequently to various oxidation products.
Data Presentation
The product distribution from the OH-initiated oxidation of trimethylbenzenes is sensitive to the concentration of NOx. The table below provides a qualitative summary of the product distribution under different NOx regimes, based on studies of trimethylbenzene isomers.
| Product Class | Low NOx Conditions | High NOx Conditions |
| Highly Oxygenated Monomers (HOMs) | High Yield | Yield Suppressed |
| Highly Oxygenated Dimers | Significant Yield | Yield Significantly Suppressed |
| Organonitrates | Low Yield | High Yield |
| Less Oxygenated Products | Minor Products | Major Products |
Experimental Protocols
Protocol 2: OH-Initiated Oxidation of this compound in an Oxidation Flow Reactor
This protocol outlines the procedure for studying the gas-phase oxidation of this compound by OH radicals in an oxidation flow reactor (OFR), with analysis by a chemical ionization mass spectrometer.
Materials:
-
This compound (Isodurene, >98% purity)
-
Ozone (O₃) source
-
Humidified, purified air
-
Nitric oxide (NO) source (for high NOx experiments)
-
Sulfuric acid (for instrument calibration)
Equipment:
-
Oxidation Flow Reactor (OFR), e.g., a Potential Aerosol Mass (PAM) reactor
-
UV lamps (e.g., 254 nm) for O₃ photolysis to generate OH
-
Chemical Ionization Atmospheric Pressure interface Time-of-Flight (CI-APi-TOF) mass spectrometer with a nitrate-based chemical ionization source
-
Ozone monitor
-
Relative humidity and temperature sensors
Procedure:
-
Reactor Setup and Initialization:
-
Set up the OFR with a constant flow of humidified purified air (e.g., 5 L/min).
-
Introduce a controlled concentration of ozone into the reactor.
-
Turn on the UV lamps to initiate OH production via ozone photolysis. Allow the system to stabilize.
-
-
Introduction of Reactant:
-
Introduce a constant, low concentration of this compound vapor into the OFR. This can be achieved by flowing a carrier gas over a liquid sample in a temperature-controlled bubbler.
-
-
Varying Reaction Conditions:
-
Low NOx: Conduct the initial experiments without the addition of NO to represent pristine atmospheric conditions.
-
High NOx: Introduce a controlled flow of NO into the reactor to simulate polluted urban environments.
-
Vary the UV light intensity to control the OH concentration and thus the extent of oxidation.
-
-
Product Detection and Analysis:
-
Continuously sample the gas-phase products from the OFR into the CI-APi-TOF mass spectrometer.
-
The nitrate (B79036) chemical ionization source will selectively ionize highly oxygenated molecules.
-
Acquire mass spectra over a relevant mass-to-charge ratio range (e.g., m/z 150-500).
-
-
Data Interpretation:
-
Identify the chemical formulas of the detected ions based on their exact mass-to-charge ratios.
-
Group the identified products into classes such as HOM monomers, HOM dimers, and organonitrates.
-
Analyze the changes in the product distribution as a function of NOx concentration and OH exposure.
-
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3,5-Tetramethylbenzene by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,2,3,5-tetramethylbenzene (also known as isodurene) by distillation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
| Problem | Potential Cause | Solution |
| Poor Separation of Isomers (e.g., contamination with durene or prehnitene) | Inefficient fractional distillation column. | - Ensure you are using a fractional distillation setup, not a simple distillation apparatus. - The fractionating column should have a high number of theoretical plates. Consider using a longer column or a column with more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. A slow and steady distillation rate is crucial for separating components with close boiling points. | |
| Inadequate insulation of the distillation column. | - Insulate the distillation column (from the pot to the condenser) with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient separation. | |
| Product Contamination with Lower Boiling Impurities | Initial fraction not discarded. | - The first fraction collected will be enriched in any lower-boiling impurities. Discard this initial "forerun" before collecting the main product fraction. |
| Product Contamination with Higher Boiling Impurities | Distillation continued for too long or at too high a temperature. | - Monitor the temperature at the collection head closely. Once the temperature starts to rise significantly above the boiling point of this compound, stop the distillation or change the receiving flask to prevent contamination with higher-boiling impurities like prehnitene. |
| Low Product Yield | "Flooding" of the distillation column. | - "Flooding" occurs when the vapor flow rate is too high, causing liquid to be carried up the column instead of flowing down. Reduce the heating rate to allow the column to drain properly. |
| Hold-up in the distillation column and packing. | - A certain amount of the product will remain on the surface of the column packing and the apparatus. This is known as "hold-up." While some hold-up is unavoidable, using a smaller apparatus for smaller quantities can minimize this loss. | |
| Leaks in the distillation apparatus. | - Ensure all joints and connections in the distillation apparatus are properly sealed. Use appropriate joint grease if necessary. Check for any cracks in the glassware. | |
| Bumping or Irregular Boiling | Lack of boiling chips or a stir bar. | - Always add new boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Never add boiling chips to a hot liquid. |
| No Distillate is Collected | Thermometer placed incorrectly. | - The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Insufficient heating. | - The distillation pot needs to be heated to a temperature significantly higher than the boiling point of the liquid to provide enough energy for vaporization and to overcome heat loss. | |
| Condenser water is too cold, causing solidification. | - While not an issue for this compound, its isomer durene has a melting point of 79.2°C. If a significant amount of durene is present and the condenser water is very cold, it could potentially solidify in the condenser. Use slightly warmer condenser water if this is a concern. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are its isomers: 1,2,4,5-tetramethylbenzene (B166113) (durene) and 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene).[1][2][3] These isomers are often co-produced during the synthesis of this compound.
Q2: Why is fractional distillation necessary for the purification of this compound?
A2: Fractional distillation is required because the boiling points of this compound and its common isomeric impurities are very close. Simple distillation cannot effectively separate liquids with boiling points that are less than 70°C apart.
Q3: Are there any known azeotropes of this compound with its impurities?
A3: While a comprehensive search for azeotropic data for this compound with its isomers did not yield specific results, the potential for azeotrope formation should not be entirely dismissed, especially with other solvents that may be present from previous reaction steps. If you observe a constant boiling point for a mixture that is different from the boiling points of the pure components, an azeotrope may be present.
Q4: How can I monitor the purity of the collected fractions during distillation?
A4: The purity of the fractions can be monitored by techniques such as Gas Chromatography (GC) or by measuring the refractive index of each fraction. A plot of refractive index versus fraction number can help identify the purest fractions.
Q5: What safety precautions should be taken during the distillation of this compound?
A5: this compound is a combustible liquid.[4] The distillation should be carried out in a well-ventilated fume hood, away from any open flames or sparks. Safety glasses, gloves, and a lab coat should be worn. Ensure that the distillation apparatus is securely clamped and that there are no leaks.
Data Presentation
Table 1: Physical Properties of this compound and its Isomeric Impurities
| Compound | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound | Isodurene | 198 | -23.7 | 0.89 |
| 1,2,4,5-Tetramethylbenzene | Durene | 192 | 79.2 | 0.888 |
| 1,2,3,4-Tetramethylbenzene | Prehnitene | 205 | -6.2 | 0.90 |
Data sourced from various public chemical databases.[1][2][3][5][6][7]
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities, primarily its isomers.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar (or boiling chips)
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a stir bar or boiling chips in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
-
Attach the condenser to the side arm and secure it with clamps. Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
Place a receiving flask at the outlet of the condenser.
-
Wrap the fractionating column with insulation.
-
-
Distillation Process:
-
Begin stirring (if using a stir bar) and turn on the heating mantle.
-
Heat the flask gradually.
-
Observe the vapor rising slowly up the fractionating column. A ring of condensing vapor should be visible.
-
Allow the temperature at the distillation head to stabilize. This may take some time as the vapor-liquid equilibria are established in the column.
-
Collect the initial distillate (the "forerun") in a separate flask. This fraction will contain any low-boiling impurities. The temperature may be lower than the boiling point of the desired product.
-
Once the temperature at the head stabilizes at the boiling point of this compound (approx. 198°C at atmospheric pressure), change to a clean receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly above 198°C, it indicates that higher-boiling impurities (like prehnitene) are starting to distill. Stop the distillation or switch to a new receiving flask to collect this final fraction separately.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
Mandatory Visualization
Caption: Troubleshooting workflow for distillation of this compound.
Caption: Experimental workflow for the fractional distillation of this compound.
References
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. Prehnitene - Wikipedia [en.wikipedia.org]
- 3. Isodurene - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]
Technical Support Center: Purification of Synthetic Isodurene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from synthetic isodurene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic isodurene?
A1: The most prevalent impurities in synthetic isodurene (1,2,3,5-tetramethylbenzene) are its structural isomers: durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene).[1][2][3] Depending on the synthetic route, other impurities may include:
-
Starting materials: Unreacted precursors such as toluene, xylenes, or mesitylene.[2]
-
By-products of methylation: Other methylated benzenes like pentamethylbenzene (B147382) and hexamethylbenzene.[1]
-
Reagents and solvents: Residual catalysts (e.g., aluminum chloride), acids (e.g., sulfuric acid), and solvents (e.g., ethyl alcohol) used in the synthesis and workup.[1]
Q2: What are the primary methods for purifying synthetic isodurene?
A2: The primary methods for purifying synthetic isodurene leverage the differences in physical properties between isodurene and its common impurities. These techniques include:
-
Fractional Distillation: This method separates compounds based on their boiling points. It is particularly useful for separating the tetramethylbenzene isomers.[4][5]
-
Crystallization/Filtration: This technique is highly effective for removing durene, which has a significantly higher melting point than isodurene and prehnitene, allowing it to be selectively crystallized and removed at low temperatures.[1][3]
-
Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for both analytical assessment of purity and for preparative separation of isomers.[6][7]
Q3: How can I assess the purity of my isodurene sample?
A3: The purity of your isodurene sample can be determined using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile compounds like tetramethylbenzene isomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the isomers based on the distinct chemical shifts and splitting patterns of the aromatic and methyl protons. Quantitative NMR (qNMR) can also be used to determine the purity.[9]
-
Melting Point Analysis: Although isodurene is a liquid at room temperature, the presence of solid durene as an impurity can be inferred if the mixture solidifies at a higher temperature than expected for pure isodurene.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low purity of isodurene after fractional distillation. | Inefficient separation due to similar boiling points of isomers. | Use a more efficient fractionating column: A longer column or one with a higher number of theoretical plates will provide better separation.[5] Optimize the distillation rate: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases, enhancing separation.[5] |
| Presence of durene in the final isodurene product. | Durene was not effectively removed by crystallization. | Perform a low-temperature filtration: Chill the mixture of tetramethylbenzene isomers thoroughly in an ice-calcium chloride bath to crystallize the durene. Filter the cold mixture to separate the solid durene from the liquid isodurene and prehnitene filtrate.[1] |
| Final product contains residual solvents. | Incomplete removal of solvents used during synthesis or purification. | Distillation: If the solvent has a lower boiling point than isodurene, it can be removed by simple distillation. Vacuum distillation: For higher boiling point solvents, distillation under reduced pressure can be effective.[10] |
| Isomerization of isodurene during purification. | Presence of acidic catalysts at high temperatures. | Neutralize and wash the crude product: Before distillation, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) and then with water to remove any residual acid.[10] |
| Difficulty in separating isodurene and prehnitene. | These isomers have very close physical properties. | Preparative Chromatography: Consider using preparative gas chromatography or high-performance liquid chromatography for high-purity separation of these isomers.[6][11] |
Experimental Protocols
Protocol 1: Purification of Isodurene by Fractional Distillation and Low-Temperature Filtration
This protocol is adapted from a procedure for the separation of durene isomers.[1]
Objective: To separate isodurene from a mixture containing durene and prehnitene.
Materials:
-
Crude synthetic isodurene mixture
-
Ice
-
Calcium chloride
-
Apparatus for fractional distillation (round-bottom flask, efficient fractionating column, condenser, receiving flasks)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Fractional Distillation:
-
Set up the fractional distillation apparatus. It is crucial to use an efficient fractionating column.
-
Place the crude isodurene mixture into the round-bottom flask.
-
Heat the flask and carefully collect the fractions based on their boiling points. The boiling point of isodurene is approximately 198°C.[2] Fractions boiling significantly lower or higher should be collected separately.
-
-
Low-Temperature Filtration to Remove Durene:
-
Take the fraction containing the tetramethylbenzene isomers and chill it thoroughly in an ice-calcium chloride bath.
-
Durene, with its higher melting point (79.2°C), will crystallize out of the solution.[3]
-
Set up a Büchner funnel with filter paper and pre-cool it.
-
Quickly filter the cold mixture under vacuum to separate the solid durene from the liquid filtrate, which will be enriched in isodurene and prehnitene.[1]
-
-
Second Fractional Distillation (Optional):
-
The filtrate from the previous step can be subjected to another careful fractional distillation to further separate the isodurene from prehnitene.
-
Data Presentation
Table 1: Physical Properties of Tetramethylbenzene Isomers
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) |
| Isodurene | This compound | -23.7[2] | 198[2] |
| Durene | 1,2,4,5-Tetramethylbenzene | 79.2[3] | 192[3] |
| Prehnitene | 1,2,3,4-Tetramethylbenzene | -6.5 | 204-205 |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isodurene - Wikipedia [en.wikipedia.org]
- 3. Durene - Wikipedia [en.wikipedia.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
Technical Support Center: Selective Synthesis of 1,2,3,5-Tetramethylbenzene (Isodurene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 1,2,3,5-tetramethylbenzene, also known as isodurene.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the common causes?
Low yields can stem from several factors including suboptimal reaction conditions, reactant degradation, and inefficient product isolation. Key areas to investigate are the purity of starting materials (e.g., pseudocumene), the activity of the catalyst, the molar ratio of reactants, and the reaction temperature and pressure. Side reactions, such as disproportionation, can also consume the target product, leading to lower yields.
Q2: I am observing the formation of other tetramethylbenzene isomers, such as durene (1,2,4,5-) and prehnitene (1,2,3,4-), in my product mixture. How can I improve the selectivity for isodurene?
The formation of isomers is a common challenge in tetramethylbenzene synthesis due to the thermodynamic stability of other isomers, particularly durene. To enhance selectivity for isodurene, optimization of the catalyst and reaction conditions is crucial. Using shape-selective catalysts, such as certain zeolites, can favor the formation of the less sterically hindered isodurene. Additionally, controlling the reaction temperature and time can help minimize isomerization to the more stable products.
Q3: My catalyst's activity appears to decrease over subsequent reactions. What could be the reason, and how can I address this?
Catalyst deactivation is often caused by the deposition of carbonaceous materials, or "coke," on the active sites of the catalyst. This is a common issue in hydrocarbon processing at elevated temperatures.[1] To address this, the catalyst can often be regenerated.
Q4: How can I effectively separate this compound from its isomers in the final product mixture?
Separating tetramethylbenzene isomers is challenging due to their similar boiling points. Common laboratory and industrial methods include fractional distillation and fractional crystallization.[2] Durene, with its significantly higher melting point (79-80°C) compared to isodurene (-23.7°C) and prehnitene (-6.2°C), can often be selectively crystallized out of the mixture by cooling.[2][3] For analytical separation, gas chromatography (GC) with a suitable capillary column is highly effective.
Troubleshooting Guides
Troubleshooting Low Product Yield
If you are experiencing low yields of this compound, follow these steps to diagnose and resolve the issue:
-
Verify Reactant and Reagent Integrity:
-
Starting Materials: Ensure the purity of your starting materials, such as pseudocumene, and the methylating agent (e.g., methanol (B129727), methyl chloride). Impurities can poison the catalyst or lead to unwanted side reactions.
-
Catalyst Activity: If using a recyclable catalyst, ensure it has been properly activated or regenerated. For fresh catalysts, verify their stated activity and handle them under appropriate conditions to prevent deactivation.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Carefully control the molar ratio of the aromatic substrate to the methylating agent. An excess of the methylating agent may lead to the formation of penta- and hexamethylbenzene.
-
Temperature and Pressure: These are critical parameters that influence both reaction rate and selectivity. Systematically vary the temperature and pressure to find the optimal conditions for isodurene formation.
-
Reaction Time: Monitor the reaction progress over time. Insufficient reaction time will result in low conversion, while excessive time may promote the formation of thermodynamically more stable isomers.
-
-
Improve Product Isolation:
-
Work-up Procedure: Ensure that the work-up procedure is efficient in separating the organic products from the reaction mixture. This may involve quenching the reaction appropriately and performing efficient extractions.
-
Purification: Minimize product loss during purification steps such as distillation or crystallization.
-
Improving Selectivity for this compound
To minimize the formation of unwanted isomers, consider the following strategies:
-
Catalyst Selection:
-
Shape-Selective Catalysts: Employ zeolites with pore structures that sterically hinder the formation of the bulkier durene and prehnitene isomers, thereby favoring the synthesis of isodurene.
-
Catalyst Modification: The acidity of the catalyst can be tuned to optimize the selectivity.
-
-
Reaction Condition Tuning:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which may be isodurene in some catalytic systems.
-
Methylating Agent: The choice of methylating agent can influence selectivity. For instance, using syngas (CO + H₂) as a methylating agent in place of methanol has been shown to suppress disproportionation reactions and improve selectivity for the desired tetramethylbenzene isomer in some cases.
-
Catalyst Regeneration
For deactivated catalysts, a common regeneration procedure involves the following steps:
-
Coke Removal (Calcination): The spent catalyst is heated in a stream of an oxygen-containing gas (e.g., air) to burn off the deposited coke. The temperature should be carefully controlled to avoid thermal damage to the catalyst.
-
Reduction (if applicable): For catalysts containing metal components that were oxidized during calcination, a reduction step in a hydrogen-containing gas stream at elevated temperatures is often necessary to restore the active metallic sites.
Data Presentation
Table 1: Physical Properties of Tetramethylbenzene Isomers
| Isomer | Systematic Name | Melting Point (°C) | Boiling Point (°C) |
| Isodurene | This compound | -23.7 | 198 |
| Durene | 1,2,4,5-Tetramethylbenzene | 79-80 | 196-197 |
| Prehnitene | 1,2,3,4-Tetramethylbenzene | -6.2 | 205 |
Table 2: Troubleshooting Guide for Low Yield and Poor Selectivity
| Symptom | Possible Cause | Suggested Action |
| Low Yield | Impure Reactants | Verify the purity of starting materials using analytical techniques like GC or NMR. |
| Deactivated Catalyst | Regenerate the catalyst or use a fresh batch. | |
| Suboptimal Reaction Conditions | Systematically optimize temperature, pressure, and reactant ratios. | |
| Poor Selectivity | Isomerization | Employ a shape-selective catalyst. Optimize reaction time and temperature to favor the kinetic product. |
| (High levels of other isomers) | Disproportionation | Consider alternative methylating agents. Adjust catalyst acidity. |
Experimental Protocols
Representative Synthesis of Tetramethylbenzenes via Friedel-Crafts Alkylation
This protocol is a general representation and should be adapted based on specific laboratory safety guidelines and available equipment.
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet, and a thermometer, place anhydrous aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the flask in an ice bath and slowly add the aromatic substrate (e.g., pseudocumene).
-
Methylation: Bubble methyl chloride gas through the stirred reaction mixture at a controlled rate, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to decompose the catalyst.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation.
Separation of Isomers by Fractional Crystallization
-
Cooling: Chill the crude tetramethylbenzene mixture in a freezing mixture (e.g., ice-salt or dry ice-acetone).[2]
-
Crystallization: Durene, having the highest melting point, will selectively crystallize out of the solution.
-
Filtration: Filter the cold mixture through a pre-chilled Büchner funnel to isolate the solid durene.[2] The filtrate will be enriched in isodurene and prehnitene.
-
Further Purification: The filtrate can be subjected to further fractional distillation to separate isodurene and prehnitene based on their boiling point difference.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for isodurene synthesis.
Caption: The challenge of isomer formation in tetramethylbenzene synthesis.
References
Technical Support Center: Methylation of Trimethylbenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of trimethylbenzenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the methylation of trimethylbenzenes?
The methylation of trimethylbenzenes (TMBs) to produce tetramethylbenzenes (TeMBs) is often accompanied by several side reactions. The most common byproducts arise from isomerization, disproportionation, and dealkylation.[1]
-
Isomerization Products: The starting TMB isomer can convert into its other isomers. For example, during the reaction of 1,3,5-TMB, the formation of 1,2,4-TMB and 1,2,3-TMB can be observed.[1]
-
Disproportionation Products: This reaction involves the transfer of a methyl group between two TMB molecules, leading to the formation of xylenes (B1142099) and TeMBs in roughly equal amounts.[1]
-
Dealkylation Products: The removal of methyl groups from the aromatic ring can produce lighter compounds such as toluene (B28343), benzene, and other light hydrocarbons.[1]
-
Over-methylation Products: The desired TeMB product can undergo further methylation to yield pentamethylbenzene (B147382) and hexamethylbenzene.
Q2: What is the difference between disproportionation and isomerization in this context?
Isomerization is the process where the starting trimethylbenzene molecule rearranges to form a different isomer without changing its molecular formula (C₉H₁₂). For instance, 1,3,5-TMB may convert to 1,2,4-TMB.[1] Disproportionation is a bimolecular reaction where a methyl group is transferred from one TMB molecule to another, resulting in products with different numbers of methyl groups, namely xylene (C₈H₁₀) and tetramethylbenzene (C₁₀H₁₄).[1]
Q3: How does the choice of catalyst influence byproduct formation?
The catalyst plays a critical role in both the efficiency of the desired methylation reaction and the distribution of byproducts. Solid acid catalysts, such as zeolites (e.g., USY, H-mordenite), are commonly used.[1]
-
Acidity and Pore Structure: The acidity of the zeolite catalyst influences the reaction pathway. Low SiO₂/Al₂O₃ ratio zeolites, which have more acid sites, tend to favor the disproportionation reaction.[1] Conversely, high SiO₂/Al₂O₃ ratio zeolites favor isomerization.[1]
-
Catalyst Type: The specific type of zeolite can determine the relative rates of isomerization and disproportionation. For example, with 1,2,3-TMB, isomerization is reported to be much more favored than disproportionation.[1] Bifunctional catalysts can be designed to enhance methylation efficiency while suppressing side reactions like disproportionation.[2]
Q4: Which trimethylbenzene isomer is generally the most reactive?
The reactivity of trimethylbenzene isomers can depend on the specific catalyst and reaction conditions. In studies using H-mordenite catalysts, the observed order of reactivity was 1,2,4-TMB > 1,2,3-TMB > 1,3,5-TMB.[1] However, under different conditions, such as at temperatures above 450 °C with a USY zeolite catalyst, 1,3,5-TMB has been found to be more reactive than 1,2,4-TMB, which may be related to diffusion limitations within the catalyst pores.[1]
Troubleshooting Guides
Problem: Low yield of the desired tetramethylbenzene and a high concentration of xylenes.
-
Probable Cause: This product distribution strongly indicates that disproportionation is the dominant side reaction.[1] This occurs when a methyl group is transferred from one TMB molecule to another, yielding xylene and the desired TeMB.
-
Suggested Solutions:
-
Modify the Catalyst: Switch to a catalyst that is less prone to promoting disproportionation. For zeolites, this may mean selecting one with a higher SiO₂/Al₂O₃ ratio.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of disproportionation relative to methylation.
-
Change Methylating Agent Strategy: Using a bifunctional catalyst that generates the methylating agent in situ (e.g., from syngas instead of methanol) can significantly improve selectivity for methylation over disproportionation.[2]
-
Problem: The product mixture contains multiple isomers of both trimethylbenzene and tetramethylbenzene.
-
Probable Cause: Significant isomerization is occurring alongside the methylation reaction. The starting material is converting to its other isomers, which are then also methylated, leading to a complex product mixture.[1]
-
Suggested Solutions:
-
Select a Shape-Selective Catalyst: Employ a catalyst with a pore structure that favors the methylation of the specific starting isomer while sterically hindering its isomerization or the formation of undesired TeMB isomers.
-
Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures may minimize the extent of isomerization.
-
Purify the Starting Material: Ensure the starting trimethylbenzene is of high isomeric purity to prevent the methylation of pre-existing isomers.
-
Problem: Significant formation of lighter aromatic products like toluene and benzene.
-
Probable Cause: Dealkylation , the removal of methyl groups from the aromatic ring, is occurring. This side reaction is typically favored at higher temperatures or in the presence of highly acidic catalysts.[1]
-
Suggested Solutions:
-
Reduce Reaction Temperature: This is the most direct way to minimize thermal and catalytic cracking that leads to dealkylation.
-
Use a Milder Catalyst: Select a catalyst with lower acid strength to reduce its cracking activity.
-
Increase System Pressure: Operating at a higher pressure can sometimes suppress dealkylation reactions.
-
Data Presentation
Table 1: Product Distribution from the Transformation of 1,3,5-TMB over a USY Zeolite Catalyst
| Product Class | Specific Compounds | Role in Reaction |
| Isomerization Products | 1,2,4-Trimethylbenzene (B165218), 1,2,3-Trimethylbenzene | Byproducts from rearrangement of starting material[1] |
| Disproportionation Products | Xylene Isomers, Tetramethylbenzene Isomers | Primary byproducts from methyl group transfer[1] |
| Dealkylation Products | Toluene, Benzene, Light Hydrocarbons | Byproducts from methyl group removal[1] |
| Secondary Products | Toluene (from TeMB disproportionation) | Can be formed from subsequent reactions of primary products[1] |
This table is a qualitative summary based on described reaction pathways.[1]
Experimental Protocols
Protocol: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of a product mixture from a trimethylbenzene methylation reaction.
-
Sample Preparation:
-
Accurately weigh and dissolve a small aliquot (e.g., 10-20 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., 10 mL of dichloromethane (B109758) or hexane) in a volumetric flask.
-
Add an internal standard (e.g., naphthalene (B1677914) or durene, if not an expected product) of a known concentration to the sample solution for quantitative analysis.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter from the catalyst.
-
If necessary, perform serial dilutions to bring the analyte concentrations within the linear range of the detector.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating aromatic isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes. (This program should be optimized to achieve baseline separation of all key components.)
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Qualitative Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of known standards or by searching against a spectral library (e.g., NIST).
-
Quantitative Analysis: Determine the concentration of each component by integrating the area of its corresponding peak in the TIC and comparing it to the peak area of the internal standard. Create a calibration curve using standards of known concentrations for accurate quantification.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common issues in trimethylbenzene methylation.
Caption: Competing reaction pathways in the acid-catalyzed methylation of a trimethylbenzene isomer.
References
Handling and storage guidelines for 1,2,3,5-Tetramethylbenzene to prevent degradation
Technical Support Center: 1,2,3,5-Tetramethylbenzene
This guide provides essential information for the proper handling and storage of this compound (Isodurene) to ensure its stability and prevent degradation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure the chemical's stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to keep it away from sources of ignition such as heat, sparks, and open flames.[2][3] Additionally, protect it from excessive light.[2]
Q2: I've noticed a change in the color of my this compound sample. What does this indicate?
A2: this compound is typically a colorless to pale yellow liquid.[1][4][5] While slight color variation can be normal, a significant change could indicate contamination or degradation, possibly due to improper storage, such as exposure to light, air (oxidation), or incompatible materials. If you observe a distinct change, it is best to re-evaluate its purity before use.
Q3: What materials or chemicals are incompatible with this compound?
A3: This compound should not be stored with strong oxidizing agents.[1][3][6] Contact with these substances can lead to vigorous reactions, potentially causing explosions.[3][6] It can also react exothermically with bases and diazo compounds.[3]
Q4: What are the primary signs of degradation I should watch for?
A4: Besides a significant color change, signs of degradation can include the development of an unusual odor (its normal scent is camphor-like), changes in viscosity, or the formation of precipitates.[1][4] If the integrity of the compound is in doubt, analytical testing is recommended to confirm its purity.
Q5: What should I do in the event of a spill?
A5: In case of a spill, immediately eliminate all sources of ignition (e.g., no smoking, flares, sparks, or flames) in the area.[4][7] Ensure the area is well-ventilated. Use non-sparking, explosion-proof tools for cleanup.[7][8] Absorb the spill with an inert, non-combustible material like dry earth or sand and place it into a suitable, closed container for disposal.[4]
Q6: What happens if this compound is exposed to air for an extended period?
A6: While specific data on long-term air exposure is limited in the provided results, aromatic hydrocarbons can be susceptible to slow oxidation. To prevent potential degradation, always keep the container tightly sealed when not in use.[1][2]
Data Presentation: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₄ | [9] |
| Molecular Weight | 134.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid with a camphor-like odor | [1][4][5] |
| Boiling Point | 198 - 203 °C (388 - 397 °F) | [1][9][10] |
| Melting Point | -23.7 °C (-10.7 °F) | [10] |
| Flash Point | 63 °C (145 °F) - closed cup | [9] |
| Density | 0.89 g/cm³ | [4][10] |
| Solubility in Water | Negligibly soluble | [1][3][4] |
Safety and Handling Protocols
Adherence to proper safety protocols is critical when working with this compound.
1. Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated place.[1][2] Use adequate general or local explosion-proof ventilation to keep airborne concentrations low.[8] Workstations should be equipped with an eyewash station and a safety shower.[2][8]
2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves and protective, fire/flame resistant clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[1][2]
3. Safe Handling Practices:
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Use only non-sparking tools and explosion-proof equipment.[7][8]
-
Ground all equipment used when handling the product to prevent static discharge.[4]
4. Disposal:
-
Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[2]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper handling and storage of this compound to prevent degradation.
Caption: Workflow for preventing this compound degradation.
References
- 1. echemi.com [echemi.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 527-53-7 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. accustandard.com [accustandard.com]
- 10. Isodurene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Isodurene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of isodurene (1,2,3,5-tetramethylbenzene). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems you might face during the Friedel-Crafts acylation of isodurene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the reagents or glassware. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] | A stoichiometric amount of the Lewis acid catalyst is often required. It is recommended to use at least 1.1 equivalents of the catalyst relative to the acylating agent.[1] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to an incomplete reaction. | While the reaction is often exothermic, gentle warming may be necessary to drive it to completion. A water bath can be used for controlled heating. | |
| Formation of Multiple Products (Isomers) | Suboptimal Reaction Conditions: Temperature and solvent can influence the regioselectivity of the acylation. | For substituted benzenes, the position of acylation is directed by the existing substituents. In the case of isodurene, acylation is expected to occur at the less sterically hindered position. To favor the kinetic product, lower temperatures and non-polar solvents may be beneficial. For the thermodynamic product, higher temperatures and polar solvents can be explored. |
| Formation of Dark, Tarry Material | High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and/or product. | Control the reaction temperature carefully, especially during the initial exothermic phase. Use an ice bath to moderate the reaction and add reagents slowly. |
| Reaction with Solvent: The solvent itself may undergo acylation or other side reactions under the reaction conditions. | Choose an inert solvent for the reaction. Dichloromethane (B109758) and carbon disulfide are common choices. Solvent-free conditions have also been reported for similar reactions.[2] | |
| Difficult Work-up (Emulsion Formation) | Improper Quenching: Rapidly quenching the reaction mixture with water can lead to the formation of stable emulsions. | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Friedel-Crafts acylation of isodurene with acetyl chloride?
A1: The expected major product is 2,3,4,6-tetramethylacetophenone. The acyl group will substitute at the vacant position on the aromatic ring, which is position 5.
Q2: Why is a stoichiometric amount of Lewis acid catalyst, like aluminum chloride, necessary for this reaction?
A2: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1] This complexation renders the catalyst inactive. Therefore, a stoichiometric amount (or a slight excess) is required to ensure the reaction proceeds to completion.[1]
Q3: Can I use other acylating agents besides acetyl chloride?
A3: Yes, other acylating agents such as acetic anhydride (B1165640) can be used.[3] However, the reactivity may vary, and optimization of the reaction conditions may be necessary.
Q4: What are some suitable solvents for the Friedel-Crafts acylation of isodurene?
A4: Common inert solvents for Friedel-Crafts acylation include dichloromethane, carbon disulfide, and 1,2-dichloroethane.[4] In some cases, particularly with highly reactive substrates, the reaction can be run without a solvent.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). Samples can be taken from the reaction mixture at different time points and analyzed to observe the consumption of the starting material (isodurene) and the formation of the product.
Experimental Protocol: Synthesis of 2,3,4,6-tetramethylacetophenone
This protocol is adapted from a similar procedure for the acylation of mesitylene (B46885) to produce an isomeric product and provides a starting point for the acylation of isodurene.[5]
Materials:
-
Isodurene (this compound)
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (finely powdered)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser with a drying tube
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.
-
Addition of Isodurene: After the addition of acetyl chloride is complete, add a solution of isodurene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition of isodurene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Gentle warming with a water bath (e.g., to 40-50 °C) for a short period (e.g., 15-30 minutes) may be necessary to drive the reaction to completion.[5] Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of isodurene.
Caption: Troubleshooting logic for optimizing isodurene Friedel-Crafts acylation.
References
Technical Support Center: Preventing Oxidation of 1,2,3,5-Tetramethylbenzene
Here is the technical support center for preventing the oxidation of 1,2,3,5-tetramethylbenzene:
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the oxidation of this compound (isodurene) during chemical reactions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound oxidation in my reaction?
A1: The most common sign of oxidation is a change in the color of your reaction mixture, which may turn pale yellow, brown, or even dark red.[1] This is due to the formation of highly colored oxidized species. You may also observe the formation of unexpected byproducts, such as benzoic acids or ketones, in your analytical data (e.g., NMR, GC-MS), and a corresponding decrease in the yield of your desired product.[2]
Q2: What are the primary causes of isodurene oxidation during a reaction?
A2: Isodurene, like other alkylbenzenes, is susceptible to oxidation, particularly at the benzylic positions of the methyl groups.[3] The primary causes of oxidation in a laboratory setting are:
-
Exposure to atmospheric oxygen: Air is a common oxidant, and reactions run in open or poorly sealed vessels are at high risk.
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of oxidation.
-
Presence of metal catalysts: Certain metals can catalyze oxidation reactions.[2]
-
Strong oxidizing agents: If your reaction involves strong oxidizers, they may unintentionally oxidize the isodurene starting material or product.[3]
Q3: What are the general strategies to prevent the oxidation of this compound?
A3: The three main strategies to prevent unwanted oxidation are:
-
Working under an inert atmosphere: By replacing the air in your reaction vessel with an inert gas like nitrogen or argon, you can effectively remove oxygen, a key oxidant.[1]
-
Controlling reaction temperature: Whenever possible, running reactions at lower temperatures can help to minimize oxidation.
-
Using antioxidants: Adding a small amount of a sacrificial antioxidant can protect the isodurene by being preferentially oxidized.[1]
Q4: What antioxidants can be used, and how do I choose one?
A4: While specific data for isodurene is limited, antioxidants commonly used for organic compounds can be effective. These include hindered phenols like BHT (butylated hydroxytoluene) or radical scavengers. The choice of antioxidant will depend on its compatibility with your reaction conditions (e.g., solvent, temperature, and other reagents). It is crucial to ensure the antioxidant does not interfere with your desired reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction mixture turns yellow/brown | Unwanted oxidation of isodurene or other aromatic compounds. | 1. Ensure your reaction is running under a positive pressure of an inert gas (N₂ or Ar).2. Degas your solvent before use to remove dissolved oxygen.3. Consider adding a small amount of a suitable antioxidant. |
| Low yield of the desired product | Loss of starting material or product due to oxidation. | 1. Review your reaction setup to eliminate any potential sources of oxygen.2. Optimize the reaction temperature; try running the reaction at a lower temperature if the kinetics allow.3. Purify the starting isodurene to remove any pre-existing oxidized impurities. |
| Formation of benzoic acid derivatives or other oxidized byproducts | The alkyl side-chains of isodurene are being oxidized.[3] | 1. Avoid strong, non-selective oxidizing agents if possible.2. If using a metal catalyst, ensure it is not promoting side-chain oxidation.3. Use a less reactive solvent that is not susceptible to forming peroxides. |
Data Presentation
The following table summarizes the impact of reaction conditions on the oxidation of a related compound, 1,2,4-trimethylbenzene (B165218) (TMB), to 2,3,5-trimethylbenzoquinone (TMBQ), which illustrates the importance of optimizing reaction parameters to control oxidation.
| Parameter | Condition | Conversion of TMB (%) | Yield of TMBQ (%) | Reference |
| Temperature | 60°C | - | - | [4] |
| 80°C | - | - | [4] | |
| 100°C | - | - | [4] | |
| 120°C | 95 | 92 | [4] | |
| 140°C | - | Lower due to over-oxidation | [4] | |
| Reaction Time | 1.5 h | - | - | [4] |
| 2.0 h | - | - | [4] | |
| 2.5 h | 95 | 92 | [4] | |
| 3.0 h | - | Slightly lower | [4] |
Data adapted from a study on the oxidation of 1,2,4-trimethylbenzene, demonstrating how temperature and reaction time are critical factors in maximizing the yield of the desired oxidized product while avoiding unwanted side reactions.[4]
Experimental Protocols
Protocol: Nitration of this compound with Minimized Oxidation
This protocol describes the nitration of isodurene, a reaction where strong oxidizing acids are used, necessitating careful control to prevent unwanted oxidation of the methyl groups.
Materials:
-
This compound (Isodurene)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Nitrogen or Argon gas supply with a bubbler
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with nitrogen or argon for 10-15 minutes to remove all air. Maintain a gentle, positive pressure of the inert gas throughout the reaction.
-
Cooling: Place the round-bottom flask in an ice bath and allow it to cool to 0-5°C.
-
Acid Mixture Preparation: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This reaction is exothermic.[5]
-
Addition of Isodurene: Add the this compound to the reaction flask and begin stirring.
-
Slow Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of isodurene over 30-60 minutes, ensuring the temperature of the reaction mixture does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for the desired time. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring. This will precipitate the crude product.
-
Work-up: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain the purified nitro-isodurene.
Mandatory Visualization
Caption: Experimental workflow for minimizing oxidation.
Caption: Decision tree for troubleshooting oxidation.
References
Technical Support Center: Gas Chromatography (GC) Analysis of 1,2,3,5-Tetramethylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1,2,3,5-Tetramethylbenzene (also known as Isodurene).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC and why is it a problem for the analysis of this compound?
A1: In an ideal GC analysis, the chromatographic peak for a compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's tail is elongated, resulting in an asymmetrical shape. This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and ultimately compromise the reliability of your analytical results. For a nonpolar compound like this compound, peak tailing often points to issues within the GC system rather than the compound's inherent chemical properties.
Q2: What are the most common causes of peak tailing for a relatively nonpolar compound like this compound?
A2: While this compound is nonpolar, peak tailing can still occur due to several factors within the GC system. The most common causes include:
-
Active Sites: Unwanted interactions between the analyte and active sites in the GC flow path, such as exposed silanol (B1196071) groups in the inlet liner or on the column surface.[1][2]
-
Column Contamination: Buildup of non-volatile residues at the head of the GC column can create active sites and obstruct the sample path.
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak distortion.[3]
-
Inlet Issues: A contaminated or degraded inlet liner and septum can introduce active sites and particles into the system.[4]
-
Suboptimal Method Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate carrier gas flow rate can all contribute to peak tailing.[5]
-
Solvent-Phase Mismatch: Although less common for a non-polar analyte, using a solvent that is not compatible with the stationary phase can sometimes cause peak shape issues.[6]
Q3: How can I quickly diagnose the source of peak tailing in my analysis?
A3: A systematic approach is the most effective way to identify the root cause of peak tailing. Start by examining the chromatogram. If all peaks, including the solvent peak, are tailing, the issue is likely related to a physical problem in the system, such as improper column installation or a leak.[3] If only the this compound peak (and other similar compounds) are tailing, it is more likely due to chemical interactions with active sites or contamination. A good starting point for troubleshooting is to perform routine inlet maintenance, as this is a frequent source of problems.[1][4]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving peak tailing issues with this compound.
Step 1: Inlet Maintenance
The inlet is the most common source of peak tailing problems.[1][4] Regular maintenance can prevent and resolve many issues.
Question: My this compound peak is tailing. What should I do first?
Answer: Start by performing inlet maintenance. This involves replacing the septum and the inlet liner. Over time, the septum can shed particles and the liner can become contaminated with sample residue, creating active sites that interact with your analyte.
Experimental Protocol: Inlet Maintenance (Replacing the Septum and Liner)
-
Cool Down the Inlet: Ensure the GC inlet temperature has cooled to a safe level (typically below 50°C).
-
Turn Off Carrier Gas Flow: Turn off the carrier gas supply to the instrument.
-
Remove the Septum Nut: Unscrew the septum retaining nut at the top of the inlet.
-
Replace the Septum: Use tweezers to remove the old septum and replace it with a new one. Avoid touching the new septum with your bare hands to prevent contamination. Do not overtighten the nut.[1]
-
Remove the Liner: Carefully remove the inlet liner using clean tweezers.
-
Install a New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated. Using a liner with glass wool can help trap non-volatile residues.
-
Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check around the septum nut using an electronic leak detector.
-
Conditioning: After maintenance, it is good practice to condition the system by running a blank solvent injection.
Step 2: Column Health and Installation
If inlet maintenance does not resolve the peak tailing, the issue may lie with the GC column itself.
Question: I've replaced the liner and septum, but the peak tailing persists. What's the next step?
Answer: The problem could be related to the column. This can range from contamination at the head of the column to improper installation. A good next step is to trim a small portion of the column from the inlet side.
Experimental Protocol: Trimming the GC Column
-
Cool Down the Oven and Inlet: Ensure both the oven and inlet are cool.
-
Turn Off Gases: Turn off all carrier and detector gases.
-
Disconnect the Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer, make a clean, square cut to remove 10-15 cm from the inlet end of the column. A poor cut can itself be a cause of peak tailing.[7][8][9]
-
Hold the column firmly.
-
Lightly score the polyimide coating with the scoring wafer at a 90-degree angle.
-
Gently bend the column at the score to create a clean break.
-
Inspect the cut with a magnifying lens to ensure it is clean and square.
-
-
Reinstall the Column: Reinstall the column in the inlet to the correct depth as specified by your instrument manufacturer. An incorrect insertion depth can create dead volume and cause peak tailing.[3]
-
Leak Check: Perform a leak check at the inlet fitting.
-
Condition the Column: Condition the column according to the manufacturer's instructions before running samples.
Step 3: Method Parameter Optimization
If the problem is still not resolved, you may need to optimize your GC method parameters.
Question: After inlet and column maintenance, I still see peak tailing. What method parameters should I investigate?
Answer: Suboptimal GC parameters can contribute to poor peak shape. For this compound, which is a semi-volatile aromatic hydrocarbon, pay close attention to the inlet temperature and the carrier gas flow rate.
Data Presentation: Recommended GC Parameters for Aromatic Hydrocarbon Analysis
| Parameter | Recommendation | Rationale |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) | "Like dissolves like." A non-polar analyte like this compound will have better interaction and peak shape on a non-polar stationary phase. |
| Inlet Temperature | 250 - 300 °C | Ensures rapid and complete vaporization of the analyte, minimizing band broadening in the inlet. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |
| Flow Rate | 1 - 2 mL/min (for 0.25-0.32 mm ID columns) | An optimal flow rate ensures good separation efficiency and minimizes peak broadening. |
| Oven Program | Start at a lower temperature (e.g., 40-60°C) and ramp at a moderate rate (e.g., 10-20°C/min) to a final temperature that ensures elution (e.g., 250-280°C). | A slower ramp rate can sometimes improve separation but a rate that is too slow can lead to broader peaks. |
| Injection Mode | Split or Splitless | For trace analysis, splitless injection is often used. Ensure the splitless hold time is optimized. |
Note: The following is an example of a GC-MS method that can be adapted for the analysis of this compound.
Example GC-MS Method Parameters for Aromatic Compounds [10]
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the potential causes of peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Common causes of peak tailing in a GC system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ez.restek.com [ez.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. innovaquartz.com [innovaquartz.com]
- 8. How to Cut a Metal Capillary GC Column [restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. series.publisso.de [series.publisso.de]
Technical Support Center: Optimizing HPLC Separation of Isodurene and Durene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is it challenging to achieve good resolution between isodurene and durene?
Isodurene and durene are structural isomers with very similar physicochemical properties, including polarity and hydrophobicity. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, these similarities can lead to nearly identical retention times and, consequently, poor resolution or co-elution.[1] Achieving baseline separation often requires careful optimization of chromatographic conditions to exploit subtle differences in their molecular shape and electronic properties.
Q2: My chromatogram shows a single, broad peak for isodurene and durene. What is the first step to improve the separation?
A single, unresolved peak indicates that the current method lacks the necessary selectivity. The initial and most impactful step is to adjust the mobile phase composition. If you are running an isocratic method, consider the following:
-
Decrease the organic solvent percentage: A high concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can cause the analytes to elute too quickly, minimizing their interaction with the stationary phase.[1] Reducing the organic content will increase retention times and provide a greater opportunity for separation.
-
Switch the organic modifier: Acetonitrile and methanol (B129727) offer different selectivities.[1] If you are using acetonitrile, switching to methanol (or vice versa) can alter the interactions between the analytes and the stationary phase, potentially improving resolution. Methanol, being a protic solvent, can engage in different intermolecular interactions compared to the aprotic acetonitrile.[1]
Q3: I have tried adjusting the mobile phase strength, but the peaks are still not resolved. What other mobile phase modifications can I try?
If adjusting the solvent strength is insufficient, consider these strategies:
-
Introduce a gradient elution: A shallow gradient, where the organic solvent concentration is increased slowly over time, can be very effective for separating closely eluting compounds.[2][3] This approach helps to focus the peaks and can enhance the resolution between isomers.
-
Utilize temperature control: Adjusting the column temperature can influence selectivity.[4][5] Lowering the temperature often increases retention and can sometimes improve resolution for isomers, while higher temperatures can improve efficiency by reducing mobile phase viscosity.[6] It is crucial to maintain a stable temperature using a column oven for reproducible results.[1][5]
Q4: Can a change in the stationary phase improve the separation of isodurene and durene?
Absolutely. The choice of stationary phase is a critical factor in separating aromatic isomers.[7] If a standard C18 column is not providing adequate resolution, consider columns that offer different separation mechanisms:
-
Phenyl-Hexyl Phases: These columns can provide enhanced selectivity for aromatic compounds through π-π interactions between the phenyl ligands of the stationary phase and the aromatic rings of isodurene and durene.
-
Biphenyl (B1667301) Phases: Similar to phenyl-hexyl columns, biphenyl phases also promote π-π interactions and can offer unique selectivity for aromatic isomers.
-
Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) columns are known for their ability to separate positional isomers due to a combination of hydrophobic, dipole-dipole, and π-π interactions.[7]
Q5: I am observing significant peak tailing for my analytes. What could be the cause and how can I fix it?
Peak tailing can compromise resolution and the accuracy of quantification.[7] Common causes include:
-
Secondary interactions: Unwanted interactions between the analytes and active sites (e.g., residual silanols) on the silica (B1680970) support of the stationary phase can cause tailing.[7]
-
Column degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.
-
Sample overload: Injecting too concentrated a sample can lead to peak distortion.
To address peak tailing, you can try:
-
Using a newer, high-purity silica column with better end-capping.
-
Reducing the sample concentration.
-
Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase in very low concentrations (e.g., 0.1%) to mask active silanol (B1196071) groups, though this is less common for non-polar analytes like isodurene and durene.[7]
Q6: My retention times are shifting from one injection to the next. What should I investigate?
Unstable retention times can indicate a problem with the HPLC system's stability or the method's robustness.[7] Key areas to check include:
-
Pump performance: Ensure the pump is delivering a consistent flow rate and mobile phase composition. Air bubbles in the pump or faulty check valves are common culprits.[7] Always degas the mobile phase thoroughly.[7]
-
Column temperature: Fluctuations in column temperature will lead to shifts in retention time. Use a reliable column oven.[1]
-
Mobile phase preparation: Inconsistent mobile phase preparation can lead to variability. Ensure accurate measurements and complete mixing of solvents.
Quantitative Data Summary
The following tables provide illustrative data on how different chromatographic parameters can influence the separation of isodurene and durene. Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate chromatographic principles.
Table 1: Effect of Mobile Phase Composition on Resolution (Isocratic Elution)
| Condition ID | Stationary Phase | Mobile Phase (v/v) | Retention Time Durene (min) | Retention Time Isodurene (min) | Resolution (Rs) |
| A | C18 | 70% Acetonitrile / 30% Water | 4.2 | 4.3 | 0.8 |
| B | C18 | 60% Acetonitrile / 40% Water | 6.5 | 6.8 | 1.2 |
| C | C18 | 65% Methanol / 35% Water | 5.8 | 6.0 | 1.0 |
Table 2: Effect of Stationary Phase on Resolution
| Condition ID | Stationary Phase | Mobile Phase (v/v) | Retention Time Durene (min) | Retention Time Isodurene (min) | Resolution (Rs) |
| D | C18 | 60% Acetonitrile / 40% Water | 6.5 | 6.8 | 1.2 |
| E | Phenyl-Hexyl | 60% Acetonitrile / 40% Water | 7.1 | 7.6 | 1.8 |
| F | Biphenyl | 60% Acetonitrile / 40% Water | 7.5 | 8.1 | 2.1 |
Experimental Protocols
Protocol 1: General Method Development for Isodurene and Durene Separation
-
Sample Preparation:
-
Prepare a stock solution of an equimolar mixture of isodurene and durene in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with the initial mobile phase.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[7]
-
-
Initial Scouting Run (Isocratic):
-
Evaluation and Optimization:
-
Assess Retention: Aim for a retention factor (k') between 2 and 10 for the analytes.[7] If retention is too low, decrease the acetonitrile percentage. If too high, increase it.
-
Assess Resolution: If the peaks are not baseline separated (Rs < 1.5), proceed with the optimization strategies outlined in the troubleshooting section.
-
Change Organic Modifier: If resolution is still poor, switch the mobile phase to methanol/water and re-optimize the composition.
-
Implement a Gradient: If an isocratic method is insufficient, develop a shallow gradient (e.g., starting from 50% organic and increasing to 70% over 15-20 minutes).
-
Change Stationary Phase: If resolution remains inadequate, switch to a phenyl-hexyl or biphenyl column and repeat the scouting and optimization steps.
-
Visualizations
Caption: Factors influencing HPLC resolution.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Stationary Phases for Green Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Tetramethyl benzene-1,2,4,5-tetracarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biotage.com [biotage.com]
- 7. Isodurene - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Disposal of 1,2,3,5-Tetramethylbenzene Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 1,2,3,5-Tetramethylbenzene (also known as isodurene) waste.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and disposal of this compound waste in a laboratory setting.
| Issue | Possible Cause | Solution |
| Accidental mixing of this compound waste with strong oxidizing agents (e.g., nitric acid, permanganates). | Inadequate waste segregation. | Immediate Action: 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to neutralize or handle the mixture. Vigorous, potentially explosive reactions can occur with strong oxidizing agents.[1][2][3] |
| Uncertainty about the correct waste container for this compound. | Unclear institutional guidelines or lack of familiarity with chemical properties. | 1. Consult your institution's chemical hygiene plan and waste disposal guidelines. 2. If guidelines are unclear, contact your EHS department. 3. As a general rule, collect in a designated, properly labeled, non-reactive container (e.g., glass or polyethylene) for non-halogenated organic solvent waste. Ensure the container is tightly sealed.[4] |
| A small spill of this compound occurs in the laboratory. | Accidental mishandling during transfer or use. | 1. Isolate the area: Restrict access to the spill site. 2. Ensure proper ventilation: Work in a well-ventilated area or a fume hood. 3. Wear appropriate PPE: At a minimum, this includes nitrile gloves, safety glasses, and a lab coat.[5] 4. Contain the spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to absorb the liquid.[2] 5. Collect the waste: Carefully scoop the absorbent material into a designated hazardous waste container. 6. Decontaminate the area: Wipe the spill area with a cloth dampened with a mild detergent and water. 7. Dispose of all materials: All contaminated materials (absorbent, gloves, cloths) must be disposed of as hazardous waste. |
| Visible residue or odor remains after cleaning a this compound spill. | Incomplete decontamination. | 1. Repeat the decontamination procedure, ensuring the entire affected area is thoroughly wiped. 2. For persistent odors, increase ventilation to the area. 3. If the odor persists, contact your EHS department for further guidance. |
| Disposal of contaminated lab equipment (e.g., glassware, stir bars). | Routine experimental use. | 1. Gross Decontamination: Rinse the equipment with a suitable organic solvent (e.g., acetone (B3395972), ethanol) to remove the bulk of the this compound. Collect this rinse solvent as hazardous waste. 2. Washing: Wash the equipment with a laboratory detergent and water. 3. Final Rinse: Rinse with deionized water. 4. Drying: Allow the equipment to air dry completely before reuse or storage. For disposal of the equipment itself, follow institutional guidelines for chemically contaminated solid waste. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid and can irritate the skin, eyes, and respiratory tract.[1][6] It is also harmful if swallowed.[3] Vigorous reactions, sometimes amounting to explosions, can occur if it comes into contact with strong oxidizing agents.[1][2][3]
Q2: What personal protective equipment (PPE) should I wear when handling this compound waste?
A2: At a minimum, you should wear a lab coat, nitrile gloves, and safety goggles.[5] If there is a risk of splashing, a face shield should also be worn. All handling of open containers should be done in a well-ventilated area or a chemical fume hood.
Q3: Can I dispose of small amounts of this compound down the drain?
A3: No. This compound is nearly insoluble in water and is considered a regulated hazardous waste.[4][7] It must not be disposed of down the sanitary sewer.
Q4: How should I label a waste container for this compound?
A4: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").[4] Follow your institution's specific labeling requirements.
Q5: Can I mix this compound waste with other organic solvents?
A5: this compound is a non-halogenated aromatic solvent. It can generally be mixed with other compatible non-halogenated organic solvents such as toluene, xylene, hexane, acetone, and ethanol.[4] However, it is crucial to avoid mixing it with halogenated solvents or any incompatible chemicals, especially strong oxidizing agents.[1][2][3] Always consult your institution's waste management guidelines for specific instructions on solvent compatibility.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Camphor-like[1] |
| Boiling Point | 198 °C (388 °F)[7] |
| Melting Point | -23.7 °C (-10.7 °F)[7] |
| Flash Point | 63.3 °C (145.9 °F)[7] |
| Density | 0.89 g/cm³[7] |
| Vapor Pressure | 0.498 mmHg at 25 °C[8][9] |
| Solubility in Water | 27.9 mg/L (nearly insoluble)[7] |
| Solubility in Organic Solvents | Soluble in alcohol and ether[1][7] |
Experimental Protocols
Protocol 1: Collection and Segregation of this compound Waste
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are suitable. The container must have a secure, tight-fitting lid.
-
Labeling: Before adding any waste, label the container with "Hazardous Waste," "this compound," and any other institutional-required hazard warnings.
-
Waste Collection:
-
Perform all transfers of waste in a well-ventilated area or a chemical fume hood.
-
Carefully pour the this compound waste into the designated container, avoiding splashes.
-
If mixing with other compatible non-halogenated solvents, add them slowly to the container.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is away from sources of ignition and incompatible chemicals.
-
-
Disposal Request: When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
Protocol 2: Decontamination of Glassware Contaminated with this compound
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue.
-
Collect Rinse: Collect the rinse solvent in a designated hazardous waste container for non-halogenated organic solvents.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.
-
Water Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely on a drying rack or in a drying oven.
Visualizations
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Caption: Step-by-step response procedure for a small laboratory spill of this compound.
References
- 1. This compound | 527-53-7 [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. louisville.edu [louisville.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isodurene - Wikipedia [en.wikipedia.org]
- 8. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,5-Tetramethylbenzene (Isodurene)
Welcome to the technical support center for the synthesis of 1,2,3,5-Tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing this compound?
A1: Industrially, this compound (Isodurene) is often isolated from the reformed fractions of oil refineries.[1] For laboratory and dedicated industrial synthesis, the most common methods include the Friedel-Crafts methylation of more substituted benzenes like toluene, xylenes, or trimethylbenzenes.[1][2] A classic laboratory preparation involves the Grignard reaction of mesityl bromide followed by alkylation with dimethyl sulfate.[1]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: The primary challenges in scaling up are controlling selectivity and managing byproducts. The Friedel-Crafts alkylation, a common method, is prone to several issues:
-
Polyalkylation: The initial product, isodurene, can be more reactive than the starting material, leading to the formation of penta- and hexamethylbenzene.[3][4]
-
Isomer Formation: The reaction can produce a mixture of tetramethylbenzene isomers, including durene (1,2,4,5-) and prehnitene (1,2,3,4-), which can be difficult to separate due to similar boiling points.[5][6]
-
Carbocation Rearrangement: Although less of an issue with simple methylation, rearrangements can lead to undesired isomers when using larger alkyl groups.[3][4]
-
Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent side reactions and charring.[3]
Q3: How can the formation of unwanted isomers like durene and prehnitene be minimized?
A3: Minimizing isomer formation is key to achieving high purity. Strategies include:
-
Catalyst Selection: Using shape-selective catalysts, such as certain zeolites (e.g., ZSM-5), can favor the formation of a specific isomer.[7]
-
Reaction Conditions: Optimizing temperature and pressure is crucial. For instance, isomerization reactions can be performed to convert isodurene and prehnitene into durene, which can then be separated by crystallization.[5][8]
-
Alternative Routes: Friedel-Crafts acylation followed by a reduction (like Clemmensen or Wolff-Kishner) can prevent carbocation rearrangements that lead to isomer mixtures, though this is a longer process.[3][9]
Q4: What are the most effective methods for purifying this compound from its isomers?
A4: The separation of tetramethylbenzene isomers is challenging due to their close boiling points. The most effective techniques are:
-
Fractional Distillation: This is a common method but requires a highly efficient column to separate components with boiling points that are very close.[10]
-
Crystallization: This technique is particularly effective for removing durene (1,2,4,5-tetramethylbenzene), which has a significantly higher melting point (79.2 °C) compared to isodurene (-23.7 °C) and prehnitene (-6.3 °C).[5][6] The crude mixture can be cooled to crystallize out the durene, which is then filtered off.[2]
-
Preparative Chromatography: Techniques like preparative gas chromatography (pGC) or high-performance liquid chromatography (HPLC) can provide high-purity separation, especially for laboratory-scale syntheses.[10][11]
Troubleshooting Guide for Synthesis Scale-Up
This guide addresses specific issues that may arise during the Friedel-Crafts methylation route for synthesizing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated.[12] 2. Deactivated Substrate: The aromatic starting material may contain impurities or deactivating groups.[12] 3. Low Reaction Temperature: The activation energy for the reaction may not be met.[3] | 1. Use fresh, anhydrous Lewis acid catalyst and ensure all glassware and solvents are completely dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[12] 2. Purify the starting aromatic compound (e.g., pseudocumene) by distillation before use. 3. Gradually increase the reaction temperature while monitoring the reaction progress via TLC or GC. |
| Formation of Multiple Isomers | 1. Lack of Regioselectivity: The reaction conditions may favor thermodynamic product distribution, leading to a mix of isomers. 2. Isomerization: The catalyst and conditions may promote the isomerization of the desired product into other tetramethylbenzene isomers.[8] | 1. Employ a shape-selective zeolite catalyst to direct the alkylation to the desired position.[7] 2. Lower the reaction temperature to favor kinetic control, which may improve selectivity for a specific isomer. 3. If durene is the primary isomeric byproduct, it can be removed via crystallization due to its high melting point.[5] |
| Significant Polyalkylation Products (Penta- and Hexamethylbenzene) | The mono-alkylated product (tetramethylbenzene) is often more nucleophilic and reactive than the starting trimethylbenzene, leading to further alkylation.[3][4] | Use a large excess of the aromatic substrate (e.g., 3-5 fold excess of pseudocumene relative to the methylating agent). This increases the probability that the electrophile will react with the starting material instead of the product.[3] |
| Reaction Mixture Chars or Darkens | 1. Reaction is Too Vigorous: The reaction is highly exothermic, and poor temperature control can lead to decomposition and polymerization.[3] 2. Localized Overheating: Poor mixing or too rapid addition of reagents can create "hot spots" in the reactor.[13] | 1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath or a cooling system to dissipate heat effectively. 3. Ensure efficient and vigorous stirring, especially in larger vessels, to maintain a homogenous temperature.[13] |
| Difficulties in Product Purification | 1. Close Boiling Points of Isomers: Isodurene, prehnitene, and other byproducts have very similar boiling points, making simple distillation ineffective.[6][10] 2. Residual Catalyst: Aluminum salts from the workup can contaminate the product.[13] | 1. Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). 2. For high purity, preparative GC or HPLC may be necessary.[10] 3. During the workup, thoroughly wash the organic layer with dilute acid and then water to remove all traces of the catalyst before distillation.[13] |
Data Presentation
Table 1: Physical Properties of Tetramethylbenzene Isomers
This table highlights the differences in physical properties that can be exploited for purification.
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Isodurene | This compound | 527-53-7 | -23.7[1] | 198[1] |
| Prehnitene | 1,2,3,4-Tetramethylbenzene | 488-23-3 | -6.3[6] | 205.1[6] |
| Durene | 1,2,4,5-Tetramethylbenzene (B166113) | 95-93-2 | 79.2[6] | 196.8[6] |
Table 2: Typical Reaction Parameters for Friedel-Crafts Methylation of Pseudocumene
These are starting parameters and may require optimization based on specific laboratory conditions and scale.
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 1,2,4-Trimethylbenzene (B165218) (Pseudocumene) | Commercially available and a direct precursor. |
| Alkylating Agent | Methyl Chloride (gas) or Methyl Iodide | Methyl chloride is common industrially; methyl iodide is often used in lab settings. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong and common Lewis acid for this reaction.[2] |
| Molar Ratio (Pseudocumene:Alkylating Agent) | 3:1 to 5:1 | A large excess of pseudocumene minimizes polyalkylation.[3] |
| Temperature | 0 - 10 °C (for reagent addition) | Controls the exothermic reaction and reduces side products. |
| Reaction Time | 2 - 6 hours | Monitor by GC or TLC to determine completion. |
| Workup | Quench with ice/water, followed by acid wash | Decomposes the catalyst and removes inorganic salts.[2][3] |
| Expected Yield | 50 - 70% | Yields can vary significantly based on conditions and selectivity. |
Experimental Protocols
Protocol: Friedel-Crafts Methylation of 1,2,4-Trimethylbenzene (Pseudocumene)
This protocol describes a general laboratory-scale synthesis. All operations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Iodide
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric Acid (dilute, ~1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler or scrubbing system. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: In the dropping funnel, add a solution of 1,2,4-trimethylbenzene (3.0 equivalents) dissolved in anhydrous dichloromethane. Add this solution dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Alkylating Agent Addition: In the dropping funnel, place methyl iodide (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane. Add the methyl iodide solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by taking aliquots and analyzing them by GC or TLC.
-
Workup (Quenching): Once the reaction is complete, cool the flask back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a beaker filled with crushed ice and a small amount of concentrated HCl.[12] This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification:
-
Crystallization: Cool the crude oil in a freezer (-20 °C). If a solid forms (primarily durene), filter it off while cold.
-
Distillation: Purify the remaining liquid by fractional distillation under reduced pressure to isolate the this compound fraction.
-
Mandatory Visualizations
Caption: Diagram 1: A generalized experimental workflow for the Friedel-Crafts alkylation synthesis of this compound.
Caption: Diagram 2: A decision tree for troubleshooting low product yield in the synthesis of this compound.
Caption: Diagram 3: Relationship between starting materials, the desired product, and common byproducts in the synthesis.
References
- 1. Isodurene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP1460051A2 - Process for the production of mesitylene and durene - Google Patents [patents.google.com]
- 6. CN1235145A - Process for producing 1,2,4,5-tetramethylbenzene - Google Patents [patents.google.com]
- 7. WO2000039057A1 - Selective pseudocumene production by xylene methylation - Google Patents [patents.google.com]
- 8. US3636177A - Process for producing durene - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1,2,3,5-Tetramethylbenzene (Isodurene)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,5-tetramethylbenzene (isodurene). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems you may encounter during your experiments.
Isomerization and Disproportionation Reactions
Q1: I am observing low conversion of this compound during isomerization. What are the potential causes and solutions?
A1: Low conversion in the isomerization of this compound can be attributed to several factors:
-
Catalyst Deactivation: The most common cause is the deactivation of the zeolite catalyst. This can happen through:
-
Insufficient Reaction Temperature: Isomerization reactions are temperature-dependent. Ensure your reaction temperature is within the optimal range for the specific zeolite catalyst you are using. For many zeolite catalysts, this is typically above 400°C.
-
Inappropriate Catalyst Selection: The choice of zeolite is crucial. Large-pore zeolites like HY and Hβ tend to favor disproportionation, while medium-pore zeolites like HZSM-5 are often more selective for isomerization, though sometimes with lower conversion.[3] The SiO2/Al2O3 ratio also plays a role, with higher ratios generally favoring isomerization.[4]
Troubleshooting Steps:
-
Catalyst Regeneration: If coking is suspected, a regeneration procedure can be performed. This typically involves a carefully controlled burn-off of the coke in air or an inert gas containing a small percentage of oxygen.[5] For deactivation by poisoning, washing with a solvent like benzene (B151609) at elevated temperatures may be effective.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments and analyze the product mixture at each stage to find the optimal conversion without promoting excessive side reactions.
-
Review Catalyst Choice: If the issue persists, consider screening other zeolite catalysts with different pore sizes and acidities.
Q2: My isomerization reaction is producing a high amount of disproportionation products (trimethylbenzenes and pentamethylbenzene). How can I improve selectivity towards the desired isomer?
A2: High levels of disproportionation are a common challenge. Here’s how to address it:
-
Catalyst Pore Size: Large-pore zeolites (e.g., HY, Hβ) have larger internal spaces that can accommodate the bulkier transition states required for disproportionation.[3] Switching to a medium-pore zeolite like ZSM-5 can sterically hinder the formation of these transition states, thus favoring isomerization.
-
SiO2/Al2O3 Ratio: Zeolites with a lower SiO2/Al2O3 ratio have a higher density of strong acid sites, which can promote disproportionation.[4] Using a catalyst with a higher silica-to-alumina ratio can increase selectivity for isomerization.
-
Reaction Temperature and Contact Time: Higher temperatures and longer contact times can favor the thermodynamically more stable disproportionation products. Optimizing these parameters by running the reaction at the lowest temperature that gives reasonable conversion and reducing the contact time can improve isomerization selectivity.
Q3: The catalyst is deactivating rapidly. What are the primary causes and how can I mitigate this?
A3: Rapid catalyst deactivation is often due to coking or poisoning.
-
Coke Formation: This is a common issue in hydrocarbon processing over acidic catalysts. The rate of coke formation can be influenced by:
-
High Reaction Temperature: Can accelerate coking.
-
Feedstock Composition: The presence of olefins or other highly reactive species can be coke precursors.
-
-
Catalyst Poisoning: Trace impurities in the feedstock can have a significant impact. Oxygenated compounds like alcohols, aldehydes, and carboxylic acids can strongly bind to the active sites.[1][2]
Mitigation Strategies:
-
Feedstock Purification: Ensure the this compound feed is of high purity and free from moisture and other potential poisons.
-
Optimize Reaction Conditions: Operate at the lowest effective temperature and consider co-feeding a diluent like benzene or toluene, which can sometimes suppress side reactions and coking.[6]
-
Catalyst Modification: Modifying the zeolite, for instance by coating the external surface with an inert material like silica, can sometimes reduce non-selective reactions that lead to coke formation on the outer surface of the catalyst crystals.
Friedel-Crafts Alkylation Reactions
Q1: I am attempting a Friedel-Crafts alkylation of this compound, but the yield is very low.
A1: Low yields in Friedel-Crafts alkylation can stem from several issues:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst.
-
Substrate Deactivation: While this compound is an activated ring, the presence of any deactivating groups on the aromatic substrate will inhibit the reaction.
-
Insufficient Catalyst Loading: Ensure an adequate molar ratio of the Lewis acid catalyst to the alkylating agent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Substrate Purity: Check the purity of your this compound.
-
Optimize Catalyst Amount: Experiment with slightly increasing the catalyst loading.
Q2: My Friedel-Crafts alkylation is producing a mixture of isomers and poly-alkylated products. How can I improve the selectivity?
A2: This is a classic challenge with Friedel-Crafts alkylation.
-
Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to further alkylation.
-
Carbocation Rearrangement: The alkyl carbocation formed from the alkyl halide and Lewis acid can rearrange to a more stable carbocation, leading to the formation of an isomeric product.
Solutions:
-
Control Stoichiometry: Use a large excess of the aromatic substrate (this compound) relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the alkylated product.
-
Use Friedel-Crafts Acylation Followed by Reduction: To avoid carbocation rearrangement, you can perform a Friedel-Crafts acylation, which forms a stable acylium ion that does not rearrange. The resulting ketone can then be reduced to the desired alkyl group.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor polyalkylation and rearrangement reactions.
Quantitative Data Presentation
The following tables summarize typical performance data for catalysts in reactions analogous to those involving this compound.
Table 1: Isomerization and Disproportionation of Trimethylbenzenes over Zeolite Catalysts
| Catalyst | Reactant | Temperature (°C) | Conversion (%) | Isomerization Selectivity (%) | Disproportionation Selectivity (%) | Reference |
| HZSM-5 | 1,2,4-TMB | 400 | Low | ~90 | Low | [4] |
| HY | 1,3,5-TMB | 400-500 | High | Lower | Higher | [3] |
| Hβ | 1,3,5-TMB | 400-500 | High | Lower | Higher | [3] |
| CeX₁₀ (modified NaX) | 1,2,4-TMB + Toluene | 450 | 44.96 (Toluene) | - | 55.13 (Xylene) | [7] |
Table 2: Friedel-Crafts Alkylation of Benzene with Ethylene over Zeolite Catalysts
| Catalyst | Temperature (°C) | Benzene:Ethylene Molar Ratio | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | Reference |
| BXE ALKCAT (ZSM-5/Kaolinite) | 450 | 1:1 | High | ~85.5 | [8] |
| BXE ALKCAT (ZSM-5/Kaolinite) | 300 | 1:1 | Lower | ~73.0 | [8] |
Experimental Protocols
Protocol 1: Isomerization of this compound using a Zeolite Catalyst in a Fixed-Bed Reactor
Materials:
-
This compound (Isodurene), high purity
-
Zeolite catalyst (e.g., HZSM-5), calcined
-
High-purity nitrogen or argon gas
-
Quartz wool
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: Calcine the zeolite catalyst in a furnace under a flow of dry air at 500-550°C for 4-6 hours to remove any adsorbed water and organic templates.
-
Reactor Loading: Pack a fixed-bed reactor with a known amount of the calcined zeolite catalyst, using quartz wool plugs to hold the catalyst bed in place.
-
System Purge: Assemble the reactor in the experimental setup and purge the system with an inert gas (nitrogen or argon) for at least one hour to remove air and moisture.
-
Reaction Start-up: Heat the reactor to the desired reaction temperature (e.g., 400-450°C) under a continuous flow of the inert gas.
-
Reactant Feed: Introduce the this compound into the reactor at a controlled flow rate using a syringe pump. The reactant is vaporized and carried over the catalyst bed by the inert gas.
-
Product Collection and Analysis: The reactor effluent is passed through a condenser to collect the liquid products. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion and selectivity.[8]
Protocol 2: Catalyst Regeneration (for Zeolites Deactivated by Coking)
Materials:
-
Deactivated zeolite catalyst
-
Dry air or a mixture of nitrogen and oxygen
-
Furnace or reactor with temperature control
Procedure:
-
Purge with Inert Gas: With the deactivated catalyst in the reactor, purge the system with nitrogen gas at a low flow rate to remove any residual hydrocarbons.
-
Controlled Oxidation: Gradually heat the reactor to a temperature of 450-550°C under the nitrogen flow. Once the temperature is stable, slowly introduce a controlled amount of air or a nitrogen/oxygen mixture into the gas stream.[5] The oxygen concentration should be kept low initially (e.g., 1-2%) to avoid a rapid temperature rise due to the exothermic combustion of coke.
-
Hold at Temperature: Maintain the temperature and oxygen flow until the coke burn-off is complete, as indicated by the cessation of CO₂ formation in the off-gas (if monitored) or for a predetermined time (e.g., 4-6 hours).
-
Final Purge: Once regeneration is complete, switch back to a pure nitrogen flow and cool the reactor down. The catalyst is now ready for reuse.
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for Zeolite-Catalyzed Isomerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 6. US3636177A - Process for producing durene - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Spectroscopic Differentiation of Tetramethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The three structural isomers of tetramethylbenzene—1,2,3,4-tetramethylbenzene (prehnitene), 1,2,3,5-tetramethylbenzene (isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (durene)—present a unique analytical challenge due to their identical chemical formulas (C₁₀H₁₄) and molecular weights. Distinguishing these isomers is crucial in various fields, including organic synthesis, materials science, and drug development, where isomeric purity can significantly impact material properties and biological activity. This guide provides a comprehensive comparison of how different spectroscopic techniques can be employed to effectively differentiate between these isomers, supported by experimental data and detailed protocols.
The key to distinguishing these isomers lies in their molecular symmetry. Durene is the most symmetrical, belonging to the D₂h point group. Isodurene has C₂ᵥ symmetry, while prehnitene possesses the lowest symmetry of the three, C₂ᵥ. These differences in symmetry give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating the tetramethylbenzene isomers by analyzing the chemical environment of the protons. The number of distinct proton signals and their splitting patterns are directly related to the symmetry of the molecule.
Due to its high symmetry, durene (1,2,4,5-tetramethylbenzene) exhibits the simplest ¹H NMR spectrum. All twelve methyl protons are chemically equivalent, and the two aromatic protons are also equivalent. This results in two sharp singlet peaks.
Isodurene (this compound), with its lower symmetry, shows three distinct signals for the methyl protons and two signals for the aromatic protons.
Prehnitene (1,2,3,4-tetramethylbenzene) also displays three separate signals for the methyl protons. However, its two aromatic protons are adjacent and magnetically non-equivalent, leading to an AB quartet, a distinct splitting pattern that readily distinguishes it from the other two isomers.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| Durene | 6.90 (s, 2H) | 2.22 (s, 12H) |
| Isodurene | 6.85 (s, 1H), 6.78 (s, 2H) | 2.25 (s, 6H), 2.15 (s, 3H), 2.12 (s, 3H) |
| Prehnitene | 6.95 (d, J=7.5 Hz, 1H), 6.88 (d, J=7.5 Hz, 1H) | 2.28 (s, 6H), 2.20 (s, 6H) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to ¹H NMR, ¹³C NMR spectroscopy distinguishes the isomers based on the number of unique carbon environments, which is again dictated by molecular symmetry.
Durene , with its high symmetry, shows only three signals in its ¹³C NMR spectrum: one for the four equivalent methyl carbons, one for the two equivalent protonated aromatic carbons, and one for the four equivalent substituted aromatic carbons.
Isodurene exhibits more signals due to its lower symmetry, with three distinct methyl carbon signals and four aromatic carbon signals.
Prehnitene also shows a greater number of signals than durene, with three methyl carbon signals and three aromatic carbon signals.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| Durene | 134.0, 131.5, 129.8 | 19.1 |
| Isodurene | 136.2, 133.5, 130.4, 128.9 | 20.8, 19.9, 15.0 |
| Prehnitene | 134.8, 132.7, 127.5 | 20.2, 15.7, 14.9 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. The selection rules for IR and Raman spectroscopy are complementary. Vibrational modes that cause a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. For centrosymmetric molecules like durene, the rule of mutual exclusion applies, meaning that vibrational modes are either IR- or Raman-active, but not both. This provides a powerful method for its identification.
The IR spectra of all three isomers will show characteristic C-H stretching vibrations for both aromatic (around 3000-3100 cm⁻¹) and methyl groups (around 2850-2970 cm⁻¹), as well as C=C stretching vibrations in the aromatic ring (around 1450-1600 cm⁻¹).[1] However, the exact positions and number of bands in the fingerprint region (below 1500 cm⁻¹) will differ significantly due to the different symmetries. Durene's high symmetry leads to a simpler spectrum compared to the more complex spectra of isodurene and prehnitene.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-C skeletal vibrations, which are often weak in the IR spectrum. The differences in the Raman spectra of the three isomers will be evident in the number and positions of the bands, reflecting their distinct molecular symmetries.
Table 3: Key Differentiating Vibrational Spectroscopy Features
| Isomer | IR Spectroscopy Highlights | Raman Spectroscopy Highlights |
| Durene | Simpler spectrum due to high symmetry. Obeys the rule of mutual exclusion with Raman. | Strong, characteristic symmetric ring breathing modes. Obeys the rule of mutual exclusion with IR. |
| Isodurene | More complex spectrum than durene with a larger number of absorption bands. | More complex spectrum than durene. |
| Prehnitene | Most complex spectrum of the three isomers due to the lowest symmetry. | Most complex spectrum of the three isomers. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions. The position (λmax) and intensity of these absorption bands are influenced by the substitution pattern on the benzene ring. While the UV-Vis spectra of the tetramethylbenzene isomers are broadly similar, subtle differences in their absorption maxima and fine structure can be used for differentiation.
Table 4: Comparative UV-Vis Absorption Maxima (λmax)
| Isomer | λmax (nm) |
| Durene | ~275, ~268 |
| Isodurene | ~274, ~266 |
| Prehnitene | ~272, ~265[2] |
Note: λmax values are approximate and can be influenced by the solvent.
Experimental Protocols
Accurate spectroscopic analysis relies on standardized experimental procedures. Below are general protocols for the analysis of tetramethylbenzene isomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetramethylbenzene isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 220 ppm
-
Proton decoupling: Broadband decoupling should be applied.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a small drop of the neat liquid tetramethylbenzene isomer between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Background Correction: Record a background spectrum of the empty sample compartment before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass vial or NMR tube.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Acquisition:
-
Laser power: Adjust to avoid sample heating or degradation (typically 50-200 mW).
-
Integration time: 1-10 seconds.
-
Number of accumulations: 10-20.
-
Spectral range: 200-3200 cm⁻¹.
-
-
Data Processing: Perform baseline correction to remove any fluorescence background.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the tetramethylbenzene isomer in a UV-transparent solvent such as hexane (B92381) or ethanol. A typical concentration is in the range of 0.1-1 mg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualization of the Differentiation Workflow
The logical process for differentiating the tetramethylbenzene isomers using the discussed spectroscopic techniques can be visualized as a workflow diagram.
Caption: Workflow for Spectroscopic Differentiation of Tetramethylbenzene Isomers.
Conclusion
The spectroscopic differentiation of prehnitene, isodurene, and durene is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing clear and unambiguous identification based on the number of signals and splitting patterns, which are a direct consequence of each isomer's unique molecular symmetry. Vibrational spectroscopy, including IR and Raman, offers excellent confirmatory data, with the simplicity of the spectra and the rule of mutual exclusion being key identifiers for the highly symmetric durene. UV-Vis spectroscopy provides supportive evidence through subtle shifts in absorption maxima. By employing the methodologies outlined in this guide, researchers can confidently distinguish between these tetramethylbenzene isomers, ensuring the purity and identity of their materials for subsequent applications.
References
A Comparative Analysis of the Reactivity of Tetramethylbenzene Isomers
A deep dive into the reactivity of durene, isodurene, and prehnitene in key chemical transformations, providing researchers, scientists, and drug development professionals with essential data for synthetic strategy and process optimization.
The three structural isomers of tetramethylbenzene—1,2,4,5-tetramethylbenzene (durene), 1,2,3,5-tetramethylbenzene (isodurene), and 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene)—exhibit distinct reactivity profiles in fundamental organic reactions. These differences, primarily governed by electronic and steric effects arising from the specific arrangement of the four methyl groups on the benzene (B151609) ring, have significant implications for their application in chemical synthesis. This guide provides a comparative study of their reactivity in electrophilic aromatic substitution (specifically nitration and halogenation) and side-chain oxidation, supported by experimental data and detailed protocols.
Electrophilic Aromatic Substitution: A Tale of Activation and Steric Hindrance
The four electron-donating methyl groups on the benzene ring render all tetramethylbenzene isomers highly activated towards electrophilic aromatic substitution. However, the substitution pattern and relative reaction rates are intricately influenced by the interplay between the activating effect of the methyl groups and the steric hindrance they impose.
Nitration
The nitration of tetramethylbenzenes showcases their high reactivity. Both durene and prehnitene are so reactive that their nitration in sulfuric acid proceeds at the encounter rate, meaning the reaction rate is limited only by the frequency with which the reactant molecules collide in solution.[1] This high reactivity underscores the potent activating effect of the four methyl groups.
Table 1: Comparison of Reactivity in Mononitration
| Isomer | Structure | Available Positions for Nitration | Expected Major Mononitro Product(s) | Relative Reactivity |
| Durene (1,2,4,5-Tetramethylbenzene) | 3, 6 | 3-Nitrodurene | Reacts at encounter rate[1] | |
| Isodurene (this compound) | 4, 6 | 4-Nitroisodurene, 6-Nitroisodurene | Highly reactive | |
| Prehnitene (1,2,3,4-Tetramethylbenzene) | 5, 6 | 5-Nitroprehnitene | Reacts at encounter rate[1] |
Note: Relative reactivity is based on qualitative descriptions from available literature. Quantitative rate constants for all three isomers under identical conditions are not available in the provided search results.
The exceptional reactivity of durene and prehnitene also implies that dinitration can be a significant side reaction, even under carefully controlled conditions.[1] The deactivating effect of the first nitro group is less pronounced in these highly activated systems compared to benzene. For instance, nitrodurene and nitroprehnitene are only about 20 and 41 times less reactive than their parent hydrocarbons, respectively, a stark contrast to the approximately 10⁸-fold deactivation of nitrobenzene (B124822) compared to benzene.[1]
Halogenation
Similar to nitration, halogenation of tetramethylbenzene isomers is a facile process. The reaction proceeds via electrophilic aromatic substitution, where a halogen (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst acts as the electrophile. The regioselectivity of halogenation is also governed by the positions of the methyl groups.
Due to the high activation of the ring, controlling the degree of halogenation can be challenging, and polyhalogenated products may be formed. The relative rates of halogenation are expected to follow a similar trend to nitration, with all isomers being highly reactive.
Table 2: Expected Regioselectivity in Monochlorination
| Isomer | Structure | Available Positions for Chlorination | Expected Major Monochloro Product(s) |
| Durene (1,2,4,5-Tetramethylbenzene) | 3, 6 | 3-Chlorodurene | |
| Isodurene (this compound) | 4, 6 | 4-Chloroisodurene, 6-Chloroisodurene | |
| Prehnitene (1,2,3,4-Tetramethylbenzene) | 5, 6 | 5-Chloroprehnitene |
Note: Specific comparative rate data for the halogenation of the three isomers is not available in the provided search results. The expected products are based on the principles of electrophilic aromatic substitution.
Side-Chain Oxidation: The Importance of Benzylic Hydrogens
The reactivity of the methyl side chains of tetramethylbenzene isomers towards oxidation provides another avenue for comparative analysis. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains on a benzene ring to carboxylic acids, provided that the benzylic carbon (the carbon atom attached to the ring) bears at least one hydrogen atom. All three tetramethylbenzene isomers fulfill this requirement.
Table 3: Reactivity in Side-Chain Oxidation
| Isomer | Structure | Presence of Benzylic Hydrogens | Product of Exhaustive Oxidation |
| Durene (1,2,4,5-Tetramethylbenzene) | Yes (12) | Pyromellitic acid | |
| Isodurene (this compound) | Yes (12) | Pyromellitic acid | |
| Prehnitene (1,2,3,4-Tetramethylbenzene) | Yes (12) | Pyromellitic acid |
Experimental Protocols
General Protocol for Mononitration of Tetramethylbenzenes
This protocol is a general guideline and may require optimization for each specific isomer to maximize the yield of the mononitrated product and minimize dinitration.
Materials:
-
Tetramethylbenzene isomer (durene, isodurene, or prehnitene)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the tetramethylbenzene isomer in a suitable solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the tetramethylbenzene isomer, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
General Protocol for Side-Chain Oxidation with Potassium Permanganate
Materials:
-
Tetramethylbenzene isomer
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or a suitable base
-
Sulfuric acid (for acidification)
-
Water
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the tetramethylbenzene isomer and a solution of sodium carbonate in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with dilute sulfuric acid until it is acidic to litmus (B1172312) paper.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Visualizing Reaction Pathways
To better understand the logical flow of the synthetic transformations discussed, the following diagrams illustrate the general experimental workflows.
References
A Comparative Guide to Gas Chromatography Retention Times of C10 Aromatic Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and identification of aromatic isomers are critical. This guide provides a comparative analysis of the gas chromatography (GC) retention behavior of various C10 aromatic isomers. The retention data, presented as Kovats retention indices, offers a standardized metric for comparing results across different systems. Detailed experimental protocols and a visual workflow are included to support the replication and adaptation of these methods.
Performance Comparison of C10 Aromatic Isomers
The separation of C10 aromatic isomers by gas chromatography is influenced by factors such as boiling point, molecular structure, and the polarity of the stationary phase. The following table summarizes the Kovats retention indices for several C10 aromatic isomers on a non-polar 100% dimethylpolysiloxane stationary phase, a common choice for hydrocarbon analysis.[1] Kovats retention indices provide a more stable comparison than absolute retention times, as they are normalized to the retention times of n-alkanes.[1]
| Compound | IUPAC Name | Average Kovats Index | Standard Deviation | Number of Sources |
| n-Butylbenzene | n-Butylbenzene | 1211 | ±1 | 7 |
| iso-Butylbenzene | (2-Methylpropyl)benzene | 1184 | ±1 | 7 |
| sec-Butylbenzene | (1-Methylpropyl)benzene | 1195 | ±1 | 7 |
| tert-Butylbenzene | (1,1-Dimethylethyl)benzene | 1159 | ±1 | 7 |
| p-Cymene | 1-Methyl-4-(1-methylethyl)benzene | 1274 | ±1 | 7 |
| o-Cymene | 1-Methyl-2-(1-methylethyl)benzene | 1287 | ±1 | 7 |
| m-Cymene | 1-Methyl-3-(1-methylethyl)benzene | 1256 | ±1 | 7 |
| 1,2-Diethylbenzene | 1,2-Diethylbenzene | 1238 | ±1 | 7 |
| 1,3-Diethylbenzene | 1,3-Diethylbenzene | 1221 | ±1 | 7 |
| 1,4-Diethylbenzene | 1,4-Diethylbenzene | 1222 | ±1 | 7 |
| 1,2,3,4-Tetramethylbenzene | 1,2,3,4-Tetramethylbenzene | 1344 | ±2 | 7 |
| 1,2,3,5-Tetramethylbenzene | This compound | 1307 | ±1 | 7 |
| 1,2,4,5-Tetramethylbenzene | 1,2,4,5-Tetramethylbenzene | 1313 | ±1 | 7 |
Data compiled from a study of C2-C13 hydrocarbons on 100% dimethylpolysiloxane columns.[1]
Experimental Protocols
The following is a representative experimental protocol for the analysis of C10 aromatic isomers using gas chromatography with mass spectrometry (GC-MS), based on common practices for analyzing aromatic hydrocarbons in complex mixtures.[2]
1. Sample Preparation:
-
For liquid samples such as petroleum distillates, prepare a solution in a volatile solvent like n-heptane at a concentration of approximately 1% (w/w).
-
Inject a small volume (e.g., 10 µL) of the prepared sample solution into the gas chromatograph.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph (GC): Agilent 6890 or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[2]
-
Inlet: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Temperatures:
-
Oven Temperature Program:
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of known standards or a reference library like the NIST Mass Spectral Library.
-
For quantitative analysis, use an internal standard method. A suitable internal standard would be a compound that is not present in the sample and elutes in a similar region to the analytes of interest.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of C10 aromatic isomers.
Caption: Workflow for the GC-MS analysis of C10 aromatic isomers.
References
A Comparative Guide to 1,2,3,5-Tetramethylbenzene and Durene as Ligands in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the field of organometallic chemistry, the choice of ligand is paramount in tuning the steric and electronic properties of a metal center, thereby influencing its stability, reactivity, and catalytic activity. Among the vast array of aromatic ligands, tetramethylbenzene isomers offer a subtle yet significant variation in their substitution patterns. This guide provides an objective comparison between 1,2,3,5-tetramethylbenzene (isodurene) and its more symmetric isomer, 1,2,4,5-tetramethylbenzene (B166113) (durene), when employed as η⁶-arene ligands in organometallic complexes.
Ligand Properties: A Tale of Two Isomers
This compound and durene share the same molecular formula (C₁₀H₁₄) but differ in the arrangement of their four methyl groups on the benzene (B151609) ring. This seemingly minor difference has significant implications for their coordination chemistry.
| Property | This compound (Isodurene) | 1,2,4,5-Tetramethylbenzene (Durene) |
| Symmetry | C₂ᵥ | D₂ₕ |
| Melting Point | -23.7 °C | 79.2 °C[1] |
| Boiling Point | 198 °C | 196-197 °C |
| Dipole Moment | Non-zero | Zero |
| ¹H NMR (CDCl₃, ppm) | 6.83 (s, 2H), 2.25 (s, 6H), 2.17 (s, 6H) | 6.91 (s, 2H), 2.22 (s, 12H) |
| ¹³C NMR (CDCl₃, ppm) | 135.5, 132.8, 128.9, 20.8, 19.9 | 134.3, 131.7, 19.1 |
The higher symmetry of durene results in a significantly higher melting point and a zero dipole moment, which can influence its solubility and packing in the solid state. The NMR spectra reflect this symmetry difference, with durene showing only two signals in both ¹H and ¹³C NMR, while the less symmetric isodurene displays three distinct signals.
Synthesis of Organometallic Complexes
The synthesis of η⁶-arene metal complexes with both isodurene and durene typically follows established routes for arene-metal complexation. A common method involves the reaction of the arene with a suitable metal precursor, such as a metal halide or carbonyl complex. For example, the synthesis of the dimeric ruthenium(II) complexes, which are versatile starting materials for a range of further derivatives, can be achieved by reacting the respective tetramethylbenzene with hydrated ruthenium(III) chloride.
References
Isodurene as an Internal Standard in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard is a critical step in developing robust and reliable quantitative analytical methods. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the results. This guide provides a comparative overview of isodurene (1,2,3,5-tetramethylbenzene) as a potential internal standard for quantitative analysis, particularly in gas chromatography (GC) applications. Due to a notable lack of direct comparative experimental data in peer-reviewed literature and application notes, this guide will establish a framework for evaluation based on the well-defined characteristics of ideal internal standards and compare isodurene to more commonly employed alternatives, such as deuterated aromatic compounds.
Principles of Internal Standard Selection
An effective internal standard should possess several key attributes:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample extraction, derivatization, and chromatography.
-
Purity: The internal standard must be of high purity to not introduce interferences.
-
Non-interference: It should not be naturally present in the sample matrix and its signal should be well-resolved from the analyte peaks.
-
Stability: The compound must be stable throughout the entire analytical process.
For techniques like gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled (e.g., deuterated) analogs of the analyte are considered the gold standard.[1] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring the most effective compensation for analytical variability.[1]
Performance Comparison: Isodurene vs. Alternative Internal Standards
While isodurene, as an aromatic hydrocarbon, is structurally related to analytes like benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), its use as an internal standard is not well-documented with quantitative performance data. In contrast, deuterated compounds such as toluene-d8 (B116792) and benzene-d6 (B120219) are frequently used and their performance characteristics are well-established.
| Internal Standard | Analyte(s) | Linearity (R²) | Precision (%RSD) | Average Recovery (%) | Remarks |
| Isodurene | BTEX, other alkylbenzenes | Data Not Available | Data Not Available | Data Not Available | Potentially suitable for GC-FID analysis of aromatic hydrocarbons due to structural similarity. Its volatility and chromatographic behavior would need to be thoroughly validated for specific applications. |
| Toluene-d8 | Toluene, Ethylbenzene, Xylenes | ≥ 0.995 | < 15% | 90 - 110% | A widely accepted internal standard for volatile aromatic compounds in GC-MS. Its retention time is very close to toluene, providing excellent correction for matrix effects.[2] |
| Benzene-d6 | Benzene | ≥ 0.995 | < 15% | 90 - 110% | Considered the most suitable internal standard for the quantification of benzene in GC-MS due to its near-identical chemical and physical properties.[3] |
| n-Alkanes (e.g., n-Tridecane) | Aromatic Hydrocarbons in Gasoline | Typically > 0.99 | < 5% | Not specified | Often used in the analysis of petroleum products with GC-FID, where the response of the detector is proportional to the carbon number.[4] |
Experimental Protocols
A detailed experimental protocol is essential for the successful implementation and validation of an internal standard in a quantitative method. Below is a general protocol for the analysis of volatile aromatic hydrocarbons using an internal standard with GC-MS.
Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution: Accurately prepare a stock solution of the chosen internal standard (e.g., Isodurene, Toluene-d8) in a high-purity solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1000 µg/mL.
-
Analyte Stock Solution: Prepare a stock solution containing the target aromatic hydrocarbon analytes at a known concentration in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to achieve a range of concentrations that bracket the expected sample concentrations. Spike each calibration standard with the internal standard stock solution to a constant final concentration.
-
Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the internal standard as used in the calibration standards. Perform any necessary extraction or dilution steps.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for the separation of aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is typically used. For enhanced sensitivity and selectivity, operate the MS in Selected Ion Monitoring (SIM) mode.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
SIM Ions: Monitor characteristic ions for each analyte and the internal standard.
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Linear Regression: Apply a linear regression to the calibration curve data. A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.
-
Quantification: Analyze the prepared samples using the same GC-MS method. Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram. Determine the concentration of the analyte in the sample by using the equation from the linear regression of the calibration curve.
Visualization of Workflows and Relationships
To clarify the experimental and logical processes, the following diagrams are provided.
Experimental workflow for quantitative analysis using an internal standard.
Logical relationship of an internal standard in correcting for analytical variability.
Conclusion
The use of an internal standard is indispensable for achieving accurate and precise results in quantitative chromatography. While isodurene is chemically similar to many volatile aromatic compounds and could theoretically serve as an internal standard, the lack of available performance data makes it a less conventional choice compared to well-validated deuterated standards like toluene-d8 and benzene-d6. For methods utilizing mass spectrometry, deuterated internal standards remain the superior option, providing the most effective correction for analytical variability. When developing a new quantitative method, it is imperative to perform a thorough validation to ensure that the chosen internal standard, whether it be isodurene or an alternative, meets the required performance criteria for linearity, accuracy, precision, and selectivity within the specific sample matrix of interest.
References
Navigating the Challenge of Cross-Reactivity: A Guide for Sensing 1,2,3,5-Tetramethylbenzene
A critical challenge in the development of chemical sensors for specific volatile organic compounds (VOCs) is managing cross-reactivity, where sensors respond to structurally similar but distinct molecules. This guide provides a comparative overview of the principles and challenges associated with the cross-reactivity of 1,2,3,5-tetramethylbenzene (isodurene) in chemical sensing applications. While direct comparative experimental data for this compound is limited in publicly available research, this document outlines the fundamental concepts, common sensor technologies, and generalized experimental protocols for evaluating sensor performance against this and other aromatic VOCs.
For researchers, scientists, and professionals in drug development, understanding the nuances of sensor selectivity is paramount for accurate and reliable detection of airborne analytes. This guide will delve into the factors influencing cross-reactivity and present a framework for assessing it, drawing parallels from more extensively studied benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) compounds.
Understanding Cross-Reactivity in Aromatic VOC Sensing
Cross-reactivity in chemical sensors arises from the non-specific interaction between the sensor's active material and the target analyte. For aromatic compounds like this compound and its isomers (durene and prehnitene), as well as other methylated benzenes (xylenes, trimethylbenzenes), the similarities in their chemical structure—specifically the benzene ring and methyl group substitutions—make them prone to inducing responses in the same sensor.
Key factors influencing cross-reactivity include:
-
Molecular Structure and Functional Groups: The number and position of methyl groups on the benzene ring affect the molecule's size, shape, and electron density, influencing its interaction with the sensor surface.
-
Volatility and Vapor Pressure: Compounds with similar vapor pressures can be present in the gas phase at comparable concentrations, increasing the likelihood of co-detection.
-
Sensor Material: The choice of sensing material (e.g., metal oxide, polymer, quartz crystal) dictates the primary interaction mechanism (e.g., adsorption, absorption, catalytic reaction) and its inherent selectivity.
Comparison of Common Chemical Sensor Technologies
Several types of chemical sensors are employed for VOC detection, each with its own set of advantages and limitations regarding selectivity.
| Sensor Type | Principle of Operation | Typical Sensitivity | Selectivity | Response Time |
| Metal-Oxide Semiconductor (MOS) | Change in electrical resistance upon gas adsorption and reaction on a heated metal-oxide surface. | ppb to ppm | Low to Moderate | Seconds to Minutes |
| Quartz Crystal Microbalance (QCM) | Change in resonance frequency of a piezoelectric quartz crystal due to mass loading from gas absorption onto a coated surface. | ppb to ppm | Moderate to High (Coating Dependent) | Seconds to Minutes |
| Electrochemical Sensors | Generation of an electrical signal through an electrochemical reaction between the target gas and the sensor electrodes. | ppm | Moderate to High | Seconds to Minutes |
| Photoionization Detector (PID) | Ionization of the gas by high-energy UV light, and measurement of the resulting current. | ppb to ppm | Low (Responds to most VOCs) | Seconds |
Experimental Protocols for Assessing Cross-Reactivity
A standardized experimental approach is crucial for evaluating the cross-reactivity of a chemical sensor. The following protocol outlines a general methodology.
Sensor Preparation and Stabilization:
-
Prepare the chemical sensor according to the manufacturer's instructions or established laboratory procedures. This may involve coating a QCM crystal, depositing a metal-oxide film, or assembling an electrochemical cell.
-
Place the sensor in a controlled environment (test chamber) and expose it to a continuous flow of a zero-grade carrier gas (e.g., nitrogen or synthetic air) to establish a stable baseline signal.
Single-Analyte Calibration:
-
Introduce a known concentration of this compound vapor into the test chamber.
-
Record the sensor's response until a stable signal is reached.
-
Repeat this process for a range of concentrations to generate a calibration curve for the target analyte.
Cross-Reactivity Testing:
-
Individually introduce a series of potential interfering compounds (e.g., other tetramethylbenzene isomers, xylenes, trimethylbenzenes, benzene, toluene) at the same concentrations used for the target analyte calibration.
-
Record the sensor's response to each interfering compound.
Data Analysis and Selectivity Calculation:
-
The selectivity (S) of the sensor for the target analyte (T) over an interferent (I) can be calculated using the following formula:
-
S = (Response to T) / (Response to I)
-
A higher S value indicates greater selectivity for the target analyte.
-
Visualizing Sensor Principles and Workflows
Diagrams generated using Graphviz DOT language can effectively illustrate the complex relationships and processes in chemical sensing.
Caption: Conceptual diagram of sensor cross-reactivity.
Caption: General experimental workflow for assessing sensor cross-reactivity.
A Comparative Guide to the Theoretical and Experimental Properties of 1,2,3,5-Tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of 1,2,3,5-Tetramethylbenzene, also known as isodurene. The information is intended to be a valuable resource for researchers utilizing this compound in various applications, including organic synthesis and materials science.
Physicochemical Properties: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound, presenting a comparison between experimentally determined values and computationally derived theoretical predictions. It is important to note that while extensive experimental data is available, readily accessible, first-principles theoretical predictions for properties such as melting and boiling points are not widely published. The theoretical values presented are often calculated by cheminformatics platforms and may be based on quantitative structure-property relationship (QSPR) models or other computational methods.
Table 1: Physical and Chemical Properties
| Property | Experimental Value | Theoretical/Computed Value |
| Melting Point | -23.7 °C[1], -24 °C[2] | Not Widely Available |
| Boiling Point | 198 °C[1][3], 197.9 °C[2] | Not Widely Available |
| Density | 0.89 g/cm³[1], 0.8906 g/cm³ (at 20°C)[4], 0.891 g/mL (at 20°C)[5], 0.896 g/mL[3] | Not Widely Available |
| Molar Mass | Not Applicable | 134.22 g/mol [5] |
| Refractive Index (nD20) | 1.512[6], 1.513[3], 1.5134[2] | Not Widely Available |
| Flash Point | 63.3 °C[1], 165 °F[4] | Not Widely Available |
| Vapor Pressure | 0.498 mmHg (at 25°C)[7] | Not Widely Available |
| Water Solubility | 27.9 mg/L[1] | Not Widely Available |
| LogP (Octanol/Water Partition Coefficient) | Not Widely Available | 4.10[7] |
Table 2: Computed Molecular Descriptors
| Descriptor | Computed Value |
| Molecular Formula | C₁₀H₁₄[5] |
| Exact Mass | 134.109550447 Da[5] |
| Topological Polar Surface Area | 0 Ų[5] |
| Heavy Atom Count | 10[8] |
| Complexity | 94.6[8] |
Spectroscopic Properties
Table 3: Spectroscopic Data
| Technique | Experimental Data Summary |
| ¹H NMR | Spectra available, typically showing signals for aromatic and methyl protons. |
| ¹³C NMR | Spectra available, showing distinct signals for the aromatic and methyl carbons. |
| Infrared (IR) Spectroscopy | Spectra available, with characteristic peaks for aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Mass spectra available, showing the molecular ion peak and characteristic fragmentation patterns. |
Experimental Protocols
The following sections detail generalized methodologies for the experimental determination of the key properties of this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which is a liquid at room temperature, this would involve cooling the substance until it solidifies and then determining its melting point.
Protocol:
-
A small amount of liquid this compound is placed in a capillary tube and cooled until it solidifies.
-
The capillary tube is then placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol:
-
A small volume of this compound is placed in a test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube.
-
The apparatus is heated gently in a heating bath.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
Density is the mass of a substance per unit volume.
Protocol:
-
An empty pycnometer (a flask with a specific volume) is weighed.
-
The pycnometer is filled with this compound and weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the structure of a molecule.
-
¹H NMR Protocol:
-
A small amount of this compound (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
The sample is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired, typically using a 400 MHz or higher field instrument.[10] The spectrum is referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.
-
FTIR Protocol for a Liquid Sample:
-
A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[11]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[12]
-
The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]
-
Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
-
GC-MS Protocol:
-
A dilute solution of this compound is prepared in a volatile solvent.
-
The solution is injected into a gas chromatograph (GC) to separate it from any impurities.
-
The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing theoretical predictions with experimental verification of the properties of a chemical compound like this compound.
Caption: A flowchart illustrating the process of comparing computationally predicted properties with experimentally determined data.
Chemical Reactivity
This compound exhibits reactivity typical of an electron-rich aromatic hydrocarbon. The methyl groups are electron-donating, activating the benzene (B151609) ring towards electrophilic substitution reactions.
-
Electrophilic Aromatic Substitution: It readily undergoes reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation.[4][6][8]
-
Oxidation: Vigorous reactions, potentially leading to explosions, can occur with strong oxidizing agents.[4][6][8]
-
Reactions with Bases and Diazo Compounds: It can react exothermically with bases and diazo compounds.[4][6][8]
This guide serves as a foundational reference for the properties of this compound. For specific applications, it is always recommended to consult detailed experimental procedures and safety data sheets.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of boiling points using density functional theory with polarized continuum model solvent corrections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzene, 1,2,3,5-tetramethyl- (CAS 527-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 10. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 11. This compound | C10H14 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
Comparative Toxicity of Tetramethylbenzene Isomers: A Guide for Researchers
An Objective Analysis of Prehnitene, Isodurene, and Durene for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of three isomers of tetramethylbenzene: 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene), 1,2,3,5-tetramethylbenzene (isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (durene). The information presented is compiled from publicly available toxicology studies to assist researchers in evaluating the relative hazards of these aromatic hydrocarbons.
Quantitative Toxicity Data
The acute toxicity profiles of the three tetramethylbenzene isomers have been evaluated in various studies. The following table summarizes the key quantitative data for oral toxicity, skin irritation, and eye irritation.
| Isomer | Chemical Name | CAS No. | Oral LD50 (rat) | Primary Skin Irritation (rabbit) | Eye Irritation (rabbit) |
| Prehnitene | 1,2,3,4-Tetramethylbenzene | 488-23-3 | >5000 mg/kg | Mild Erythema | Non-irritant |
| Isodurene | This compound | 527-53-7 | Order of toxicity: Isodurene > Prehnitene > Durene | Mild Erythema | Non-irritant |
| Durene | 1,2,4,5-Tetramethylbenzene | 95-93-2 | 6989 mg/kg[1] | Non-irritant | Non-irritant |
Note: A specific LD50 value for Isodurene was not available in the reviewed literature, but its relative toxicity has been established.
Genotoxicity
The genotoxic potential of the tetramethylbenzene isomers has been investigated using the Ames test and the in vivo sister chromatid exchange (SCE) assay.
| Isomer | Ames Test (Salmonella typhimurium) | Sister Chromatid Exchange (SCE) Assay (in vivo, mouse bone marrow) |
| Prehnitene | No mutagenic activity observed. | Active, demonstrated a dose-response relationship.[2] |
| Isodurene | Mutagenic potency in strains TA97a, TA98, and TA100 without metabolic activation (S9-mix).[2] | Active, demonstrated a dose-response relationship.[2] |
| Durene | No mutagenic activity observed. | Active, demonstrated a dose-response relationship.[2] |
Metabolic Pathways
The biotransformation of tetramethylbenzene isomers primarily involves the oxidation of the methyl groups, a process catalyzed by cytochrome P450 enzymes in the liver. This metabolic activation is a key determinant of their toxic potential. The primary route of excretion for the metabolites is through the urine.
Metabolic Activation and Detoxification of Tetramethylbenzene Isomers
Caption: Generalized metabolic pathway of tetramethylbenzene isomers.
The primary urinary metabolites identified for durene in rats include 2,4,5-trimethylbenzyl alcohol, 2,4,5-trimethylbenzaldehyde, and 2,4,5-trimethylbenzoic acid. For isodurene, 2,3,5-trimethylbenzoic acid has been identified as a major metabolite. Specific urinary metabolites for prehnitene have not been definitively reported in the available literature, though a similar pathway of methyl group oxidation is anticipated.
Experimental Protocols
The following are summaries of the methodologies used in the key toxicological assessments.
Acute Oral Toxicity (LD50) in Rats
The acute oral toxicity of the tetramethylbenzene isomers was determined using Sprague-Dawley albino rats. The test substance was administered as a single oral dose by gavage. For durene, which is a solid at room temperature, it was suspended in corn oil. The animals were fasted overnight prior to dosing. Following administration, the animals were observed for 14 days for signs of toxicity and mortality. The LD50 value, the dose lethal to 50% of the test animals, was then calculated.
Primary Skin Irritation in Rabbits (Based on OECD Guideline 404)
The potential for skin irritation was assessed using albino rabbits. A small area of the animal's clipped skin was exposed to the test substance (0.5 ml of liquid or 0.5 g of solid) under a semi-occlusive dressing for a period of 4 hours. After the exposure period, the test substance was removed, and the skin was evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and periodically for 14 days. The severity of the skin reactions was scored to determine the irritation potential.
Acute Eye Irritation in Rabbits (Based on OECD Guideline 405)
The eye irritation potential was evaluated in albino rabbits. A single dose of the test substance (0.1 ml of liquid or 0.1 g of solid) was instilled into the conjunctival sac of one eye of each animal. The other eye served as an untreated control. The eyes were examined for signs of irritation, including redness, swelling, and discharge, at 1, 24, 48, and 72 hours after instillation. The severity of the ocular lesions was scored to classify the irritancy of the substance.
Ames Test (Bacterial Reverse Mutation Assay)
The mutagenic potential of the tetramethylbenzene isomers was assessed using various strains of Salmonella typhimurium (TA97a, TA98, TA100, and TA102) with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The bacteria, which are auxotrophic for histidine (unable to synthesize it), were exposed to the test compounds on a histidine-deficient agar (B569324) medium. Mutagenic substances cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies was counted after incubation, and a significant increase compared to the control was indicative of mutagenic activity.
In Vivo Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow
The genotoxic effect of the isomers was also evaluated by measuring the induction of sister chromatid exchanges in the bone marrow cells of mice. The animals were treated with the test compounds, and their bone marrow cells were harvested. The chromosomes were then stained to visualize the exchanges between sister chromatids. An increase in the frequency of SCEs compared to a control group indicates that the substance has interacted with the DNA.
Experimental Workflow
Caption: Workflow for comparative toxicity assessment.
Conclusion
Based on the available data, the tetramethylbenzene isomers exhibit relatively low acute toxicity via the oral route. The order of acute oral toxicity in rats is isodurene > prehnitene > durene. Durene appears to be non-irritating to the skin, while isodurene and prehnitene can cause mild skin erythema. None of the isomers are considered eye irritants.
In terms of genotoxicity, isodurene shows mutagenic potential in the Ames test without metabolic activation, suggesting it may be a direct-acting mutagen. All three isomers are capable of inducing sister chromatid exchanges in vivo, indicating a potential for interaction with genetic material.
The metabolism of these isomers proceeds through the oxidation of their methyl groups. The differences in the positions of these methyl groups likely influence the rate and profile of metabolite formation, which in turn may contribute to the observed differences in their toxicological profiles. Further research is warranted to fully elucidate the metabolic pathway of prehnitene and to quantify the dose-response relationships for the genotoxic effects of all three isomers.
References
A Comparative Guide to HPLC Column Performance for Tetramethylbenzene Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
The successful separation of positional isomers is a critical challenge in chromatography. Tetramethylbenzene, with its three isomers—1,2,3,4-tetramethylbenzene (Prehnitene), 1,2,3,5-tetramethylbenzene (Isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (Durene)—presents a common analytical hurdle. The choice of HPLC column is paramount in achieving baseline resolution of these closely related compounds. This guide provides an objective comparison of the performance of different HPLC columns for the separation of tetramethylbenzene isomers, supported by experimental principles and available data.
Key Separation Principles
The separation of tetramethylbenzene isomers in reversed-phase HPLC is primarily governed by a combination of hydrophobic interactions and, depending on the stationary phase, π-π interactions.
-
Hydrophobic Interactions: Traditional reversed-phase columns, such as those with C18 (ODS) stationary phases, separate analytes based on their hydrophobicity.[1][2] Longer retention is typically observed for more hydrophobic compounds.
-
π-π Interactions: Phenyl-based stationary phases offer an alternative selectivity that is particularly effective for aromatic compounds.[3][4][5] The phenyl groups of the stationary phase can interact with the π-electron systems of the aromatic analytes, providing a separation mechanism based on the subtle differences in the electron density and accessibility of the aromatic rings of the isomers.[1][6] This interaction can be modulated by the choice of organic modifier in the mobile phase, with methanol (B129727) generally enhancing π-π interactions more than acetonitrile.[1][6]
Performance Comparison of HPLC Columns
| Column Type | Stationary Phase | Primary Separation Mechanism | Expected Performance for Tetramethylbenzene Isomers | Recommended Mobile Phase Modifier |
| Standard Reversed-Phase | Octadecylsilane (C18, ODS) | Hydrophobic Interactions | May provide some separation, but complete resolution of all three isomers can be challenging due to their similar hydrophobicity.[1] | Acetonitrile or Methanol |
| Phenyl-Based | Phenyl, Phenyl-Hexyl, Biphenyl | π-π Interactions, Hydrophobic Interactions | Generally offers superior selectivity and resolution for positional aromatic isomers compared to C18 columns.[3][4][5][6] The elution order may differ from that on a C18 column. | Methanol is often preferred to enhance π-π interactions.[1][6] |
| Specialty Reversed-Phase | e.g., Newcrom R1 | Mixed-Mode (Hydrophobic and Polar Interactions) | Application notes suggest good separation of individual tetramethylbenzene isomers can be achieved.[7] | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid).[7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized experimental methodologies for the separation of tetramethylbenzene isomers based on available data for similar aromatic compounds.
Method 1: Phenyl Column for Enhanced Isomer Selectivity
This method leverages the π-π interactions of a phenyl stationary phase to achieve separation.
-
Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) or similar phenyl-based column (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with Methanol/Water (e.g., 70:30 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a standard mixture of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetramethylbenzene in the mobile phase.
Method 2: Standard Reversed-Phase C18 Column
This protocol outlines a typical starting point for separation on a conventional C18 column.
-
Column: C18 (ODS) column (e.g., Luna C18(2)) (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 60:40 v/v). Optimization of the organic modifier percentage is critical.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a standard mixture of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetramethylbenzene in the mobile phase.
Experimental Workflow
The logical flow of an experiment to determine the optimal separation of tetramethylbenzene isomers is depicted in the following diagram.
Conclusion
The separation of tetramethylbenzene isomers is a challenging task that highlights the importance of stationary phase selection in HPLC. While standard C18 columns may provide partial separation based on hydrophobicity, phenyl-based columns are generally better suited for this application due to their ability to engage in π-π interactions with the aromatic rings of the isomers. This alternative selectivity mechanism often leads to enhanced resolution. For researchers and drug development professionals, the systematic evaluation of both C18 and phenyl columns, coupled with the optimization of mobile phase conditions, is the most effective strategy for developing a robust and reliable method for the analysis of tetramethylbenzene isomers.
References
A Comparative Guide to the Quantification of 1,2,3,5-Tetramethylbenzene in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific aromatic hydrocarbons, such as 1,2,3,5-tetramethylbenzene (also known as isodurene), in complex matrices is a critical task in various fields, including petrochemical analysis, environmental monitoring, and pharmaceutical sciences. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of three prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) with UV detection.
Executive Summary
Gas Chromatography (GC) based methods are generally preferred for the analysis of volatile compounds like this compound.[1] GC-MS stands out for its high sensitivity and specificity, offering both quantification and confident identification of the analyte, which is crucial when dealing with complex mixtures containing isomeric compounds.[2][3] GC-FID is a robust and cost-effective alternative, providing excellent quantitative performance for hydrocarbons when the identity of the analyte is already established.[4][5] High-Performance Liquid Chromatography (HPLC) offers a viable option, particularly for samples that are not amenable to the high temperatures of GC analysis or when a different selectivity is required for separation from interfering matrix components.[1][2]
Performance Comparison
The selection of an analytical technique for the quantification of this compound should be based on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for GC-MS, GC-FID, and HPLC, compiled from studies on similar aromatic hydrocarbons.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio.[3] | Separation by volatility and polarity, detection by ionization in a flame.[4] | Separation by polarity, detection by UV absorbance.[6] |
| Specificity | Very High (Mass spectral data provides structural information).[2] | Moderate (Relies on retention time). | Moderate to High (Dependent on chromatographic resolution and UV spectrum). |
| Sensitivity (LOD/LOQ) | Very High (Typically in the low µg/L to ng/L range).[7][8] | High (Typically in the µg/L range).[9] | Moderate (Typically in the high µg/L to mg/L range).[6][10] |
| **Linearity (R²) ** | Excellent (Typically >0.99).[11] | Excellent (Typically >0.99).[12][13] | Good to Excellent (Typically >0.99).[14][15] |
| Precision (%RSD) | Excellent (<5%).[12] | Excellent (<5%).[16] | Good (<10%).[17] |
| Accuracy/Recovery (%) | Excellent (90-110%).[18] | Excellent (90-110%).[12][13] | Good (85-115%).[14] |
| Primary Application | Complex mixtures, unknown identification, trace analysis.[3] | Routine quantification of known hydrocarbons.[5] | Non-volatile or thermally labile compounds, alternative selectivity.[2] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible quantitative data. Below are representative methodologies for the analysis of this compound using GC-MS, GC-FID, and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the selective and sensitive quantification of this compound in complex organic matrices.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex the sample for 1 minute to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[19]
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.[11]
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 134, 119).
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the appropriate solvent, ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the selected ions.
-
Quantify the concentration using the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is suitable for the routine and high-throughput quantification of this compound.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the GC-MS method.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC with FID or equivalent.[4]
-
Column: DB-1 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 15°C/min to 220°C, and hold for 3 minutes.
-
FID Conditions:
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
3. Calibration:
-
Prepare calibration standards and generate a calibration curve as described in the GC-MS protocol.
4. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by analysis of a pure standard.
-
Calculate the concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method provides an alternative for the analysis of this compound, particularly when dealing with complex matrices where GC is not optimal.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Vortex the sample for 1 minute.
-
Filter the sample through a 0.45 µm nylon or PVDF syringe filter.[17]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 210 nm.
3. Calibration:
-
Prepare calibration standards of this compound in the mobile phase, with a concentration range relevant to the expected sample concentrations.
-
Generate a calibration curve by plotting peak area versus concentration.
4. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify the concentration using the established calibration curve.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the general workflow and the logical relationships within the chromatographic methods.
Caption: General workflow for the quantification of this compound.
Caption: Logical relationship between chromatographic separation and detection methods.
Conclusion
The choice between GC-MS, GC-FID, and HPLC for the quantification of this compound in complex mixtures depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for trace-level quantification and unambiguous identification, especially in complex matrices where isomeric interferences are possible.[7][8]
-
GC-FID offers a reliable, robust, and cost-effective solution for routine quantitative analysis where the identity of the analyte is known.[12]
-
HPLC-UV provides a valuable alternative for samples that are not suitable for GC and when a different separation selectivity is needed.[6][10]
Proper method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is crucial to ensure the reliability of the obtained results, regardless of the chosen technique.[12][16][17] By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and implement the most appropriate method for their specific analytical needs.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. chemicke-listy.cz [chemicke-listy.cz]
- 6. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 1,2,3,5-Tetramethylbenzene (Isodurene)
This guide provides essential safety and logistical information for the proper disposal of 1,2,3,5-Tetramethylbenzene, also known as Isodurene. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a combustible liquid that can cause serious eye irritation and is also irritating to the skin and respiratory system.[1][2] It is a pale yellow to white liquid with an odor similar to camphor.[3] It is critical to handle this chemical with care, avoiding contact with strong oxidizing agents, with which it can react vigorously.[3][4]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Flash Point | 63 °C / 145.4 °F (closed cup)[2][5] |
| Boiling Point | 198 °C / 388.4 °F[2] |
| Melting Point | -23.7 °C / -10.7 °F[2][6] |
| DOT Classification | Combustible liquid, n.o.s. |
| UN Number | 1993[6] |
Personal Protective Equipment (PPE) and First Aid
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing and appropriate protective gloves.[3][5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
First Aid Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek medical aid.[3][5][7]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes.[3][5]
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: If the person is conscious, give 2-4 cupfuls of water. Do not induce vomiting. Seek immediate medical attention.[5]
Spill Containment and Cleanup Protocol
In the event of a spill, follow these steps to ensure safety and prevent environmental contamination:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition, such as sparks, open flames, and hot surfaces.[5][7] Use non-sparking tools and ensure all equipment is grounded.[7]
-
Evacuate and Ventilate: Isolate the spill area. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[7] Ensure the area is well-ventilated.[5]
-
Contain the Spill: Do not touch or walk through the spilled material.[7] Use dry earth, sand, or other non-combustible absorbent material to cover the spill.[5][7] Prevent the spill from entering waterways, sewers, or confined areas.[7]
-
Collect Absorbed Material: Using clean, non-sparking tools, transfer the absorbed material into a suitable, labeled container for disposal.[5][7]
-
Clean the Area: Once the bulk of the material is collected, clean the affected area. Finish by rinsing any contaminated surfaces with copious amounts of water, collecting the rinse water for proper disposal.[1]
Step-by-Step Disposal Plan
Disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1][5] Do not dispose of this chemical down the drain or with general household garbage.[8]
1. Waste Collection and Segregation:
-
Collect waste this compound in its original container or a compatible, properly labeled waste container.
-
Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.
-
Keep waste containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat and ignition sources.[1]
-
Ensure liquid waste containers are not filled to more than 75% capacity to allow for vapor expansion.[9]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound" or "Isodurene."
-
Indicate the associated hazards (e.g., Combustible, Irritant).
-
Store the sealed containers in a designated hazardous waste accumulation area, segregated according to compatibility.
3. Arrange for Professional Disposal:
-
This chemical waste must be disposed of at an approved waste disposal plant or a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Handle uncleaned, empty containers as you would the product itself, as they may retain hazardous residues.[5]
4. Documentation:
-
Retain all records and manifests related to the transportation and disposal of the hazardous waste, as required by regulations.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. accustandard.com [accustandard.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Isodurene - Wikipedia [en.wikipedia.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. agilent.com [agilent.com]
- 9. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for Handling 1,2,3,5-Tetramethylbenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2,3,5-Tetramethylbenzene (Isodurene) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant chemical management.
Hazard Identification and Exposure Limits
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Prolonged or repeated exposure may lead to symptoms such as dizziness, headache, and dermatitis.[4] It is crucial to handle this chemical in well-ventilated areas and with the appropriate personal protective equipment.
Key Hazard Information:
-
Physical State: Pale yellow to white liquid with a camphor-like odor.[2][3]
-
Primary Hazards: Combustible liquid[4], skin/eye irritant[1][2], respiratory tract irritant.[1][3]
Occupational Exposure Limits: While specific limits for this compound are not always individually defined, the limits for mixed Trimethylbenzene (TMB) isomers are established and should be adhered to.
| Parameter | Value | Agency |
| Recommended Airborne Exposure Limit (TWA) | 25 ppm | NIOSH |
| Recommended Airborne Exposure Limit (TWA) | 25 ppm | ACGIH |
TWA (Time-Weighted Average) is based on a 10-hour workshift for NIOSH and an 8-hour workshift for ACGIH.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following provides a step-by-step guide for PPE selection and use.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2][4] A face shield may be necessary for larger quantities or when there is a significant splash hazard.
-
Skin Protection:
-
Gloves: this compound is an aromatic hydrocarbon, which requires careful glove selection. Standard nitrile gloves may offer limited splash protection but are not recommended for prolonged or direct contact.[1][5] For extended handling or immersion, gloves made of Viton™ or Polyvinyl Alcohol (PVA) are recommended.[2][4] Always inspect gloves for any signs of degradation or puncture before use.[2]
-
Clothing: A standard laboratory coat is mandatory.[1] For larger-scale operations, wear fire/flame resistant and impervious clothing.[2]
-
-
Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below the occupational limits, a MSHA/NIOSH-approved full-face respirator with organic vapor cartridges must be used.[1][2]
Glove Material Chemical Resistance for Aromatic Hydrocarbons
| Glove Material | Resistance Rating | Recommended Use |
| Nitrile (NBR) | Poor to Fair | Not recommended for prolonged contact; suitable for incidental splash protection only.[1][5][6] |
| Neoprene | Poor to Fair | Not generally recommended for aromatic hydrocarbons.[4][5][6] |
| Butyl Rubber | Poor | Not recommended for use with aromatic hydrocarbons.[2][5][6] |
| Viton™ (FKM) | Very Good | Recommended for prolonged contact and immersion.[2][4] |
| Polyvinyl Alcohol (PVA) | Very Good | Excellent resistance, but is water-sensitive and should not be used in aqueous solutions.[2][4] |
| Silver Shield/4H® | Very Good | High general resistance, often used as a liner.[2][4] |
Operational and Handling Plan
Handling Procedures:
-
Preparation: Ensure an eyewash station and safety shower are immediately accessible.[1] Handle the chemical within a well-ventilated area, preferably inside a chemical fume hood.[2]
-
Grounding: Use spark-proof tools and ensure all equipment is properly grounded to prevent electrostatic discharge, which could be an ignition source.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5][6]
Storage Plan:
-
Store containers in a dry, cool, and well-ventilated place.[2]
-
Store away from heat, sparks, open flames, and other sources of ignition.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency and First Aid Protocols
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.[5]
-
Skin Contact: Take off contaminated clothing immediately.[4] Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap.[1] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately.[3][5] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of water.[5] Seek immediate medical attention and show the container or label.[1]
Spill and Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Organic solvents like this compound must be disposed of as hazardous waste.[7][8]
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Containerization: Collect all liquid waste (excess chemical, contaminated rinsate) in a designated, leak-proof container, typically glass or another compatible material.[9] Solid waste, such as contaminated gloves, bench paper, and wipes, should be collected in a separate, clearly labeled, sealed bag or container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] Include the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, well-ventilated, and provides secondary containment to capture any potential leaks.
-
Disposal: Arrange for a licensed hazardous waste contractor to collect and dispose of the material.[7] The primary disposal method for organic solvents is typically high-temperature incineration.[8] Never pour this chemical down the drain.[7][9]
-
Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[1]
References
- 1. gloves.com [gloves.com]
- 2. heightechsafety.com.au [heightechsafety.com.au]
- 3. nj.gov [nj.gov]
- 4. cleanroom.byu.edu [cleanroom.byu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. Best Ways to Dispose of Excess Organic Solvents- Solvent Washer [solventwasher.com]
- 8. ecolink.com [ecolink.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
